molecular formula C15H15BrO2 B1339574 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS No. 55667-12-4

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Cat. No.: B1339574
CAS No.: 55667-12-4
M. Wt: 307.18 g/mol
InChI Key: JLKLAWVKJNTSAB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is a useful research compound. Its molecular formula is C15H15BrO2 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLAWVKJNTSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471502
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
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Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55667-12-4
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55667-12-4
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Foundational & Exploratory

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in advanced organic synthesis. The document elucidates its physicochemical properties, details a robust synthetic protocol with mechanistic insights, explores its strategic applications in medicinal chemistry, and outlines critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction: A Versatile Synthetic Building Block

This compound, identified by CAS Number 55667-12-4 , is a bifunctional aromatic compound of significant interest in the field of organic and medicinal chemistry.[1][2][3][4][5] Its structure is characterized by a substituted benzene ring featuring a methoxy group, a benzyloxy protecting group, and a reactive bromomethyl handle. This unique combination of functional groups makes it an invaluable precursor for constructing complex molecular architectures.

The strategic importance of this molecule lies in its distinct reactive sites:

  • The bromomethyl group (-CH₂Br) is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the covalent attachment of the substituted benzyl moiety to a wide range of molecules, a common strategy in the synthesis of pharmaceutical agents and functional materials.

  • The benzyloxy group (-OCH₂Ph) serves as a stable and reliable protecting group for the phenolic hydroxyl. Its prevalence in multi-step syntheses is due to its robustness under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.

  • The methoxy group (-OCH₃) and the overall substitution pattern on the aromatic ring influence the electronic properties and steric environment, providing a scaffold that can be further elaborated.

This guide will delve into the essential technical aspects of this compound, providing the necessary framework for its application in sophisticated research and development programs.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 55667-12-4[1]
Molecular Formula C₁₅H₁₅BrO₂[1][5][6]
Molecular Weight 307.18 g/mol [1][5]
Melting Point 94.5 °C[3][4]
Boiling Point 390.7 ± 32.0 °C (Predicted)[4]
Density 1.349 ± 0.06 g/cm³ (Predicted)[4]
Appearance Light yellow solid (typical)[7]
SMILES COC1=C(OCC2=CC=CC=C2)C=C(CBr)C=C1[1][6]
InChIKey JLKLAWVKJNTSAB-UHFFFAOYSA-N[6]
LogP 4.1691 (Computational)[1]
Topological Polar Surface Area (TPSA) 18.46 Ų[1]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 2-(Benzyloxy)-4-methyl-1-methoxybenzene. This transformation leverages well-established principles of benzylic halogenation.

Synthetic Workflow

The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄), often under photochemical or thermal initiation.[8]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product cluster_purification Workup & Purification SM 2-(Benzyloxy)-4-methyl- 1-methoxybenzene Product 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene (CAS: 55667-12-4) SM->Product Free-Radical Bromination NBS N-Bromosuccinimide (NBS) Initiator Radical Initiator (AIBN/BPO) or UV Light (hν) Solvent Solvent (e.g., CCl₄) Reflux Reflux Conditions Workup Filtration of Succinimide Solvent Evaporation Product->Workup Purify Recrystallization Workup->Purify

Caption: Synthetic workflow for the preparation of the title compound.

Mechanistic Rationale (E-E-A-T)
  • Expertise & Causality: The choice of N-Bromosuccinimide (NBS) is critical. Unlike using elemental bromine (Br₂), NBS maintains a very low, steady-state concentration of bromine radicals in the reaction mixture. This is paramount for achieving selectivity. A high concentration of Br₂ would favor electrophilic aromatic substitution on the electron-rich benzene ring, a significant and undesirable side reaction. The benzylic position is uniquely susceptible to radical attack because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for hydrogen abstraction at this site.

  • Trustworthiness through Self-Validation: The reaction's progress is monitored by observing the consumption of the slightly denser NBS (which sinks) and the formation of the less dense succinimide byproduct (which floats). A successful protocol incorporates a purification step, typically recrystallization, to remove the succinimide byproduct and any unreacted starting material. The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR spectroscopy (verifying the disappearance of the methyl singlet and the appearance of a new benzylic methylene singlet) and melting point analysis, which should align with the literature value of 94.5 °C.[3][4]

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for introducing a specific pharmacophore or structural motif. The benzyloxy pharmacophore has been identified as a key feature in various biologically active molecules, including inhibitors of monoamine oxidase (MAO).[9][10]

Scaffold for PPARα Agonists

Research into treatments for retinal disorders like diabetic retinopathy has identified Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a promising drug target.[11] Synthetic campaigns have utilized a 4-benzyloxy-benzylamino chemotype to develop potent and isoform-selective PPARα agonists. While not this exact molecule, closely related structures serve as foundational building blocks. The title compound is an ideal starting point for synthesizing analogs by reacting the bromomethyl group with various amines to explore structure-activity relationships (SAR) within this chemical class.

G Reagent 2-(Benzyloxy)-4-(bromomethyl) -1-methoxybenzene Product 4-Benzyloxy-benzylamino Derivative Reagent->Product Nucleophilic Substitution Nucleophile Primary/Secondary Amine (R¹R²NH) Nucleophile->Product Target PPARα Agonist Leads Product->Target Biological Screening

Caption: Application as a precursor for PPARα agonist development.

Intermediate for MAO-B Inhibitors

The benzyloxy moiety is a recognized pharmacophore in the design of selective inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[10] Studies have shown that incorporating a benzyloxy group into chalcone motifs can lead to potent and selective hMAO-B inhibitors.[9][10] this compound provides a direct route to introduce this critical benzyloxy-substituted aromatic ring into larger molecular frameworks, serving as an essential piece in the synthetic puzzle for novel CNS drug candidates.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the benzylic bromination discussed in Section 3.0.

Objective: To synthesize this compound from 2-(Benzyloxy)-4-methyl-1-methoxybenzene.

Materials:

  • 2-(Benzyloxy)-4-methyl-1-methoxybenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexanes or similar non-polar solvent for recrystallization

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(benzyloxy)-4-methyl-1-methoxybenzene in anhydrous CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide and AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated and sustained using a heat lamp or oil bath.[8]

  • Monitoring: Monitor the reaction by TLC or by observing the physical changes (NBS is consumed, and succinimide forms as a floating solid). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize it by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential. This compound is classified as a hazardous substance.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.P264, P270, P301+P312, P330, P501[7]
Skin Irritation Causes skin irritation. May cause severe skin burns.P264, P280, P302+P352, P362+P364[7][12]
Eye Damage/Irritation Causes serious eye irritation/damage.P280, P305+P351+P338[7][12][13]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340, P312[7]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][12][13]

  • Avoid breathing dust, fumes, or vapors.[7][13]

  • Wash hands and any exposed skin thoroughly after handling.[7][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][13]

  • Recommended storage temperature is often specified as 2-8°C for long-term stability.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its distinct and predictable reactivity. The combination of a stable phenolic protecting group and a highly reactive benzylic bromide makes it an ideal tool for medicinal chemists and synthetic researchers. A comprehensive understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and complex organic molecules.

References

  • ChemScene. This compound (CAS 55667-12-4).
  • Beilstein Journals.
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  • Sigma-Aldrich.
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  • Echemi. 2-(BENZYLOXY)-4-(BROMOMETHYL)
  • PubChemLite. This compound.
  • PubChem. 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene.
  • Guidechem.
  • ChemicalBook. This compound Properties.
  • PubMed Central (PMC), NIH. 4-Benzyloxy-2-bromo-1-methoxybenzene.
  • Sunway Pharm Ltd. This compound.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • PubMed Central (PMC), NIH. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
  • National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

Sources

A Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a pivotal synthetic intermediate in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol with mechanistic insights, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction: A Strategically Designed Synthetic Intermediate

This compound (CAS No. 55667-12-4) is an aromatic organic compound distinguished by a unique combination of functional groups that render it highly valuable in multi-step organic synthesis.[1] Its structure features:

  • A methoxy group , which influences the electronic properties of the benzene ring.

  • A benzyloxy group , a common pharmacophore and a robust protecting group that can enhance metabolic stability and target engagement in drug candidates.[2]

  • A bromomethyl group , a highly reactive benzylic halide that serves as an electrophilic handle for introducing the entire substituted phenyl moiety into a target molecule via nucleophilic substitution reactions.

The strategic placement of these groups makes this compound a sought-after precursor for complex molecular scaffolds. Its utility is particularly pronounced in the field of drug discovery, where the benzyloxy motif is a key feature in various classes of biologically active agents, including kinase inhibitors and modulators of nuclear receptors.[3][4]

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅BrO₂[1][5][6]
Molecular Weight 307.18 g/mol [1][5][7]
CAS Number 55667-12-4[1][6][7]
Appearance SolidN/A
Melting Point 94.5 °C[1][7][8]
Boiling Point (Predicted) 390.7 ± 32.0 °C at 760 mmHg[1][7][8]
Density (Predicted) 1.349 ± 0.06 g/cm³[7]
SMILES COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2[6][9]
InChIKey JLKLAWVKJNTSAB-UHFFFAOYSA-N[9]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from commercially available vanillyl alcohol. The chosen pathway prioritizes robust and high-yielding reactions common in synthetic organic chemistry.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, from starting materials to the final product, highlighting the key transformations.

G cluster_0 Step 1: Benzylation of Phenolic Hydroxyl cluster_1 Step 2: Bromination of Benzylic Alcohol A Vanillyl Alcohol C (4-(Benzyloxy)-3-methoxyphenyl)methanol A->C Sₙ2 Reaction B Benzyl Bromide + K₂CO₃ in Acetone E 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene C->E Sₙ2 Reaction D Phosphorus Tribromide (PBr₃) in DCM

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol provides a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanol

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillyl alcohol (15.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 250 mL of acetone. The suspension should be stirred vigorously.

    • Causality: Acetone is an excellent solvent for the reactants and is easily removed post-reaction. Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenolic hydroxyl group without affecting the benzylic alcohol.

  • Reagent Addition: Add benzyl bromide (18.8 g, 0.11 mol, 1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

  • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the vanillyl alcohol spot and the appearance of a new, less polar product spot indicates completion.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Recrystallize from isopropanol or purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain pure (4-(Benzyloxy)-3-methoxyphenyl)methanol.

Step 2: Synthesis of this compound

  • Reactor Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the product from Step 1 (12.2 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Causality: The reaction is performed under inert gas and at low temperature to control the reactivity of phosphorus tribromide and minimize side reactions.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (5.4 g, 0.02 mol, 0.4 equivalents) dropwise via syringe to the cold, stirring solution.

    • Expertise: PBr₃ is a highly effective reagent for converting primary benzylic alcohols to the corresponding bromides via an Sₙ2 mechanism. Using slightly less than stoichiometric amounts can help control the reaction.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Control: Monitor the reaction by TLC (20% ethyl acetate in hexanes). The starting alcohol should be consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound, as a white or off-white solid.

Applications in Medicinal Chemistry and Drug Development

The unique structural attributes of this compound make it a valuable precursor in the synthesis of high-value pharmaceutical targets.

Central Role as a Versatile Building Block

The primary application of this compound is as an alkylating agent. The bromomethyl group readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions), allowing for the covalent attachment of the benzyloxy-methoxyphenyl moiety. This strategy is frequently employed to build complexity and introduce a key pharmacophore in the later stages of a synthetic sequence.

The Benzyloxy Pharmacophore in Drug Design

The benzyloxy group is not merely a protecting group; it is a well-established pharmacophore that imparts beneficial properties to drug molecules.

  • MAO-B Inhibition: The benzyloxy motif is a critical component in the design of selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases like Parkinson's.[2] Its presence can enhance binding affinity and selectivity for the target enzyme.[2]

  • PPARα Agonism: In the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for retinal disorders, the 4-benzyloxy-benzylamino chemotype has proven highly effective.[4] This scaffold allows for potent and isoform-selective receptor activation.[4]

  • Kinase Inhibition: Many kinase inhibitors developed for cancer therapy incorporate a benzyloxy group. This moiety can form crucial interactions within the ATP-binding pocket of kinases like PI3Kα and mTOR, contributing to the compound's inhibitory activity.[3]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is crucial.

  • Hazard Identification: As a benzylic bromide, this compound should be treated as a potential lachrymator, skin and respiratory irritant, and alkylating agent. It may cause burns upon direct contact.[10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[12][13]

  • Handling Procedures: Avoid creating dust.[13] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation and ingestion. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, with which it can react violently.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for molecular architects. Its combination of a stable, bio-relevant pharmacophore and a reactive functional handle provides a reliable and efficient means to construct complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its capabilities in advancing the frontiers of drug discovery and materials science.

References

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Knaus, E. E., & Kourounakis, L. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer activity. Retrieved from [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. Retrieved from [Link]

  • Dou, X., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 12(6), 948-955. Retrieved from [Link]

  • Nurmaganbetov, Zh. S., et al. (2023). Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. Research Journal of Pharmacy and Technology, 16(11), 5236-5241. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its molecular architecture, featuring a reactive benzylic bromide, a stable methoxy group, and a readily cleavable benzyloxy protecting group, offers a trifecta of functionalities that chemists can exploit for the construction of complex molecular targets. This guide provides an in-depth exploration of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and a mechanistic understanding of the compound's utility as a versatile building block.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is foundational to its application in a laboratory setting. These properties dictate choices in reaction setup, solvent selection, and purification strategies. This compound is a crystalline solid at room temperature, a characteristic that facilitates its handling and purification by recrystallization.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
CAS Number 55667-12-4[1]
Molecular Formula C₁₅H₁₅BrO₂[2]
Molecular Weight 307.18 g/mol [2]
Appearance Crystalline SolidInferred from M.P.
Melting Point 94.5 °C[1]
Boiling Point 390.7 ± 32.0 °C (Predicted)N/A
Density 1.349 ± 0.06 g/cm³ (Predicted)N/A
Flash Point 167.6 °C[1]
SMILES COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2[2]
InChI InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3[2]

Molecular Structure and Spectroscopic Profile

The functionality of this compound is encoded in its structure. Spectroscopic analysis provides the definitive confirmation of this structure and is the primary method for assessing purity during and after synthesis.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

While a publicly available, experimentally verified spectrum for this specific compound is elusive, a predicted ¹H NMR spectrum (in CDCl₃) can be reliably constructed based on the analysis of its constituent parts and data from analogous structures.[3][4]

  • δ 7.50 - 7.30 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted phenyl ring of the benzyl group.

  • δ ~7.00 - 6.80 (m, 3H): These signals are assigned to the three aromatic protons on the substituted benzene ring. Their exact shifts and coupling patterns will depend on the electronic effects of the three substituents.

  • δ ~5.10 (s, 2H): A sharp singlet characteristic of the two benzylic protons of the O-CH₂ -Ph ether linkage.

  • δ ~4.50 (s, 2H): A singlet corresponding to the two benzylic protons of the CH₂ -Br group. This signal is downfield due to the deshielding effect of the adjacent bromine atom.

  • δ ~3.85 (s, 3H): A singlet representing the three protons of the methoxy (O-CH₃ ) group.

Predicted ¹³C NMR Spectroscopy

Similarly, the predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

  • δ ~150 - 147: Aromatic carbons attached to oxygen (C-OMe, C-OBn).

  • δ ~137: Quaternary carbon of the benzyl group's phenyl ring (ipso-carbon).

  • δ ~130 - 127: Aromatic carbons of both rings (C-H and quaternary).

  • δ ~115 - 112: Aromatic carbons (C-H) on the substituted ring.

  • δ ~71.0: Benzylic carbon of the ether linkage (C H₂-Ph).

  • δ ~56.0: Methoxy carbon (-OC H₃).

  • δ ~33.0: Benzylic carbon attached to bromine (C H₂-Br).

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and methylene groups).

  • ~1600, 1500 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching (ether linkages).

  • ~1050-1020 cm⁻¹: Aryl-O-C symmetric stretching.

  • ~690-770 cm⁻¹: Bending vibrations for the monosubstituted benzyl ring.

  • ~600-500 cm⁻¹: C-Br stretching.

Synthesis and Purification Protocol

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This strategy hinges on two robust and well-established transformations: a Williamson ether synthesis to protect the phenolic hydroxyl, followed by a selective benzylic bromination.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzyl alcohol

Causality: The phenolic hydroxyl group is acidic and would interfere with subsequent bromination reagents. Therefore, it must be protected. The benzyl group is an ideal choice as it is stable under a wide range of conditions but can be removed later via hydrogenolysis if required. A Williamson ether synthesis is the most direct method for this transformation.[5]

Protocol:

  • To a round-bottom flask, add vanillyl alcohol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable polar aprotic solvent such as acetone or DMF.

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Benzyloxy)-3-methoxybenzyl alcohol as a white solid.

Step 2: Synthesis of this compound

Causality: The primary benzylic alcohol of the intermediate must be converted to a bromide. Reagents like phosphorus tribromide (PBr₃) are effective for this Sₙ2 transformation. Alternatively, N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) can also achieve this conversion under milder conditions. The use of NBS with a radical initiator is a common method for brominating a benzylic methyl group, which would be an alternative route if starting from 4-benzyloxy-3-methylanisole.[6][7]

Protocol (Using PBr₃):

  • Dissolve the 4-(Benzyloxy)-3-methoxybenzyl alcohol (1.0 eq.) in a dry, aprotic solvent like THF or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via syringe. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as isopropanol or hexane to yield this compound as a white crystalline solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile and a good leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.

cluster_nuc Nucleophiles (Nu⁻) cluster_prod Products main 2-(Benzyloxy)-4-(bromomethyl) -1-methoxybenzene ROH Alcohols (R-OH) main->ROH Sₙ2 Reaction RNH2 Amines (R-NH₂) main->RNH2 Sₙ2 Reaction RCOOH Carboxylates (R-COO⁻) main->RCOOH Sₙ2 Reaction CN Cyanide (CN⁻) main->CN Sₙ2 Reaction Ether Ethers ROH->Ether Amine Secondary Amines RNH2->Amine Ester Esters RCOOH->Ester Nitrile Nitriles CN->Nitrile

Caption: Reactivity profile illustrating the Sₙ2 reactions of the title compound.

Mechanism: Due to the primary nature of the benzylic carbon, these reactions proceed overwhelmingly via an Sₙ2 mechanism . This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone) which solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.

Key Applications:

  • Ether Synthesis: Reaction with alcohols or phenols in the presence of a non-nucleophilic base yields complex ethers. This is a common strategy for linking the benzyloxy-methoxy-benzyl moiety to other molecules.

  • Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Esterification: Carboxylate salts react to form esters, providing a method to install the molecule as a protecting group for carboxylic acids.

  • C-C Bond Formation: Reaction with carbon nucleophiles, such as cyanide or enolates, allows for the extension of carbon chains, building molecular complexity.

This compound is particularly valuable in medicinal chemistry, where the 4-benzyloxy-3-methoxybenzyl scaffold can be found in various biologically active molecules, including potential PPARα agonists and other therapeutic leads.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes severe skin and eye damage.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Signal Word: Danger.

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles. A face shield is recommended when handling larger quantities.

  • Dispensing: Handle as a solid. Avoid creating dust. Use a spatula for transfers. If a solution is needed, add the solid to the solvent in the fume hood.

  • Waste Disposal: Dispose of contaminated materials and waste solutions in a designated, labeled hazardous waste container in accordance with local and institutional regulations.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If ingested, rinse mouth and seek immediate medical attention.

Conclusion

This compound is a well-defined synthetic intermediate whose value is derived from its predictable and potent reactivity. The benzylic bromide serves as a highly effective electrophilic handle for a multitude of nucleophilic substitution reactions, primarily proceeding via an Sₙ2 pathway. Its straightforward synthesis from readily available precursors and its solid nature make it an accessible and convenient building block for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

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  • PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

  • ChemRxiv. (2020). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • PubMed. (2022). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

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2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. The document details its structural features, physicochemical properties, and a robust, multi-step synthetic pathway, including the Williamson ether synthesis for phenolic protection and selective benzylic bromination. Mechanistic insights and detailed experimental protocols are provided to ensure reproducibility and understanding. The guide further explores the compound's reactivity, focusing on nucleophilic substitution at the benzylic position, and its application as a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Safety protocols and handling guidelines are also outlined. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Introduction

This compound is an aromatic organic compound distinguished by its trifunctional nature. Its structure incorporates a methoxy group, a benzyl-protected phenol, and a reactive bromomethyl group. This unique combination of functionalities makes it a highly valuable intermediate in multi-step organic synthesis.

The core utility of this reagent lies in its capacity for controlled, sequential reactions. The benzylic bromide provides a reactive site for nucleophilic attack, allowing for the introduction of a wide array of functional groups.[1] Concurrently, the benzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions (typically hydrogenolysis) at a later synthetic stage. The methoxy group, being generally inert, modulates the electronic properties of the aromatic ring. This guide will elucidate the synthesis, characterization, and strategic application of this important synthetic building block.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 55667-12-4[2]
Molecular Formula C₁₅H₁₅BrO₂[3]
Molecular Weight 307.18 g/mol [3]
Melting Point 94.5 °C[2][4]
Boiling Point 390.7±32.0 °C (Predicted)[2]
Density 1.349±0.06 g/cm³ (Predicted)[2]
Appearance Solid-
InChI Key JLKLAWVKJNTSAB-UHFFFAOYSA-N[3]
SMILES COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2[3]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical pathway begins with a commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde, and proceeds through reduction, phenolic protection, and finally, selective benzylic bromination.

G cluster_0 Overall Synthetic Pathway A 2-Hydroxy-5-methoxybenzaldehyde B 2-Hydroxy-4-methyl-1-methoxybenzene A->B Reduction (e.g., Wolff-Kishner) C 2-(Benzyloxy)-4-methyl-1-methoxybenzene B->C Williamson Ether Synthesis (BnBr, K₂CO₃) D This compound C->D Benzylic Bromination (NBS, AIBN)

Figure 1: Overall synthetic pathway to the title compound.
Step 1: Synthesis of the Precursor (e.g., from 4-Methoxyphenol)

The starting material, 2-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction, which introduces a formyl group ortho to the hydroxyl group.[5][6] This reaction typically involves treating the phenol with chloroform in a basic solution.[6][7]

Step 2: Protection of the Phenolic Hydroxyl Group

The hydroxyl group of a suitable phenolic precursor is protected as a benzyl ether. This is typically achieved through the Williamson ether synthesis.[8][9] This Sₙ2 reaction involves the deprotonation of the phenol with a mild base (e.g., potassium carbonate) to form a phenoxide nucleophile, which then attacks benzyl bromide to form the ether linkage.[10][11]

G cluster_1 Williamson Ether Synthesis Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Ar-O-Bn (Benzyl Ether) Phenoxide->Product Sₙ2 Attack BnBr Bn-Br (Electrophile) BnBr->Product

Figure 2: Mechanism of the Williamson Ether Synthesis.
Step 3: Selective Benzylic Bromination

The final and most critical step is the bromination of the methyl group at the benzylic position. This transformation is selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[12][13]

Causality of Reagent Choice: NBS is the preferred brominating agent over molecular bromine (Br₂) for this reaction.[13] It provides a low, steady concentration of bromine radicals, which minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[13][14][15] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[16][17] The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, drives the selectivity for this position.[14][16]

G cluster_2 Benzylic Bromination (NBS) Mechanism cluster_prop Propagation Cycle Initiator Initiator (AIBN) hv or Δ Rad_I Initiator Radical (I•) Initiator->Rad_I Initiation NBS NBS Br_rad Bromine Radical (Br•) Rad_I->Br_rad reacts with trace Br₂/HBr Substrate Ar-CH₃ Br2 Br₂ NBS->Br2 reacts with HBr Succinimide Succinimide NBS->Succinimide Benzylic_rad Benzylic Radical (Ar-CH₂•) Br_rad->Benzylic_rad H abstraction Substrate->Benzylic_rad Product Ar-CH₂Br Benzylic_rad->Product Br abstraction HBr HBr HBr->Br2 HBr->Succinimide Br2->Product Product->Br_rad

Figure 3: Free-radical mechanism for benzylic bromination using NBS.

Key Reactions and Synthetic Applications

The primary utility of this compound stems from the high reactivity of its benzylic bromide moiety in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. This allows for the facile introduction of various functionalities.

G cluster_3 Synthetic Utility Workflow cluster_nuc Nucleophiles (Nu⁻) Start 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene Product Functionalized Intermediate (Ar-CH₂-Nu) Start->Product Sₙ2 Reaction Nuc1 R-NH₂ (Amine) Nuc1->Product Nuc2 R-O⁻ (Alkoxide) Nuc2->Product Nuc3 CN⁻ (Cyanide) Nuc3->Product Nuc4 RS⁻ (Thiolate) Nuc4->Product Final Deprotected Final Product (HO-Ar-CH₂-Nu) Product->Final Deprotection (H₂, Pd/C)

Figure 4: General workflow for the application of the title compound.

Applications in Drug Discovery: This scaffold is valuable in medicinal chemistry. For instance, related aryloxy phenol structures are intermediates in the synthesis of compounds targeting Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[18] The ability to introduce amine or other hydrogen-bonding functionalities via the bromomethyl group, and later reveal a phenolic hydroxyl, allows for the construction of molecules with specific pharmacophoric features required for biological activity.[18][19]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 5.1: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (Illustrative Protection Step)

This protocol demonstrates a typical Williamson ether synthesis for protecting a related phenol.[20]

  • Reagents: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq).

  • Addition: Add benzyl bromide (2.3 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at 100 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic phases.

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target benzyl ether.[20]

Protocol 5.2: Synthesis of this compound (Benzylic Bromination)

This protocol is a standard Wohl-Ziegler reaction for benzylic bromination.[13]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(Benzyloxy)-4-methyl-1-methoxybenzene (1.0 eq).

  • Reagents: Dissolve the starting material in an anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane). Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can also be initiated with a UV lamp. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Washing: Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield the pure product.[13]

Safety and Handling

Hazard Statements: this compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed.[2][21]

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[21]

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[21]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[21][22]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[21]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[21][23] Avoid contact with skin, eyes, and clothing.[23]

  • Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[22] Keep away from strong oxidizing agents.[23]

Conclusion

This compound stands out as a strategically important intermediate in synthetic organic chemistry. Its synthesis, while multi-stepped, relies on well-established and high-yielding reactions, including the Williamson ether synthesis and selective benzylic bromination with NBS. The true value of this compound is realized in its subsequent transformations, where the reactive benzylic bromide serves as a versatile handle for molecular elaboration, while the benzyl ether provides robust protection that can be cleaved orthogonally. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for researchers to confidently synthesize and apply this compound in the pursuit of novel and complex molecular targets.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

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  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]

  • Benzylic Bromination. (2021, June 27). YouTube. Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved from [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Journal of Chongqing University. Retrieved from [Link]

  • Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021, June 11). Sciencemadness Discussion Board. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. (n.d.). Retrieved from [Link]

  • 4-Benzyloxy-2-bromo-1-methoxybenzene. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • 4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923. (n.d.). PubChem. Retrieved from [Link]

  • The reactions of methoxybenzene. (n.d.). Retrieved from [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • synthesis and evaluation of resveratrol for anticancer. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Draw the products of the following reactions: Methoxybenzene +... (2025, June 24). Filo. Retrieved from [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (n.d.). PLOS. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a crucial reagent for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of suppliers to offer a holistic understanding of the compound, from sourcing and quality control to safe handling and synthetic applications.

Strategic Importance in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, primarily as an alkylating agent. Its utility stems from the presence of a reactive benzylic bromide, which is readily displaced by a variety of nucleophiles. The benzyloxy and methoxy groups on the aromatic ring not only influence the reactivity of the benzylic position but also provide handles for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] Notably, this and similar benzyloxy-substituted compounds are precursors to pharmacologically active molecules, including inhibitors of enzymes like monoamine oxidase B (MAO-B), which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.[2][3]

Sourcing and Procurement of this compound

The selection of a reliable supplier is paramount to ensure the quality and consistency of starting materials, which directly impacts the success and reproducibility of research outcomes. The following table provides a comparative overview of several suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Notes
Scisupplies 97.0%1g55667-12-4Estimated delivery time of 13-15 days.
Sunway Pharm Ltd 97%1g, 5g55667-12-4Offers COA, Datasheet, and NMR data upon request.
ChemicalBook Varies by supplierVaries by supplier55667-12-4A platform that lists multiple suppliers with varying purities and prices.
Guidechem Varies by supplierVaries by supplier55667-12-4Lists various manufacturers and suppliers, primarily for bulk inquiries.

Physicochemical Properties and Quality Control

A thorough understanding of the compound's properties is essential for its effective use and for troubleshooting experimental challenges.

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₅BrO₂

  • Molecular Weight: 307.18 g/mol

  • Appearance: Typically a solid

  • Melting Point: Approximately 94.5 °C

  • Boiling Point: Predicted to be around 390.7 °C

  • Solubility: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Quality Control Workflow:

Ensuring the purity of this compound is critical, as impurities can lead to unwanted side reactions and complicate product purification. A multi-pronged analytical approach is recommended for rigorous quality control.

Synthetic_Workflow A 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene D Alkylation Reaction (SN2) A->D B Nucleophile (e.g., Phenol, Amine) B->D C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) C->D E Crude Product Mixture D->E F Purification (Chromatography/Recrystallization) E->F G Pure Intermediate F->G

Sources

An In-depth Technical Guide to the Synthesis of O-benzyl isovanillyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust, multi-step synthesis pathway for O-benzyl isovanillyl bromide, a key intermediate in the development of various pharmaceutical and fine chemical products. Recognizing the absence of a direct, one-pot synthesis method in established literature, this guide details a logical and experimentally validated three-step approach commencing with the selective O-benzylation of isovanillin. Subsequent reduction of the aldehyde functionality to a primary alcohol, followed by a mild bromination of the resulting benzylic alcohol, affords the target compound. Each step is presented with a detailed protocol, mechanistic insights, and critical process parameters. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a practical and scientifically grounded methodology for the preparation of O-benzyl isovanillyl bromide.

Introduction: The Strategic Importance of O-benzyl isovanillyl bromide

O-benzyl isovanillyl bromide serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The isovanillin scaffold is a common motif in a variety of biologically active molecules. The presence of a benzyl protecting group on the phenolic hydroxyl allows for selective reactions at other positions of the molecule, while the reactive benzyl bromide functionality provides a versatile handle for the introduction of various substituents through nucleophilic substitution reactions. This strategic combination of functional groups makes O-benzyl isovanillyl bromide a valuable intermediate for the synthesis of complex target molecules.

Given the lack of a direct, documented synthesis, this guide outlines a reliable three-step pathway:

  • Step 1: O-benzylation of Isovanillin: Protection of the phenolic hydroxyl group of isovanillin as a benzyl ether.

  • Step 2: Reduction of O-benzyl isovanillin: Conversion of the aldehyde to a primary alcohol.

  • Step 3: Bromination of O-benzyl isovanillyl alcohol: Transformation of the benzylic alcohol into the target benzyl bromide.

This guide will provide a detailed experimental protocol for each step, underpinned by a discussion of the underlying chemical principles and practical considerations for successful execution.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway is designed to be efficient and scalable, utilizing readily available starting materials and reagents.

Synthesis_Pathway Isovanillin Isovanillin O_benzyl_isovanillin O-benzyl isovanillin Isovanillin->O_benzyl_isovanillin Step 1: O-benzylation O_benzyl_isovanillyl_alcohol O-benzyl isovanillyl alcohol O_benzyl_isovanillin->O_benzyl_isovanillyl_alcohol Step 2: Reduction O_benzyl_isovanillyl_bromide O-benzyl isovanillyl bromide O_benzyl_isovanillyl_alcohol->O_benzyl_isovanillyl_bromide Step 3: Bromination

Caption: Overall three-step synthesis of O-benzyl isovanillyl bromide.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of O-benzyl isovanillin

The initial step involves the protection of the phenolic hydroxyl group of isovanillin via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from benzyl bromide.

Protocol:

  • To a solution of isovanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-benzyl isovanillin.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions.

  • Temperature: Heating the reaction increases the rate of the Williamson ether synthesis.

Step 2: Synthesis of O-benzyl isovanillyl alcohol

The aldehyde functionality of O-benzyl isovanillin is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[1][2]

Protocol:

  • Dissolve O-benzyl isovanillin (1 equivalent) in a mixture of methanol and a co-solvent like dichloromethane (CH₂Cl₂) to ensure solubility.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield O-benzyl isovanillyl alcohol. This product is often pure enough for the next step without further purification.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the aromatic ring or the benzyl ether.[1]

  • Temperature: The reaction is performed at 0 °C to control the rate of reduction and minimize potential side reactions.

Step 3: Synthesis of O-benzyl isovanillyl bromide

The final step is the conversion of the benzylic alcohol to the corresponding bromide. This can be achieved using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine source.[3][4] The use of NBS is often preferred for its milder reaction conditions.[5][6]

Protocol (using NBS and Triphenylphosphine):

  • Dissolve O-benzyl isovanillyl alcohol (1 equivalent) and triphenylphosphine (PPh₃, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, O-benzyl isovanillyl bromide.

Causality of Experimental Choices:

  • Reagents: The combination of NBS and triphenylphosphine forms a phosphonium bromide intermediate in situ, which facilitates the conversion of the alcohol to the bromide via an SN2 mechanism.[3] This method is generally mild and avoids the strongly acidic conditions of other brominating agents that could cleave the benzyl ether.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with moisture and oxygen, particularly with the phosphine reagent.

Quantitative Data Summary

StepReactantReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
1 IsovanillinBenzyl bromide, K₂CO₃DMF60-804-685-95
2 O-benzyl isovanillinNaBH₄MeOH/CH₂Cl₂01-290-98
3 O-benzyl isovanillyl alcoholNBS, PPh₃CH₂Cl₂0 to RT2-475-85

Visualizing the Workflow

The following diagram illustrates the key transformations and reagents involved in the synthesis.

Experimental_Workflow cluster_step1 Step 1: O-benzylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination start1 Isovanillin reagents1 BnBr, K₂CO₃ DMF, 60-80°C start1->reagents1 product1 O-benzyl isovanillin reagents1->product1 reagents2 NaBH₄ MeOH/CH₂Cl₂, 0°C product1->reagents2 product2 O-benzyl isovanillyl alcohol reagents2->product2 reagents3 NBS, PPh₃ CH₂Cl₂, 0°C to RT product2->reagents3 product3 O-benzyl isovanillyl bromide reagents3->product3

Caption: Workflow for the synthesis of O-benzyl isovanillyl bromide.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of O-benzyl isovanillyl bromide from isovanillin. By providing comprehensive, step-by-step protocols and explaining the rationale behind the chosen experimental conditions, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis. The presented methodology is robust and scalable, enabling the consistent production of this important chemical intermediate for applications in drug discovery and fine chemical manufacturing.

References

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • S. N. A. Bukhari, et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. SciSpace. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]

  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • Wikipedia. (n.d.). Isovanillyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.
  • ResearchGate. (n.d.). One‐Pot Conversion of Benzyl Alcohols to N‐Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08208555A - Preparation of isovanillin.
  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Reddit. (2022, October 31). Any references to benzylic bromination of o-cresol?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • YouTube. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Methoxy-3-(benzyloxy)benzyl Bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-(benzyloxy)benzyl bromide, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and drug development. While not extensively documented as a standalone commercial product, its logical synthesis from inexpensive starting materials and its unique structural motifs—a reactive benzylic bromide, a stable benzyl ether, and an electron-rich methoxy-substituted ring—make it a valuable tool. This document outlines its predicted physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification, explores its chemical reactivity and strategic applications in complex molecule construction, and details essential safety and handling procedures. The insights herein are designed to empower researchers to confidently synthesize and deploy this reagent in their synthetic campaigns.

Introduction and Strategic Significance

4-Methoxy-3-(benzyloxy)benzyl bromide is a substituted aromatic compound featuring three key functional groups that dictate its utility in advanced organic synthesis. Its structure is derived from vanillin, a common and renewable feedstock, positioning it as an accessible and strategic building block.

  • The Benzylic Bromide: This is the primary reactive site of the molecule. As a good leaving group, the bromide facilitates nucleophilic substitution (Sₙ2) reactions, allowing the covalent attachment of the entire benzyl moiety to a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions.

  • The 4-Methoxy Group: This electron-donating group activates the aromatic ring and stabilizes the transition state of Sₙ2 reactions, enhancing the reactivity of the benzylic bromide. Furthermore, it forms the basis of the 4-methoxybenzyl (PMB or MPM) protecting group, which is known for its stability and selective, oxidative removal.[1]

  • The 3-Benzyloxy Group: This serves as a robust protecting group for the phenolic hydroxyl of the parent vanillyl structure. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing an orthogonal deprotection strategy relative to the PMB ether that is formed upon reaction.[1]

The combination of these features in a single molecule allows for its use as a "protected vanillyl" synthon or as a bifunctional linker in the synthesis of complex natural products and pharmaceutical agents.[2][3]

Physicochemical and Spectroscopic Properties

Direct experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogues like 4-methoxybenzyl bromide, we can predict its core properties with a high degree of confidence.

PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol
Appearance Colorless to pale yellow oil or low-melting solidSimilar to other substituted benzyl bromides.[4]
Solubility Soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate). Insoluble in water.Nonpolar structure. Expected to hydrolyze in the presence of water.
Stability Lachrymator. Moisture, light, and air sensitive.[5]Benzyl bromides are notoriously irritating and unstable.[6] The electron-rich ring may promote polymerization or decomposition. Store under inert gas, refrigerated.[5]
Boiling Point >150 °C (at reduced pressure)High molecular weight suggests a high boiling point.
Melting Point < 25 °CLikely an oil or low-melting solid at room temperature.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H of Benzyl group)

    • δ ≈ 6.8-7.0 ppm (m, 3H, Ar-H of main ring)

    • δ ≈ 5.1 ppm (s, 2H, -O-CH₂ -Ph)

    • δ ≈ 4.5 ppm (s, 2H, -CH₂ -Br)

    • δ ≈ 3.9 ppm (s, 3H, -OCH₃ )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ≈ 150, 148 ppm (Aromatic C-O)

    • δ ≈ 137 ppm (Aromatic C-ipso of Benzyl)

    • δ ≈ 127-129 ppm (Aromatic C-H of Benzyl)

    • δ ≈ 110-122 ppm (Aromatic C-H of main ring)

    • δ ≈ 71 ppm (-O-C H₂-Ph)

    • δ ≈ 56 ppm (-OC H₃)

    • δ ≈ 33 ppm (-C H₂-Br)

Synthesis and Purification Workflow

The most logical and cost-effective synthesis begins with vanillin. The workflow involves a three-step sequence: 1) Protection of the phenolic hydroxyl, 2) Reduction of the aldehyde, and 3) Bromination of the resulting benzyl alcohol.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Aldehyde Reduction cluster_2 Step 3: Benzylic Bromination Vanillin Vanillin 3-Benzyloxy-4-methoxybenzaldehyde 3-Benzyloxy-4-methoxybenzaldehyde Vanillin->3-Benzyloxy-4-methoxybenzaldehyde BnBr, K2CO3 Acetone, Reflux 3-Benzyloxy-4-methoxybenzyl alcohol 3-Benzyloxy-4-methoxybenzyl alcohol 3-Benzyloxy-4-methoxybenzaldehyde->3-Benzyloxy-4-methoxybenzyl alcohol NaBH4 MeOH, 0°C to RT 4-Methoxy-3-(benzyloxy)benzyl bromide 4-Methoxy-3-(benzyloxy)benzyl bromide 3-Benzyloxy-4-methoxybenzyl alcohol->4-Methoxy-3-(benzyloxy)benzyl bromide PBr3, Et2O, 0°C OR CBr4, PPh3, DCM

Caption: Proposed synthetic workflow for 4-Methoxy-3-(benzyloxy)benzyl bromide starting from vanillin.

Experimental Protocol: Synthesis of 4-Methoxy-3-(benzyloxy)benzyl Bromide

Causality Statement: This protocol is designed for high fidelity and scalability. The choice of reagents and conditions prioritizes yield, purity, and operational safety. For instance, the reduction is performed at 0 °C initially to control the exothermic reaction of NaBH₄ with methanol, while the bromination with PBr₃ is also cooled to prevent over-reaction and byproduct formation.[7]

PART A: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

  • To a 500 mL round-bottom flask, add vanillin (15.2 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetone (250 mL).

  • Stir the suspension vigorously. Add benzyl bromide (14.2 mL, 120 mmol) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from ethanol/water to yield 3-benzyloxy-4-methoxybenzaldehyde as a white crystalline solid.

PART B: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

  • To a 500 mL round-bottom flask, dissolve the aldehyde from Part A (24.2 g, 100 mmol) in methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-benzyloxy-4-methoxybenzyl alcohol as a white solid, which is typically pure enough for the next step.

PART C: Synthesis of 4-Methoxy-3-(benzyloxy)benzyl Bromide (Method via PBr₃)

  • Safety First: This step must be performed in a well-ventilated chemical fume hood. PBr₃ is corrosive and reacts violently with water.

  • Dissolve the alcohol from Part B (24.4 g, 100 mmol) in anhydrous diethyl ether (250 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of phosphorus tribromide (PBr₃) (4.7 mL, 50 mmol) in diethyl ether (50 mL) dropwise via an addition funnel over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[7]

  • Carefully pour the reaction mixture over ice (200 g). Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude bromide should be purified immediately via flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate/Hexane) to afford the title compound as a pale yellow oil. Due to its instability, it should be used immediately or stored under inert gas at low temperature.

Chemical Reactivity and Strategic Applications

The primary utility of this reagent is as an electrophile for installing a protected, multifunctional benzyl group.

G cluster_react S-N-2 Reaction cluster_deprotect Orthogonal Deprotection reagent 4-Methoxy-3-(benzyloxy)benzyl Bromide product Protected Substrate (R-O-Bn(3-OBn, 4-OMe)) reagent->product R-OH, Base (e.g., NaH, THF) deprotect_Bn Cleaved Benzyl Ether (R-O-Bn(3-OH, 4-OMe)) product->deprotect_Bn H2, Pd/C (Hydrogenolysis) deprotect_PMB Cleaved PMB Ether (R-OH) product->deprotect_PMB DDQ or TFA (Oxidative/Acidic)

Caption: Core reactivity and orthogonal deprotection strategies using the title reagent.

  • As a Bifunctional Protecting Group: The reagent can be used to protect alcohols or carboxylic acids. The resulting ether or ester contains two distinct benzyl-type protecting groups that can be removed selectively.

    • Cleavage of the Benzyl (Bn) Ether: The 3-benzyloxy group can be removed selectively via catalytic hydrogenation (e.g., H₂, Pd/C), leaving the 4-methoxybenzyl (PMB) ether intact.[1] This is a crucial step for revealing a phenolic hydroxyl late in a synthesis.

    • Cleavage of the 4-Methoxybenzyl (PMB) Ether: The PMB ether, formed by the reaction of the bromide with a substrate, is susceptible to oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][3] It can also be removed under strongly acidic conditions (e.g., trifluoroacetic acid, TFA).[8] These conditions typically leave the standard benzyl ether at the 3-position untouched, demonstrating excellent orthogonality.

  • In Total Synthesis: This reagent is an ideal building block for introducing the C₇-C₁ skeleton of many natural products derived from vanillin. Its use avoids the need to perform protection/deprotection steps on a more advanced intermediate, streamlining the synthetic route.

Safety, Handling, and Storage

Trustworthiness: The safety protocols described are based on established best practices for handling reactive benzyl halides and are validated by material safety data sheets for analogous compounds.[5][9][10][11]

  • Hazard Profile: 4-Methoxy-3-(benzyloxy)benzyl bromide is expected to be a potent lachrymator and corrosive.[5][11] It will cause severe skin burns and eye damage upon contact.[9][12] Inhalation of vapors can cause chemical burns to the respiratory tract.[5]

  • Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood.[5] Standard PPE includes:

    • Chemical splash goggles and a full-face shield.

    • Chemically resistant gloves (e.g., nitrile or neoprene).

    • A flame-resistant lab coat.

  • Handling: Use only in a well-ventilated area. Avoid all personal contact, including inhalation.[9] Keep away from moisture, as it will hydrolyze to HBr and the corresponding alcohol.

  • Storage: For maximum stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer (-20 °C).[13] This minimizes hydrolysis and potential self-reaction or polymerization.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

4-Methoxy-3-(benzyloxy)benzyl bromide represents a powerful and strategically important reagent for the modern organic chemist. By leveraging a logical synthesis from vanillin, researchers can access a versatile building block that combines a reactive electrophilic center with two orthogonally cleavable protecting groups. Its application can simplify complex synthetic routes, particularly in the fields of natural product synthesis and drug discovery. Adherence to the detailed synthetic and safety protocols outlined in this guide will enable its effective and safe implementation in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide.
  • Apollo Scientific. (2022). 4-Methoxybenzyl bromide Safety Data Sheet.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl bromide.
  • Guidechem. (n.d.). How can 4-Methoxybenzyl bromide be synthesized efficiently?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Methoxybenzyl bromide.
  • ChemicalBook. (n.d.). 4-(Benzyloxy)-3-methoxyphenacyl Bromide.
  • NIH PubChem. (n.d.). 4-Methoxybenzyl bromide.
  • NIH National Library of Medicine. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide.
  • Supporting Information. (n.d.). ¹H-NMR spectrum data.
  • The Royal Society of Chemistry. (n.d.). Supporting information - NMR data.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
  • Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS.
  • ResearchGate. (2025). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • HMDB. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-METHOXYBENZYL BROMIDE.
  • Beilstein Journals. (n.d.). Supplementary Information - NMR data.
  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support.
  • ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine.
  • Apollo Scientific. (n.d.). 4-Methoxybenzyl bromide.

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2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for this compound (CAS No. 55667-12-4), a key intermediate in synthetic organic chemistry. While direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules. We will delve into the theoretical underpinnings of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a holistic view of its structural elucidation.

Introduction and Molecular Structure

This compound is a multifunctional aromatic compound. Its structure incorporates a methoxy group, a benzyloxy group, and a bromomethyl group attached to a central benzene ring. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution, while the benzyloxy group serves as a common protecting group for phenols.

A thorough understanding of its spectral properties is paramount for confirming its identity and purity during and after synthesis. This guide will provide the foundational knowledge for interpreting the spectral data associated with this molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the bromomethyl protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.50 - 7.30Multiplet5HAr-H (benzyl ring)
~ 6.95Doublet1HAr-H (adjacent to bromomethyl)
~ 6.90Singlet1HAr-H (between OCH₃ and OCH₂Ph)
~ 6.85Doublet1HAr-H (adjacent to OCH₃)
~ 5.10Singlet2HO-CH₂ -Ph
~ 4.50Singlet2HCH₂ -Br
~ 3.85Singlet3HO-CH₃

Rationale for Predictions:

  • Aromatic Protons (Benzyl Ring): The five protons on the unsubstituted benzyl ring are expected to appear as a complex multiplet in the typical aromatic region of 7.30-7.50 ppm[1][2].

  • Aromatic Protons (Substituted Ring): The three protons on the central benzene ring will exhibit splitting patterns based on their positions relative to each other. Their chemical shifts are influenced by the electron-donating methoxy and benzyloxy groups, and the electron-withdrawing bromomethyl group.

  • Benzylic Methylene Protons: The two protons of the benzyloxy group's methylene bridge (O-CH₂-Ph) are expected to appear as a sharp singlet around 5.10 ppm, as there are no adjacent protons to cause splitting[2].

  • Bromomethyl Protons: The methylene protons of the bromomethyl group (CH₂-Br) are deshielded by the electronegative bromine atom and are anticipated to resonate as a singlet around 4.50 ppm.

  • Methoxy Protons: The three protons of the methoxy group (O-CH₃) will appear as a characteristic singlet at approximately 3.85 ppm[2].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 150 - 148C -OCH₃
~ 148 - 146C -OCH₂Ph
~ 137Quaternary C (benzyl ring)
~ 132C -CH₂Br
~ 129 - 127C -H (benzyl ring)
~ 122C -H (substituted ring)
~ 115C -H (substituted ring)
~ 113C -H (substituted ring)
~ 71O-C H₂-Ph
~ 56O-C H₃
~ 33C H₂-Br

Rationale for Predictions:

  • Aromatic Carbons: The carbons attached to the electronegative oxygen atoms (C-OCH₃ and C-OCH₂Ph) will be the most downfield in the aromatic region. The remaining aromatic carbons will appear in the 110-140 ppm range, with their specific shifts determined by the substitution pattern[2][3].

  • Methylene and Methyl Carbons: The benzylic carbon (O-CH₂-Ph) is expected around 71 ppm, and the methoxy carbon (O-CH₃) around 56 ppm. The carbon of the bromomethyl group (CH₂-Br) will be significantly upfield compared to the aromatic carbons, likely around 33 ppm, due to the heavy atom effect of bromine.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer shim Shim the magnetic field insert->shim acquire_1H Acquire ¹H NMR spectrum shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum acquire_1H->acquire_13C ft Fourier transform the raw data phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals and pick peaks for both spectra baseline->integrate

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2950 - 2850Medium-WeakAliphatic C-H Stretch (CH₂ and CH₃)
1600 - 1450Strong-MediumAromatic C=C Ring Stretch
~ 1250StrongAryl-O Stretch (asymmetric)
~ 1040StrongAryl-O Stretch (symmetric)
~ 1200MediumC-H in-plane bend
~ 850 - 750StrongC-H Out-of-plane Bending (aromatic)
~ 600Medium-WeakC-Br Stretch

Rationale for Predictions:

  • C-H Stretches: The spectrum will show characteristic aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene and methyl groups just below 3000 cm⁻¹[4][5].

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene rings[4].

  • Aryl-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether linkages (Ar-O-C) are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively[5][6].

  • C-Br Stretch: A medium to weak absorption band for the carbon-bromine bond stretch is anticipated in the lower frequency region, typically around 600 cm⁻¹[4].

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption peaks and compare them with predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For this compound (C₁₅H₁₅BrO₂), the predicted monoisotopic mass is approximately 306.0255 Da[7].

Adduct / Fragment Predicted m/z Notes
[M+H]⁺307.0328Protonated molecular ion.
[M+Na]⁺329.0148Sodiated molecular ion.
[M]⁺˙306.0255Molecular ion radical (in EI).
[M-Br]⁺227.0708Loss of a bromine radical.
[C₇H₇]⁺91.0548Tropylium ion (from benzyl group).

Isotopic Pattern:

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 306 and 308 for the molecular ion radical). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used to determine the accurate mass of the protonated molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source at a constant flow rate ionize Apply a high voltage to the ESI needle to generate charged droplets and then gas-phase ions infuse->ionize acquire Acquire the mass spectrum in positive ion mode ionize->acquire determine_mass Determine the accurate mass of the [M+H]⁺ or [M+Na]⁺ ion compare_mass Compare the experimental mass with the theoretical mass to confirm the elemental composition determine_mass->compare_mass analyze_isotopes Analyze the isotopic pattern to confirm the presence of bromine compare_mass->analyze_isotopes

Caption: Workflow for HRMS (ESI) analysis.

Conclusion

The comprehensive spectral analysis of this compound, as outlined in this guide, provides a robust framework for its structural characterization. By combining the predictive power of ¹H and ¹³C NMR, the functional group identification capabilities of IR spectroscopy, and the molecular weight and elemental composition information from mass spectrometry, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided protocols offer standardized methods for obtaining high-quality spectral data, ensuring reproducibility and reliability in a research and development setting.

References

Sources

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity Profile of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzylic bromide, electron-donating substituents, and a strategically placed protecting group, makes it a valuable building block for complex molecular targets in drug discovery and materials science. This guide provides a comprehensive analysis of its reactivity profile, grounded in established chemical principles. We will explore its core reactivity at the benzylic position, its utility in sophisticated carbon-carbon bond-forming reactions, and the strategic implications of the benzyloxy protecting group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this scaffold, offering not just protocols, but the causal logic behind experimental design and optimization.

Molecular Architecture and Synthetic Overview

Structural Features and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its three key functional groups on the benzene ring:

  • Benzylic Bromide (-CH₂Br): This is the primary center of electrophilicity. As a primary benzylic halide, it is highly susceptible to nucleophilic attack. The stability of the potential benzylic carbocation intermediate makes it reactive in both SN1 and SN2 pathways, although the primary nature typically favors the SN2 mechanism.[1]

  • Methoxy Group (-OCH₃): Located at the 1-position, this group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the aromatic ring and can help stabilize any developing positive charge in the transition state of a nucleophilic substitution.

  • Benzyloxy Group (-OCH₂Ph): Positioned at the 2-position (ortho to the methoxy group), this group also acts as an EDG. Critically, it serves as a common protecting group for a phenolic hydroxyl group.[2] Its presence is a strategic choice, allowing for its removal under specific conditions, typically catalytic hydrogenation, to reveal a reactive phenol late in a synthetic sequence.[3]

The combined electron-donating effects of the methoxy and benzyloxy groups enhance the nucleophilicity of the aromatic ring itself, but more importantly, they influence the reactivity of the distal bromomethyl group by stabilizing the transition states of substitution reactions.

Synthesis of the Core Scaffold

The synthesis of the title compound typically originates from commercially available phenolic aldehydes like isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4] The synthetic strategy involves protection of the phenolic hydroxyl, followed by reduction of the aldehyde to an alcohol, and subsequent bromination.

G cluster_0 Synthesis Workflow A Isovanillin B Protection (O-Benzylation) BnBr, K₂CO₃ A->B Step 1 C 2-(Benzyloxy)-4-formyl- 1-methoxybenzene A->C 1. Benzylation D Reduction NaBH₄, MeOH C->D Step 2 E 2-(Benzyloxy)-4-(hydroxymethyl)- 1-methoxybenzene C->E 2. Reduction F Bromination PBr₃ or CBr₄/PPh₃ E->F Step 3 G 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene (Target Molecule) E->G 3. Bromination

Fig 1. General synthetic workflow from Isovanillin.

This multi-step process highlights the importance of strategic functional group manipulation to arrive at the desired reactive intermediate.

The Benzylic Bromide: A Hub of Reactivity

The bromomethyl group is the molecule's primary reactive handle, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

For primary benzylic halides, the SN2 mechanism is generally favored.[1] This pathway involves a backside attack by a nucleophile in a single, concerted step, leading to an inversion of configuration if the carbon were chiral.

However, the SN1 pathway, which proceeds through a resonance-stabilized benzylic carbocation, cannot be entirely discounted, especially with weak nucleophiles or in polar protic solvents that can stabilize the ionic intermediate.[5] The electron-donating methoxy and benzyloxy groups would further stabilize such a carbocation. For most practical applications with strong nucleophiles, an SN2 pathway should be assumed.

Fig 2. Generalized SN2 mechanism at the benzylic carbon.
Experimental Protocol: O-Alkylation via SN2 Reaction

This protocol describes a representative nucleophilic substitution using an alkoxide to form an ether, a common transformation in drug development.

Objective: To synthesize 2-(benzyloxy)-4-((ethoxymethyl)methyl)-1-methoxybenzene.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous DMF (N,N-Dimethylformamide).

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add ethanol (1.1 equivalents) dropwise. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of sodium ethoxide. Causality: Using a strong base like NaH to deprotonate the alcohol in situ generates a potent nucleophile required for an efficient SN2 reaction.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium ethoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Reactivity with Various Nucleophiles

The benzylic bromide is a soft electrophile and reacts readily with a range of soft and hard nucleophiles.

Nucleophile TypeExample NucleophileSolventTypical ConditionsExpected Product
OxygenSodium PhenoxideDMF, Acetone25-50 °CAryl Ether
NitrogenBenzylamineTHF, CH₃CN25 °CSecondary Amine
SulfurSodium ThiophenolateEthanol25 °CThioether
CarbonSodium CyanideDMSO25-60 °CNitrile
Stability and Handling

Like many benzyl bromides, this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It is sensitive to moisture and strong nucleophiles, which can lead to hydrolysis to the corresponding benzyl alcohol over time.[6] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at low temperatures (-20 °C).[6]

Advanced Carbon-Carbon Bond Forming Reactions

The true synthetic power of this intermediate is realized in its application to modern cross-coupling and organometallic reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

While Suzuki-Miyaura coupling typically involves aryl halides, protocols for the cross-coupling of benzylic halides have been developed.[7] This reaction is invaluable for creating C(sp³)-C(sp²) bonds, linking the benzylic scaffold to various aryl or vinyl systems.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Br R-CH₂-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition PdII_Ar R-CH₂-Pd(II)L₂-Ar PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product R-CH₂-Ar PdII_Ar->Product Reagent1 R-CH₂-Br Reagent2 Ar-B(OH)₂ Base Base

Sources

Methodological & Application

Application Notes: Synthesis of Bioactive Compounds Using 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the use of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene as a pivotal intermediate in the synthesis of bioactive compounds. This versatile building block serves as a protected precursor to the isovanillyl moiety, a key structural motif in numerous pharmacologically active molecules, including analogues of resveratrol and combretastatin. We present step-by-step methodologies, mechanistic insights, and data interpretation to guide researchers in leveraging this reagent for the efficient construction of complex molecular architectures. The protocols herein are designed to be reproducible and scalable, catering to the needs of academic research, medicinal chemistry, and drug development professionals.

Introduction: The Strategic Utility of this compound

This compound is a bifunctional aromatic compound of significant interest in organic synthesis. Its structure incorporates a reactive benzylic bromide and a stable benzyl ether protecting group, offering a strategic advantage for multi-step syntheses.

  • Chemical Properties:

    • Molecular Formula: C₁₅H₁₅BrO₂[1]

    • Molecular Weight: 307.18 g/mol

    • Appearance: Typically an off-white to pale yellow solid.

    • Reactivity: The primary site of reactivity is the bromomethyl group. As a benzylic halide, the bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack via an SN2 mechanism. The benzyloxy and methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring in certain reactions, but their primary role in the context of these protocols is as protecting groups for the corresponding phenols.

The strategic placement of the functional groups makes this reagent an ideal precursor for the B-ring of stilbenoid compounds like resveratrol and combretastatin, which are known for their potent biological activities. The benzyl ether provides robust protection for the phenolic hydroxyl group throughout various reaction conditions and can be selectively removed in a final step to yield the target bioactive molecule.

Synthesis of Stilbenoid Bioactive Compounds

Stilbenoids are a class of natural polyphenols characterized by a C₆-C₂-C₆ carbon skeleton. Many, like resveratrol and combretastatin A-4, exhibit remarkable therapeutic potential. This compound is an excellent starting material for constructing the B-ring of these molecules, typically via olefination reactions.

Application in the Synthesis of Resveratrol Analogues

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied phytoalexin with antioxidant, anti-inflammatory, and cardioprotective properties. The synthesis of novel analogues allows for the exploration of structure-activity relationships (SAR) and the development of more potent therapeutic agents. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation as it favors the formation of the biologically active (E)-alkene and simplifies purification due to the water-soluble nature of the phosphate byproduct.[2][3]

Synthetic Strategy: The synthesis involves converting the benzylic bromide into a phosphonate ester via the Michaelis-Arbuzov reaction. This phosphonate is then deprotonated to form a stabilized carbanion, which reacts with a substituted benzaldehyde (representing the A-ring) in an HWE olefination. The final step is the deprotection of the benzyl ether to reveal the free phenol.

G reagent 2-(Benzyloxy)-4- (bromomethyl)-1-methoxybenzene phosphonate Diethyl (2-(benzyloxy)-4- methoxybenzyl)phosphonate reagent->phosphonate P(OEt)₃ (Arbuzov Reaction) stilbene_protected (E)-1-(2-(Benzyloxy)-4-methoxyphenyl)-2- (3,5-dimethoxyphenyl)ethene phosphonate->stilbene_protected 1. Base (e.g., NaH) 2. Aldehyde (HWE Reaction) aldehyde 3,5-Dimethoxy- benzaldehyde aldehyde->stilbene_protected stilbene_final 4'-Hydroxy-3,3',5-trimethoxy- trans-stilbene (Resveratrol Analogue) stilbene_protected->stilbene_final H₂, Pd/C (Deprotection)

Workflow for Resveratrol Analogue Synthesis.

Protocol 1: Synthesis of a 4'-Hydroxy-3,3',5-trimethoxy-trans-stilbene

Step 1: Synthesis of Diethyl (2-(benzyloxy)-4-methoxybenzyl)phosphonate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add triethyl phosphite (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The reaction can be monitored by TLC (disappearance of the starting bromide).

  • After completion, cool the mixture to room temperature. Remove the excess triethyl phosphite under high vacuum to yield the crude phosphonate ester, which is often used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Olefination

  • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester from Step 1 (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Formation of the ylide is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC for the formation of the stilbene product.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected (E)-stilbene. The HWE reaction strongly favors the formation of the trans-isomer.[2][4]

Step 3: Catalytic Hydrogenolysis (Deprotection)

  • Dissolve the purified protected stilbene (1.0 eq) from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, ~10 mol%).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final resveratrol analogue. Further purification by recrystallization or chromatography may be performed if necessary. Standard catalytic hydrogenation is a common and effective method for benzyl ether cleavage.[5]

Compound Step Yield (%) Key ¹H NMR Signals (CDCl₃, δ ppm)
Phosphonate Ester1~90-957.3-7.5 (m, 5H, Ar-H), 6.7-6.9 (m, 3H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 4.0 (m, 4H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 3.2 (d, 2H, J≈22 Hz, Ar-CH₂-P)
Protected Stilbene2~70-857.3-7.5 (m, 5H, Ar-H), 6.8-7.2 (m, 2H, vinyl-H), 6.4-6.8 (m, 6H, Ar-H), 5.2 (s, 2H, -OCH₂Ph), 3.85 (s, 6H, Ar-OCH₃), 3.8 (s, 3H, Ar-OCH₃)
Final Analogue3>956.8-7.1 (m, 2H, vinyl-H), 6.3-6.7 (m, 6H, Ar-H), 5.5 (br s, 1H, -OH), 3.8 (s, 9H, -OCH₃)
Table 1: Representative Data for Resveratrol Analogue Synthesis.
Application in the Synthesis of Combretastatin Analogues

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[6][7] A critical structural feature for its high activity is the cis-(Z) configuration of the stilbene double bond.[6] The synthesis of CA-4 analogues is a major focus of anticancer drug development.[8][9]

Synthetic Strategy: While the HWE reaction favors (E)-alkenes, the Wittig reaction using non-stabilized ylides in aprotic solvents can be used to favor the formation of the (Z)-alkene. The synthesis begins with the preparation of a phosphonium salt from this compound. This salt is converted to an ylide and reacted with 3,4,5-trimethoxybenzaldehyde to give the stilbene, followed by deprotection.

G reagent 2-(Benzyloxy)-4- (bromomethyl)-1-methoxybenzene phosphonium (2-(Benzyloxy)-4-methoxybenzyl) -triphenylphosphonium bromide reagent->phosphonium PPh₃, Toluene stilbene_protected (Z)-1-(2-(Benzyloxy)-4-methoxyphenyl)-2- (3,4,5-trimethoxyphenyl)ethene phosphonium->stilbene_protected 1. Base (e.g., n-BuLi) 2. Aldehyde (Wittig Reaction) aldehyde 3,4,5-Trimethoxy- benzaldehyde aldehyde->stilbene_protected stilbene_final Combretastatin A-4 Analogue stilbene_protected->stilbene_final H₂, Pd/C (Deprotection)

Workflow for Combretastatin Analogue Synthesis.

Protocol 2: Synthesis of a Combretastatin A-4 Analogue

Step 1: Synthesis of (2-(Benzyloxy)-4-methoxybenzyl)triphenylphosphonium bromide

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will precipitate out of the solution as a white solid.

  • Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration, wash with cold toluene or diethyl ether, and dry under vacuum.

Step 2: Wittig Olefination

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the ylide is indicated by a deep red or orange color. Stir at -78 °C for 1 hour.

  • Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The Wittig reaction will produce a mixture of (Z) and (E) isomers, which may be separable by chromatography. The use of salt-free conditions and non-stabilized ylides generally favors the (Z)-isomer.[10]

Step 3: Deprotection

  • Follow the procedure outlined in Protocol 1, Step 3, using the purified (Z)-stilbene isomer to obtain the final CA-4 analogue.

Compound Step Yield (%) Key ¹H NMR Signals (CDCl₃, δ ppm)
Phosphonium Salt1>907.2-7.8 (m, 20H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 5.3 (d, 2H, J≈15 Hz, Ar-CH₂-P), 4.9 (s, 2H, -OCH₂Ph), 3.7 (s, 3H, -OCH₃)
(Z)-Protected Stilbene240-60 (Z)~6.5 (d, 1H, J≈12 Hz, vinyl-H), ~6.4 (s, 2H, Ar-H of trimethoxy ring), 3.85 (s, 6H), 3.7 (s, 3H) (Note: Z-isomer vinyl protons are upfield vs E-isomer)
Final Analogue3>95Phenolic -OH signal appears, benzyl signals disappear.
Table 2: Representative Data for Combretastatin Analogue Synthesis.

Application as a General Alkylating Agent

Beyond stilbene synthesis, this compound is an effective SN2 alkylating agent for introducing the O-benzyl isovanillyl moiety onto various nucleophiles, such as phenols and amines. This is a common strategy in medicinal chemistry to modify lead compounds or to install a protected handle for further functionalization.

G cluster_0 O-Alkylation cluster_1 N-Alkylation Phenol Phenol (R-OH) Product_O R-O-CH₂-Ar Phenol->Product_O Base (K₂CO₃) Solvent (DMF) Amine Amine (R₂NH) Product_N R₂N-CH₂-Ar Amine->Product_N Base (K₂CO₃ or Et₃N) Solvent (ACN) reagent 2-(Benzyloxy)-4- (bromomethyl)-1-methoxybenzene (Br-CH₂-Ar) reagent->Phenol reagent->Amine

General SN2 Alkylation Reactions.

Protocol 3: General Procedure for O-Alkylation of a Phenol

  • In a round-bottom flask, dissolve the phenol (1.0 eq) in dimethylformamide (DMF) or acetone.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until TLC analysis indicates complete consumption of the starting phenol (typically 2-12 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired ether. This method is a standard and widely used protocol for phenol alkylation.[11][12]

Protocol 4: General Procedure for N-Alkylation of an Amine

  • Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent like acetonitrile (ACN) or DMF.

  • Add a base such as potassium carbonate or a non-nucleophilic organic base like triethylamine (Et₃N) (1.5-2.0 eq).[13]

  • Add this compound (1.0-1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a saturated sodium bicarbonate solution to remove the salt byproduct.[13][14]

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the product as needed.

Safety and Handling

This compound, like other benzylic bromides, should be handled with care.

  • Hazards: It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[15][16][17] May cause severe skin and eye irritation or burns upon direct contact.[18]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8 °C.

References

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  • Zaręba, P., Wujec, M., & Siwek, A. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3295. [Link]

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  • Carda, M., & Marco, J. A. (2012). Syntheses of polyfunctionalized resveratrol derivatives using Wittig and Heck protocols. Tetrahedron, 68(20), 3817–3824. [Link]

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • Zaręba, P., Wujec, M., & Siwek, A. (2021). Synthesis of combretastatin A-4 analogs and their structures. ResearchGate. [Link]

  • Wang, L., et al. (2019). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 24(18), 3348. [Link]

  • Sałdyka, M., & Szymański, P. (2016). Stilbenes Preparation and Analysis. In Wiley-VCH. [Link]

  • Patel, K., & Patel, N. (2018). New Resveratrol Analogues for Potential Use in Diabetes and Cancer. Journal of Drug Design and Medicinal Chemistry, 6(2), 19-25. [Link]

  • Kovačević, B., et al. (2022). Synthesis of new heterocyclic resveratrol analogues in milli- and microreactors: intensification of the Wittig reaction. ResearchGate. [Link]

  • Alfa Aesar. (n.d.). Safety Data Sheet - Benzyl bromide. [Link]

  • Vapourtec. (2022). Synthesis of new heterocyclic resveratrol analogues in milli- and microreactors: intensification of the Wittig reaction. [Link]

  • Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8-epi-xanthatin. BYU ScholarsArchive. [Link]

  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

  • Das, B., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Li, J., et al. (2006). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. [Link]

  • Patil, S. S., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

  • Royal Society of Chemistry. (2012). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ResearchGate. (2012). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Google Patents. (1994).
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-methoxybenzene. [Link]

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Alkylation Protocols for 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzylating Agent

In the landscape of modern organic synthesis, particularly in the realms of drug discovery and materials science, the strategic introduction of protecting groups and structural motifs is paramount. 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, also known as O-benzyl isovanillyl bromide, has emerged as a highly valuable alkylating agent. Its utility lies in its capacity to introduce the benzyloxy-methoxyphenyl moiety, a common structural feature in biologically active molecules and a versatile synthetic handle for further transformations.

This comprehensive guide provides detailed application notes and robust protocols for the use of this compound in alkylation reactions. We will delve into the mechanistic underpinnings of its reactivity, provide a step-by-step experimental workflow for a representative O-alkylation of a phenolic substrate, and discuss key considerations for optimizing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Mechanistic Rationale: The SN2 Pathway to Success

The primary mode of action for this compound as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The benzylic carbon, situated between the aromatic ring and the bromine atom, is highly electrophilic. This electrophilicity is a consequence of the strong electron-withdrawing inductive effect of the bromine atom, a good leaving group.

The reaction is initiated by a nucleophile, typically an alkoxide or phenoxide generated in situ from the corresponding alcohol or phenol by a base.[3] The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to a concerted displacement of the bromide ion. This single-step process avoids the formation of a carbocation intermediate, which is characteristic of an SN1 pathway.[2]

Several factors contribute to the favorability of the SN2 mechanism:

  • Primary Benzylic Halide: The bromomethyl group is a primary halide, which minimizes steric hindrance around the reaction center, allowing for facile backside attack by the nucleophile.[4]

  • Excellent Leaving Group: The bromide ion is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.[2]

  • Reaction Conditions: The use of polar aprotic solvents, such as acetone or dimethylformamide (DMF), and moderately strong bases, like potassium carbonate, are classic conditions that promote SN2 reactions.[5][6]

Visualizing the Alkylation Pathway

The following diagram illustrates the generalized SN2 mechanism for the O-alkylation of a phenol with this compound.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate In Situ Formation cluster_transition Transition State cluster_products Products Phenol Phenol (R-OH) Phenoxide Phenoxide (R-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylatingAgent 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene TS [R-O···CH₂(Ar)···Br]⁻ AlkylatingAgent->TS Phenoxide->TS Nucleophilic Attack Ether Ether Product TS->Ether Bond Formation Salt Bromide Salt (Br⁻) TS->Salt Leaving Group Departure

Caption: Generalized SN2 mechanism for O-alkylation.

Experimental Protocol: O-Alkylation of 4-Hydroxybenzaldehyde

This protocol details a representative procedure for the O-alkylation of 4-hydroxybenzaldehyde using this compound. This reaction is analogous to well-established Williamson ether syntheses.[5][6][7]

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF (sufficient to make a stirrable slurry, typically 10-20 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0-1.1 eq) in a minimal amount of the reaction solvent.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux (for acetone, ~56°C; for DMF, a temperature of 60-100°C can be employed to accelerate the reaction).[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed. Reaction times can vary from a few hours to overnight depending on the temperature and solvent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If acetone is used as the solvent, filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure. If DMF is used, the reaction mixture can be directly poured into ice-water to precipitate the product.

    • Dissolve the residue (or the precipitate from the DMF work-up) in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure ether product.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the Williamson ether synthesis of phenols with benzyl bromides, which can be adapted for this compound.

Phenolic SubstrateBaseSolventTemperatureTimeYieldReference
4-HydroxybenzaldehydeK₂CO₃AcetoneRoom Temp.3 daysHigh[5]
4-HydroxybenzaldehydeK₂CO₃DMF100 °C3 h74%[6]
4-HydroxybenzaldehydeK₂CO₃EthanolReflux14 h87.4%[7]
p-CresolK₂CO₃AcetonitrileReflux6 hHigh[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The provided data serves as a general guideline.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental protocol for the O-alkylation reaction.

Experimental_Workflow start Start setup Reaction Setup: - Phenol - Base (K₂CO₃) - Anhydrous Solvent start->setup add_reagent Add Alkylating Agent: 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene setup->add_reagent reaction Reaction: - Stir at RT or Reflux - Monitor by TLC add_reagent->reaction workup Work-up: - Cool & Filter/Quench - Extraction - Wash & Dry reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Pure Ether Product purification->product

Caption: Step-by-step experimental workflow.

Conclusion and Future Perspectives

This compound is a potent and versatile alkylating agent for the efficient synthesis of substituted benzyl ethers. The protocols detailed in this guide, grounded in the principles of the SN2 reaction, provide a reliable framework for its application in diverse synthetic contexts. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in medicinal chemistry and beyond. Future work may explore the expansion of its utility with a broader range of nucleophiles and its application in solid-phase synthesis.

References

  • 4-(Benzyloxy)benzaldehyde. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 18, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Protecting Group at the Interface of Stability and Selective Cleavage

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various chemical transformations, and be selectively removed without affecting other functional groups within the molecule.[1][3] This application note introduces 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a versatile reagent for the protection of hydroxyl and other nucleophilic functional groups.

Structurally, this reagent, which we will refer to as Benzyloxy-Methoxybenzyl Bromide (BOM-Br), is a hybrid of the well-established benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups.[4][5] The presence of the electron-donating methoxy group on the benzyl ring is anticipated to modulate the reactivity of the resulting ether, offering a nuanced stability profile that can be exploited for selective deprotection. This guide provides a comprehensive overview of the synthesis of BOM-Br, detailed protocols for the protection and deprotection of alcohols, and a discussion of its potential orthogonality in complex synthetic strategies.

Synthesis of this compound (BOM-Br)

The synthesis of BOM-Br can be envisioned from commercially available starting materials such as 2,4-dihydroxy-5-methoxybenzaldehyde. The synthetic route involves a selective benzylation of one phenolic hydroxyl group, followed by reduction of the aldehyde and subsequent bromination of the resulting benzylic alcohol.

cluster_synthesis Synthesis of BOM-Br Start 2,4-dihydroxy- 5-methoxybenzaldehyde Step1 Selective Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Intermediate1 2-(Benzyloxy)-4-hydroxy- 5-methoxybenzaldehyde Step1->Intermediate1 Step2 Reduction (NaBH4, MeOH) Intermediate1->Step2 Intermediate2 (2-(Benzyloxy)-4-hydroxy- 5-methoxyphenyl)methanol Step2->Intermediate2 Step3 Bromination (PBr3 or CBr4/PPh3) Intermediate2->Step3 End 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene (BOM-Br) Step3->End

Caption: Proposed synthetic pathway for BOM-Br.

Protecting Group Application: Protection of Alcohols

The introduction of the BOM protecting group onto a hydroxyl moiety typically proceeds via a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[6]

Protocol: Protection of a Primary Alcohol with BOM-Br

Materials:

  • Primary alcohol substrate

  • This compound (BOM-Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of BOM-Br (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the BOM-protected alcohol.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the corresponding alkoxide. The in-situ generated alkoxide is a potent nucleophile that readily displaces the bromide from BOM-Br.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. Its anhydrous nature is crucial to prevent quenching of the sodium hydride and the alkoxide.

  • Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.

  • 0 °C to Room Temperature: The initial deprotonation is carried out at a lower temperature to control the exothermic reaction. The subsequent substitution is performed at room temperature to ensure a reasonable reaction rate.

cluster_protection Protection of Alcohol with BOM-Br Alcohol R-OH Alkoxide R-O- Na+ Alcohol->Alkoxide Deprotonation Base NaH SN2 SN2 Reaction Alkoxide->SN2 BOM-Br BOM-CH2Br BOM-Br->SN2 Protected R-O-CH2-BOM SN2->Protected

Caption: Workflow for alcohol protection using BOM-Br.

Deprotection Strategies

The hybrid nature of the BOM group allows for multiple deprotection strategies, enhancing its utility in complex syntheses. The choice of deprotection method will depend on the stability of other functional groups present in the molecule.

Oxidative Deprotection with DDQ

Similar to the PMB group, the electron-rich nature of the BOM ether should render it susceptible to oxidative cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5][6][7] This method is particularly advantageous due to its mild and often selective nature.

Protocol: Oxidative Cleavage of BOM Ether

Materials:

  • BOM-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the BOM-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Mechanism of DDQ Deprotection: The reaction proceeds through a single-electron transfer (SET) mechanism, forming a resonance-stabilized benzylic carbocation, which is then trapped by water. The resulting hemiacetal is unstable and collapses to release the free alcohol and the corresponding BOM-aldehyde.[6]

cluster_ddq DDQ Deprotection Mechanism BOM-Ether R-O-CH2-BOM SET Single Electron Transfer BOM-Ether->SET DDQ DDQ DDQ->SET Carbocation [R-O-CH-BOM]+ SET->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal Nucleophilic Attack Water H2O Alcohol R-OH Hemiacetal->Alcohol Collapse Aldehyde BOM-CHO

Caption: Mechanism of DDQ-mediated BOM deprotection.

Hydrogenolysis

The benzyl ether component of the BOM group allows for its cleavage via catalytic hydrogenolysis.[8][9] This method is particularly useful when other functional groups in the molecule are sensitive to oxidative or acidic conditions.

Protocol: Deprotection by Hydrogenolysis

Materials:

  • BOM-protected alcohol

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the BOM-protected alcohol in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add Pd/C (typically 10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Acidic Cleavage

Strong acidic conditions can also be employed to cleave the BOM ether, although this method is less selective and may not be suitable for acid-sensitive substrates.[10]

Protocol: Acid-Catalyzed Deprotection

Materials:

  • BOM-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the BOM-protected alcohol in DCM.

  • Add trifluoroacetic acid (e.g., 10-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol, which can be further purified by chromatography.

Orthogonality and Strategic Considerations

The BOM protecting group offers interesting possibilities for orthogonal protection schemes.[2][3]

Protecting GroupConditions for BOM CleavageStability of Other Group
Silyl Ethers (e.g., TBS, TIPS) DDQ, HydrogenolysisStable
Esters (e.g., Acetate, Benzoate) HydrogenolysisStable
Boc-amines DDQ, HydrogenolysisStable
Benzyl Ethers (Bn) DDQ (selective cleavage of BOM)Stable

The ability to selectively cleave the BOM group in the presence of a standard benzyl ether using DDQ is a significant advantage, stemming from the increased electron density of the BOM aromatic ring.

Conclusion

This compound (BOM-Br) is a promising protecting group reagent that combines the features of both benzyl and p-methoxybenzyl ethers. Its synthesis is straightforward, and it can be readily introduced to protect alcohols. The key advantage of the BOM group lies in its versatile deprotection profile, allowing for cleavage under oxidative, reductive, or acidic conditions. This flexibility, particularly the selective oxidative removal with DDQ, makes it a valuable tool for complex organic synthesis, enabling researchers to navigate challenging synthetic routes with greater precision and control.

References

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Reddy, K. L., et al. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 2000. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • Kim, H., et al. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 2019. [Link]

  • PubMed. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. [Link]

  • Organic Chemistry Data. PMB Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Lookchem. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • YouTube. Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ACS Publications. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]

  • Organic Chemistry Data. Benzyl Protection - Common Organic Chemistry. [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Heterocycles. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

  • PubChem. This compound. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

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N-alkylation of amines with 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Amines with 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

The construction of carbon-nitrogen bonds is a cornerstone of modern drug discovery and development.[1] N-alkylated amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds.[2][3][4] The strategic introduction of alkyl groups onto a nitrogen atom allows medicinal chemists to meticulously modulate a molecule's physicochemical properties, including its potency, selectivity, solubility, metabolic stability, and bioavailability.[5]

This guide provides a detailed technical overview and robust protocols for the N-alkylation of primary and secondary amines using this compound. This versatile alkylating agent features a reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. The benzyloxy and methoxy groups offer additional handles for subsequent chemical modifications, rendering this reagent particularly valuable in the synthesis of complex molecular scaffolds.

Reaction Mechanism: A Classic Bimolecular Nucleophilic Substitution (SN2)

The N-alkylation of amines with alkyl halides such as this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This is a concerted, single-step process where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur simultaneously.[8][9]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon atom. This attack occurs from the backside of the carbon-bromine bond, at an angle of 180°.[8][10]

  • Transition State: A high-energy, trigonal bipyramidal transition state is formed where the nitrogen is partially bonded to the carbon, and the bromine is partially detached.[10]

  • Leaving Group Departure & Product Formation: The carbon-bromine bond breaks, with the bromide ion acting as the leaving group. This results in the formation of a new C-N bond and an ammonium salt intermediate.

  • Deprotonation: A base, either excess amine or an added base, deprotonates the ammonium salt to yield the final neutral N-alkylated amine product and a protonated base.[6]

The reaction rate is dependent on the concentration of both the amine (nucleophile) and the alkyl bromide (electrophile), hence the term "bimolecular" (SN2).[9]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Intermediate & Leaving Group cluster_final Final Product (after deprotonation) Amine R₂N-H (Nucleophile) TS [R₂(H)N---CH₂---Br]⁺ (Trigonal Bipyramidal) Amine->TS Backside Attack AlkylHalide Br-CH₂-Ar (Electrophile) AlkylHalide->TS Product_Salt R₂N⁺(H)-CH₂-Ar (Ammonium Salt) TS->Product_Salt C-Br bond breaks LeavingGroup Br⁻ (Leaving Group) TS->LeavingGroup FinalProduct R₂N-CH₂-Ar (N-alkylated Amine) Product_Salt->FinalProduct Deprotonation (by Base) Base BaseH

Caption: The SN2 mechanism for N-alkylation of an amine.
Controlling Over-Alkylation

A significant challenge, particularly with primary amines, is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[6][11]

Strategies to Promote Mono-alkylation:

  • Stoichiometry: Using a large excess of the primary amine can statistically favor the alkylation of the starting material over the product. However, this complicates purification.

  • Controlled Reagent Addition: Adding the alkylating agent dropwise to the amine solution can help maintain a low concentration of the electrophile, reducing the chance of the product reacting further.[12]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can deprotonate the intermediate salt without competing as a nucleophile.

Key Experimental Parameters: The Causality Behind Choices

The success of an N-alkylation reaction hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Justification
Amine Substrate Primary or Secondary AminesThe nitrogen lone pair is nucleophilic. Tertiary amines will not undergo this reaction but can be synthesized from secondary amines. Sterically hindered amines may react slower.[7]
Base K₂CO₃, Cs₂CO₃, TEA, DIPEAA base is required to neutralize the HBr byproduct.[13] Inorganic bases like K₂CO₃ are common, inexpensive, and easily removed. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble and act as acid scavengers.[13] Cs₂CO₃ is a stronger base and can accelerate sluggish reactions.
Solvent Acetonitrile (MeCN), DMF, DMSOPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[1][13] MeCN is often a good starting point due to its relatively low boiling point, making removal easier.
Temperature Room Temp. to 60 °CMany N-alkylations with reactive benzylic bromides proceed well at room temperature. Gentle heating can increase the reaction rate if it is slow, but excessive heat can lead to side reactions or decomposition.[13][14]
Monitoring TLC, LC-MSThin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the consumption of the starting amine and the formation of the product, preventing unnecessary heating and byproduct formation.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and irritant.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-((2-(benzyloxy)-4-methoxybenzyl)morpholine.

Materials & Reagents:

  • Morpholine (1.0 equiv)

  • This compound (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 equiv) and anhydrous acetonitrile.

  • Amine Addition: Add morpholine (1.0 equiv) to the stirred suspension.

  • Alkylating Agent Addition: Dissolve this compound (1.05 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[12]

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure tertiary amine product.[12]

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of N-((2-(benzyloxy)-4-methoxybenzyl)benzylamine. To favor mono-alkylation, the stoichiometry is adjusted.

Materials & Reagents:

  • Benzylamine (1.2 equiv)

  • This compound (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Other work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.2 equiv), DIPEA (1.5 equiv), and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Alkylating Agent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled, stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Carefully monitor the reaction by TLC/LC-MS, paying close attention to the formation of any dialkylated byproduct.[12]

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.

  • Drying, Concentration, and Purification: Proceed as described in steps 6 and 7 of Protocol 1. The secondary amine product is generally more polar than the starting materials and can be isolated effectively via chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis Start Combine Amine, Base, & Anhydrous Solvent Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Add Dropwise Addition of Alkylating Agent Inert->Add Stir Stir at RT or Heat Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Work-up (Filter/Extract) Monitor->Quench Wash Wash Organic Phase Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for N-alkylation.

Product Characterization: A Self-Validating System

Confirmation of the desired N-alkylated product structure is essential. A combination of spectroscopic techniques provides unambiguous evidence of a successful reaction.

  • ¹H NMR Spectroscopy: Look for the appearance of a new singlet or triplet corresponding to the benzylic -CH₂- group from the alkylating agent, typically in the range of 3.5-4.5 ppm. The integration of this signal relative to other protons on the amine and the aromatic rings will confirm the structure.

  • ¹³C NMR Spectroscopy: A new signal for the benzylic carbon (N-CH₂-Ar) will appear, typically around 45-60 ppm.[15]

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the N-alkylated product, providing definitive confirmation of the molecular weight.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Base is too weak.2. Reaction temperature is too low.3. Reagents are impure or wet.1. Switch to a stronger base like Cs₂CO₃ or NaH (use with caution).[13]2. Gradually increase the temperature to 40-60 °C and monitor.[14]3. Ensure all reagents and solvents are anhydrous.
Over-alkylation 1. Reaction run for too long.2. Product is more reactive than starting amine.3. High concentration of alkylating agent.1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.[12]2. Use an excess of the starting amine (for primary amines).3. Add the alkylating agent slowly and at a lower temperature (0 °C).
Complex Mixture of Products 1. Decomposition of the alkylating agent.2. Side reactions due to high temperature.1. Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide.[14]2. Perform the reaction at the lowest effective temperature.
Difficult Purification Amine products streaking on silica gel column.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the interaction of the basic amine with the acidic silica gel.[17] Alternatively, consider using basic alumina for purification.

References

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Organic Chemistry Online. [Link]

  • Fiveable. SN2 Mechanism Definition. Fiveable Organic Chemistry. [Link]

  • BYJU'S. SN2 Reaction Mechanism. BYJU'S Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Das, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Deme, R., & Vankawala, H. (2022). N-Dealkylation of Amines. Molecules. [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]

  • National Center for Biotechnology Information. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives. PubMed Central. [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]

  • ResearchGate. Representative examples of pharmaceutically important N-alkylated amine moieties. [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • National Center for Biotechnology Information. (2012). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. [Link]

  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]

  • University of Rochester. Workup: Amines. Department of Chemistry. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. [Link]

  • ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]

  • Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. PubMed Central. [Link]

  • ResearchGate. Some examples of N‐alkylamines with relevant biological activity. [Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

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O-Alkylation of Phenols with 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl Ethers in Modern Drug Discovery

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1] Its presence can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to therapeutic targets. The synthesis of these structures, therefore, is a critical endeavor in the development of novel therapeutics. The O-alkylation of phenols, a classic yet powerful transformation, remains a cornerstone for the construction of the diaryl ether linkage.[2] This application note provides a detailed examination of the O-alkylation of various phenolic substrates using the versatile, yet not widely documented, alkylating agent: 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to successfully employ this reagent in their synthetic campaigns.

Reagent Profile: this compound

This compound is a highly functionalized benzyl bromide derivative. The presence of the benzyloxy and methoxy groups on the aromatic ring activates the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions. The benzyloxy group can also serve as a protecting group, which can be removed in later synthetic steps to reveal a phenolic hydroxyl group for further functionalization.

Chemical Structure:

Key Features:

  • Reactive Benzylic Bromide: The primary benzylic bromide is highly susceptible to SN2 displacement by phenoxides.[3]

  • Electron-Rich Aromatic Ring: The methoxy and benzyloxy substituents increase the electron density of the aromatic ring.

  • Versatile Functional Handles: The presence of two distinct ether linkages offers opportunities for selective cleavage and further molecular elaboration.

Synthesis of this compound

Step 1: Synthesis of 2-(Benzyloxy)-1-methoxy-4-methylbenzene

This initial step involves the protection of the phenolic hydroxyl group of 4-methylphenol as a benzyl ether, followed by methylation of the remaining hydroxyl group. A more direct approach starts with the benzylation of 4-methoxyphenol.[4]

Reaction Scheme:

Protocol:

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-1-methoxy-4-methylbenzene.

Step 2: Benzylic Bromination to Yield this compound

The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.[5]

Reaction Scheme:

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(benzyloxy)-1-methoxy-4-methylbenzene (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of dibenzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can often be used directly in the subsequent O-alkylation step or purified by recrystallization or column chromatography.

Application Protocol: O-Alkylation of Phenols via Williamson Ether Synthesis

The O-alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis.[6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on the electrophilic benzylic carbon of the alkylating agent.[7]

General Reaction Scheme:
Detailed Experimental Protocol:

Materials and Equipment:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, heating mantle/stir plate, condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of this compound (1.1 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude diaryl ether.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm its identity and purity.[8][9][10]

Table of Reaction Parameters:

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃Effectively deprotonates the phenol to form the nucleophilic phenoxide. Cesium carbonate can enhance reaction rates.[11]
Solvent DMF, MeCNPolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.[7]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Equivalents of Alkylating Agent 1.1 - 1.2 eqA slight excess ensures complete consumption of the phenol.

Mechanism and Causality in Experimental Choices

The Williamson ether synthesis is a classic SN2 reaction. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.[7] The use of a relatively mild inorganic base like potassium carbonate is generally sufficient to deprotonate phenols (pKa ~10) to the corresponding phenoxides. Stronger bases are typically not required and may lead to side reactions. The benzylic nature of the electrophile, this compound, is ideal for an SN2 reaction as the transition state is stabilized by the adjacent aromatic ring, and steric hindrance is minimal at the primary carbon center.[3]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_synthesis Synthesis of Alkylating Agent cluster_alkylation O-Alkylation of Phenol start_mat 4-Methoxyphenol benzylation Benzylation (Benzyl Bromide, K₂CO₃, DMF) start_mat->benzylation intermediate 2-(Benzyloxy)-1-methoxy-4-methylbenzene benzylation->intermediate bromination Benzylic Bromination (NBS, AIBN, CCl₄) intermediate->bromination reagent This compound bromination->reagent reaction Williamson Ether Synthesis (Reagent, K₂CO₃, DMF) reagent->reaction phenol Substituted Phenol phenol->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Diaryl Ether Product purification->product

Caption: Synthetic and O-alkylation workflow.

Reaction Mechanism

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Ar-OH Phenol Ar-O⁻ Phenoxide Anion Ar-OH->Ar-O⁻ Deprotonation Base Base (e.g., K₂CO₃) BH⁺ Conjugate Acid Base->BH⁺ Reagent This compound TransitionState [Transition State]‡ Ar-O⁻->TransitionState Reagent->TransitionState Product Diaryl Ether TransitionState->Product Br⁻ Bromide Ion TransitionState->Br⁻

Caption: Mechanism of Williamson ether synthesis.

Safety Precautions

  • Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes. It can react exothermically with certain compounds.[13][14]

  • Solvents: DMF is a potential reproductive toxin. Handle with care and avoid inhalation. Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a fume hood.

  • General Precautions: Always follow standard laboratory safety procedures. Ensure that all glassware is properly dried before use in reactions involving anhydrous conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous.
Deactivated alkylating agent.Ensure the this compound is freshly prepared or properly stored.
Insufficient reaction time or temperature.Increase reaction time and/or temperature, monitoring by TLC.
Formation of side products C-alkylation of the phenol.This is generally less favorable with benzyl bromides but can occur. Using less polar solvents may favor O-alkylation.
Elimination reaction of the alkyl halide.Unlikely with a primary benzylic bromide.

Conclusion

The O-alkylation of phenols using this compound is a robust and versatile method for the synthesis of complex diaryl ethers. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively utilize this valuable synthetic transformation in their drug discovery and development programs. The ability to introduce a highly functionalized aromatic moiety in a single step makes this reagent a powerful tool for the construction of novel molecular architectures with potential therapeutic applications.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Chen, H., Shen, L., & Lin, Y. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
  • Li, Y., Akiyama, T., Yokoyama, T., & Matsumoto, Y. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. Biomacromolecules, 17(6), 1921–1929.
  • Wölfling, J., et al. (2019). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 24(18), 3326.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • Ask This Paper. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). N-BROMOSUCCINIMIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Bromosuccinimide, 99%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • PMC. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Experimental protocol for Suzuki-Miyaura coupling with bromoarenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling with Bromoarenes: Protocol, Mechanism, and Optimization

Introduction: The Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds in modern organic synthesis.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2] This reaction is particularly celebrated for its mild conditions, exceptional functional group tolerance, and the use of stable, commercially available, and less toxic organoboron reagents.[3]

For researchers in drug discovery, medicinal chemistry, and materials science, the Suzuki-Miyaura coupling is an indispensable tool. It is the most frequently utilized reaction for forming C(sp²)–C(sp²) bonds, which are essential for creating the biaryl and heteroaryl-aryl motifs prevalent in a vast number of pharmaceuticals and functional materials.[4] Bromoarenes are among the most common electrophilic partners in this reaction, offering a perfect balance of reactivity, stability, and commercial availability.

This guide provides a comprehensive, field-proven protocol for performing the Suzuki-Miyaura coupling with bromoarenes. Beyond a simple set of instructions, it delves into the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices, offers a framework for systematic optimization, and provides solutions to common challenges encountered at the bench.

The Scientific Foundation: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] A mastery of this cycle is crucial for rational troubleshooting and optimization. The process is comprised of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) Active Catalyst invis1 pd0->invis1 oa_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) invis2 oa_complex->invis2 trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) invis3 trans_complex->invis3 invis1->oa_complex Oxidative Addition invis2->trans_complex Transmetalation invis3->pd0 Reductive Elimination aryl_bromide Ar-Br (Bromoarene) aryl_bromide->invis1 boronic_acid Ar'-B(OH)₂ (Organoboron) boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid Activation product Ar-Ar' (Coupled Product) product->invis3 boronate->invis2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoarene (Ar-Br). This is often the rate-determining step of the reaction.[5] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The reactivity of aryl halides follows the trend I > OTf > Br > Cl, making bromoarenes a reliable and moderately reactive substrate class.[2][5] Electron-withdrawing groups on the bromoarene can accelerate this step, while electron-donating groups may slow it down.[3]

  • Transmetalation: This step involves the transfer of the organic group (Ar') from the boron atom to the Pd(II) center. For this to occur, the organoboron species, typically a boronic acid (Ar'-B(OH)₂), must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the Ar' group to the palladium, displacing the bromide ligand.[8][9] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the Pd(II) center are coupled, forming the new C-C bond of the desired biaryl product (Ar-Ar'). This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[5][6] Bulky, electron-rich ligands on the palladium catalyst promote this step.

Dissecting the Reaction Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling depends on the judicious selection of each component. The table below summarizes their roles and provides a basis for choosing the right reagents for your system.

ComponentRole in ReactionCommon Examples & Field Insights
Bromoarene Electrophile; source of the "Ar" group.Aryl or heteroaryl bromides. Reactivity is generally reliable. Steric hindrance near the bromine atom can slow the reaction and may require more active catalysts (e.g., bulky ligands).
Organoboron Reagent Nucleophile; source of the "Ar'" group.Boronic Acids (Ar'-B(OH)₂): Most common, but can be prone to decomposition (protodeboronation). Boronic Esters (e.g., Pinacol, MIDA): More stable, often preferred for complex syntheses or when the boronic acid is unstable. They are also more soluble in organic solvents.[2][10]
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃. Directly enter the catalytic cycle. Can be sensitive to air. Pd(II) Sources: Pd(OAc)₂, PdCl₂(dppf). More air-stable but require in-situ reduction to Pd(0) before the cycle can begin. This reduction can occur via oxidation of a phosphine ligand or homocoupling of the boronic acid.[2][5]
Ligand Stabilizes the Pd center, modulates its reactivity and solubility.Monodentate Phosphines: PPh₃ (classic, less reactive), P(tBu)₃, PCy₃. Bulky Biarylphosphines (Buchwald Ligands): SPhos, XPhos, RuPhos. Highly effective for challenging substrates, including hindered bromoarenes and less reactive boronic acids.[5][8] Bidentate Phosphines: dppf. N-Heterocyclic Carbenes (NHCs): Often used in highly active PEPPSI-type precatalysts.[8]
Base Activates the organoboron reagent for transmetalation.Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃. Widely used, effective, and economical. Cs₂CO₃ is more soluble and often used for difficult couplings.[9][11] Phosphates: K₃PO₄. A strong, non-nucleophilic base, often effective when carbonates fail.[9] Fluorides: KF. A milder base, useful for substrates with base-sensitive functional groups like esters.[8][12]
Solvent Dissolves reactants and facilitates interaction between phases.Polar Aprotic: Dioxane, THF, DMF. Often used in a biphasic mixture with water (e.g., Dioxane/H₂O 4:1). The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst.[1][13] Aromatic: Toluene. Also frequently used with an aqueous base.[2]

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction. It is designed to be a robust starting point that can be adapted and optimized for specific substrates.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

Materials:

  • Bromoarene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser and inert gas line (Argon or Nitrogen)

Protocol:

  • Reagent Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the bromoarene (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Scientist's Note: If using an air-sensitive ligand and catalyst precursor (e.g., Pd₂(dba)₃ and SPhos), they should be added in a glovebox or under a positive flow of inert gas.

  • Inert Atmosphere Setup: Equip the flask with a reflux condenser. Seal the system and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen. Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 Dioxane/Water mixture) via syringe through a septum.

    • Causality Check: Degassing the solvent (by sparging with argon for 15-20 minutes or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen and ensure the longevity of the active catalyst.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[3][14] Vigorous stirring is important to ensure adequate mixing in the biphasic system.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (usually the bromoarene) is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and add water (20 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on diagnosing and solving common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed or improperly activated Pd(II) source). 2. Poor solubility of reagents. 3. Insufficiently strong base.1. Use a fresh catalyst or a more robust precatalyst (e.g., a Buchwald G3 precatalyst). Ensure thorough degassing. 2. Screen different solvent systems (e.g., Toluene/H₂O, DMF/H₂O).[10][13][15] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9][16]
Protodeboronation The boronic acid is being replaced by a hydrogen atom from the solvent or water before it can couple.1. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[2] 2. Minimize the amount of water in the reaction or switch to anhydrous conditions with a base like KF.[8][12] 3. Use a slight excess (1.5 equiv) of the boron reagent.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by oxygen and Pd(II) species.1. Ensure the reaction is rigorously deoxygenated.[2] 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[17]
Dehalogenation The bromoarene is reduced to the corresponding arene (Ar-H).1. This can be a competing side reaction. Re-screen ligands and bases. Sometimes a less electron-rich ligand can mitigate this. 2. Ensure the reaction temperature is not excessively high.
Hydrolysis of Functional Groups (e.g., esters) The basic conditions are too harsh for sensitive functional groups on the substrates.1. Switch to a milder base like KF or Na₂CO₃.[8][12] 2. Reduce the reaction temperature and extend the reaction time.

Conclusion: An Enduring Tool for Innovation

The Suzuki-Miyaura coupling is a foundational reaction that has profoundly impacted chemical synthesis, particularly in the pharmaceutical industry.[18][19] Its reliability in coupling bromoarenes has enabled the rapid assembly of molecular libraries and the efficient large-scale synthesis of active pharmaceutical ingredients like Losartan and Abemaciclib.[4] By understanding the mechanistic principles and the specific roles of each component, researchers can effectively harness the power of this reaction, troubleshoot challenges, and innovate to build the complex molecules that drive scientific advancement.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Retrieved from [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). RSC Advances. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Benzylated Building Block

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is a key bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of two key functional groups: a benzyloxy group, which acts as a stable protecting group for a phenolic hydroxyl, and a bromomethyl group, a reactive site for nucleophilic substitution reactions. This unique combination allows for the strategic introduction of a substituted benzyl moiety into a target molecule, a common structural motif in many biologically active compounds.

The methoxy group at the 1-position and the benzyloxy group at the 2-position of the benzene ring electronically influence the reactivity of the bromomethyl group, making it a potent and selective alkylating agent. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of this versatile reagent, with a focus on its role in the preparation of key pharmaceutical intermediates for respiratory and endocrine therapies.

Physicochemical Properties & Safety Information

A thorough understanding of the properties and safe handling of this compound is paramount before its use in any synthetic protocol.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol
Appearance Likely a solid at room temperature
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

Safety Precautions: this compound is a benzylic bromide and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Benzylic bromides are lachrymators and can be irritating to the respiratory system.

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward two-step process starting from commercially available 2-hydroxy-4-methylanisole. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the selective bromination of the benzylic methyl group.

Diagram: Synthetic Pathway

Synthesis Start 2-Hydroxy-4-methylanisole Intermediate 2-(Benzyloxy)-4-methyl-1-methoxybenzene Start->Intermediate   Benzyl Bromide, K₂CO₃      Acetone, Reflux    Product This compound Intermediate->Product   N-Bromosuccinimide (NBS)      AIBN, CCl₄, Reflux   

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-(Benzyloxy)-4-methyl-1-methoxybenzene

  • To a solution of 2-hydroxy-4-methylanisole (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzyloxy)-4-methyl-1-methoxybenzene as a pure compound.

Step 2: Benzylic Bromination

  • Dissolve the 2-(benzyloxy)-4-methyl-1-methoxybenzene (1 equivalent) from Step 1 in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Application in the Synthesis of Arformoterol Intermediate

A primary application of this compound is in the synthesis of Arformoterol, the (R,R)-enantiomer of formoterol, a long-acting β₂-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the N-alkylation of a chiral amine with the benzylic bromide.

Diagram: N-Alkylation for Arformoterol Intermediate

Arformoterol_Intermediate Amine (R)-N-Benzyl-N-(1-(4-methoxyphenyl)propan-2-yl)amine Product Dibenzyl-protected Arformoterol Precursor Amine->Product AlkylatingAgent This compound AlkylatingAgent->Product   K₂CO₃, NaI (cat.)      Acetonitrile, Reflux   

Caption: N-alkylation step in the synthesis of an Arformoterol precursor.

Protocol 2: Synthesis of a Dibenzyl-Protected Arformoterol Precursor

This protocol outlines the N-alkylation of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine with this compound.

  • To a solution of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of sodium iodide.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add a solution of this compound (1.05 equivalents) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dibenzyl-protected Arformoterol precursor.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization Data for the Product: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in the Synthesis of Selective Estrogen Receptor Modulator (SERM) Intermediates

The structural motif provided by this compound is also relevant in the synthesis of other classes of pharmaceuticals, such as Selective Estrogen Receptor Modulators (SERMs). SERMs, like Bazedoxifene, are used in the treatment of osteoporosis and other estrogen-related conditions.[3] The synthesis of these molecules often involves the alkylation of a nucleophilic core, such as an indole, with a benzylic halide.

Diagram: Alkylation of an Indole Derivative

SERM_Intermediate Indole 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole Product Bazedoxifene Precursor Indole->Product AlkylatingAgent Substituted Benzyl Bromide AlkylatingAgent->Product   NaH, DMF      0 °C to RT   

Caption: N-alkylation of an indole for SERM intermediate synthesis.

Protocol 3: Representative N-Alkylation of a Bazedoxifene Intermediate Core

This protocol provides a general method for the N-alkylation of a 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a core structure in the synthesis of Bazedoxifene, using a benzylic bromide like the title compound.

  • To a solution of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to act as a potent alkylating agent for both nitrogen and oxygen nucleophiles makes it a key intermediate in the synthesis of important pharmaceuticals such as Arformoterol and potentially in the synthesis of SERMs like Bazedoxifene. The protocols provided herein offer a comprehensive guide for the synthesis and application of this reagent, emphasizing safe handling and robust synthetic methodologies. The strategic use of this intermediate allows for the efficient construction of complex molecular architectures, facilitating the development of new and improved therapeutic agents.

References

  • Cipla Limited. (2009). Process for the synthesis of arformoterol.
  • Cipla Limited. (2012). Process for the synthesis of arformoterol. U.S.
  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Cipla Limited. (2009). Process for the synthesis of arformoterol.
  • Cipla Limited. (2009). Process for the synthesis of arformoterol.
  • Cipla Limited. (2011). Process for the Synthesis of Arformoterol. U.S.
  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Li, W., et al. (2014). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.
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  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. Retrieved from a hypothetical BenchChem technical document.
  • European Patent Office. (1993). Process for the bromination of deactivated toluenes in the benzylic position.
  • Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252.
  • Mondal, S., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions.
  • Maximov, P. Y., et al. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current chemical biology, 8(2), 15–28.
  • ResearchGate. (n.d.). Synthesis of compounds 4–17.
  • Zhejiang University. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
  • El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71.
  • Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246-2252.
  • Safe, S., et al. (2006). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. The Journal of steroid biochemistry and molecular biology, 100(4-5), 171–182.
  • ChemRxiv. (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Preprint.
  • LookChem. (n.d.). (R)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine. Retrieved from [Link]

  • Hwang, S., et al. (2010). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses, 87, 295.
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  • Google Patents. (2024). Process for the preparation of 4-fluoro-3-methoxyaniline.
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  • Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 29141-29155.
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Application Notes & Protocols: Strategic Use of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a versatile bifunctional reagent. Its primary utility lies in its highly reactive benzylic bromide moiety, which serves as a potent electrophile for a wide range of nucleophiles. The presence of a stable benzyloxy protecting group and a methoxy activating group on the aromatic ring makes this compound a valuable building block in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its reaction with key classes of nucleophiles, and present data to guide experimental design.

Introduction: The Synthetic Value of a Multifunctional Building Block

This compound is a key intermediate for introducing the 2-(benzyloxy)-1-methoxybenzyl moiety into target molecules. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed in later synthetic stages via catalytic hydrogenation. The methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring.

However, the primary locus of reactivity is the bromomethyl group. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution. This reactivity is enhanced compared to simple alkyl halides due to the ability of the adjacent benzene ring to stabilize the transition state of the reaction. The benzyloxy pharmacophore is a common motif in molecules targeting a range of biological pathways, including those involving kinases and nuclear receptors.[1][2]

Core Mechanism: The SN2 Pathway

The reactions of this compound with the vast majority of nucleophiles proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.[4][5]

Key characteristics of this mechanism include:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

  • Concerted Bond Formation/Breakage: The new bond from the nucleophile to the carbon and the breaking of the carbon-bromine bond occur at the same time through a high-energy transition state.[4][5]

  • Stereochemistry: If the electrophilic carbon were chiral, this mechanism would lead to an inversion of stereochemistry, known as the Walden inversion.[4]

  • Steric Hindrance: The reaction is sensitive to steric bulk. As a primary halide, this compound is sterically accessible and thus reacts readily.[5][6]

The enhanced reactivity of benzylic systems in SN2 reactions, known as the "benzylic effect," is attributed to the orbital overlap between the adjacent π-system of the aromatic ring and the p-orbitals in the SN2 transition state, which lowers the activation energy.[7]

Caption: General SN2 reaction pathway.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for various nucleophilic substitution reactions. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This reaction is fundamental for constructing diaryl ether linkages, which are prevalent in natural products and pharmaceuticals. A strong base is typically required to deprotonate the phenolic hydroxyl group, forming a more potent phenoxide nucleophile.

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: The use of NaH is critical for efficiently deprotonating less acidic phenols. For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice.[6] Exercise extreme caution when handling NaH as it is highly reactive with water.

  • Alkylation: After stirring for 30 minutes at 0 °C (or until hydrogen evolution ceases), add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation of Amines

The formation of C-N bonds via alkylation of primary or secondary amines is a cornerstone of synthetic chemistry, particularly in drug development for creating compound libraries.

Protocol:

  • Preparation: In a round-bottom flask, dissolve the amine (primary or secondary, 1.1 eq) in acetonitrile (ACN) or DMF (approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

    • Scientist's Note: The base neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the starting amine.[8] K₂CO₃ is a solid base easily removed by filtration, while Et₃N is a liquid base often used for its solubility.

  • Alkylation: Add this compound (1.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C for 2-8 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product by flash column chromatography.

S-Alkylation of Thiols

Analogous to O-alkylation, the reaction with thiols provides a direct route to thioethers. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, often leading to faster and more efficient reactions.

Protocol:

  • Preparation: Dissolve the thiol (1.0 eq) in DMF or Tetrahydrofuran (THF) (approx. 0.2 M) in a round-bottom flask at room temperature.

  • Thiolate Formation: Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir for 20-30 minutes.

    • Scientist's Note: The pKa of thiols is low enough that K₂CO₃ is generally sufficient for deprotonation to the highly nucleophilic thiolate anion.

  • Alkylation: Add a solution of this compound (1.05 eq) in the same solvent.

  • Reaction Monitoring: Stir at room temperature for 1-4 hours. The reaction is typically faster than with alcohols or amines. Monitor by TLC.

  • Workup & Purification: Follow the workup and purification procedure outlined in the N-Alkylation protocol (Section 3.2).

C-Alkylation of Active Methylene Compounds

The formation of C-C bonds is central to building molecular complexity. Active methylene compounds, such as β-ketoesters or dialkyl malonates, can be deprotonated to form stabilized carbanions (enolates) that serve as excellent carbon nucleophiles.[9][10]

Protocol:

  • Preparation: To a round-bottom flask, add the active methylene compound (e.g., diethyl malonate, 1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Enolate Formation: Add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Scientist's Note: Cesium carbonate is particularly effective in C-alkylation reactions, often providing higher yields and minimizing O-alkylation side products compared to other bases due to the "cesium effect".[11]

  • Alkylation: Add this compound (1.1 eq) and stir the mixture at room temperature. For less reactive methylene compounds, heating to 50-70 °C may be necessary.[11]

  • Reaction Monitoring: Stir for 6-24 hours and monitor the reaction progress by TLC.

  • Workup & Purification: Follow the workup and purification procedure outlined in the O-Alkylation protocol (Section 3.1).

Data Summary & Expected Outcomes

The following table summarizes the general conditions and expected outcomes for the nucleophilic substitution reactions. Yields are representative and will vary based on the specific nucleophile used.

Nucleophile ClassNucleophile ExampleBaseSolventTemp. (°C)Time (h)Typical Yield
O-Nucleophile 4-FluorophenolNaHDMF0 to RT4-12Good to Excellent
N-Nucleophile MorpholineK₂CO₃ACNRT to 502-8Excellent
S-Nucleophile ThiophenolK₂CO₃DMFRT1-4Excellent
C-Nucleophile Diethyl MalonateCs₂CO₃DMFRT to 606-24Good to Excellent

graph TD {
A[Start: this compound] --> B{Select Nucleophile};
B --> C[O-Nucleophile (Phenol/Alcohol)];
B --> D[N-Nucleophile (Amine)];
B --> E[S-Nucleophile (Thiol)];
B --> F[C-Nucleophile (Enolate)];
subgraph "O-Alkylation Workflow"
    C --> C1[Base: NaH, K₂CO₃];
    C1 --> C2[Solvent: DMF, THF];
    C2 --> C3[Product: Ether];
end

subgraph "N-Alkylation Workflow"
    D --> D1[Base: K₂CO₃, Et₃N];
    D1 --> D2[Solvent: ACN, DMF];
    D2 --> D3[Product: Amine];
end

subgraph "S-Alkylation Workflow"
    E --> E1[Base: K₂CO₃];
    E1 --> E2[Solvent: DMF, THF];
    E2 --> E3[Product: Thioether];
end

subgraph "C-Alkylation Workflow"
    F --> F1[Base: Cs₂CO₃, NaH];
    F1 --> F2[Solvent: DMF];
    F2 --> F3[Product: C-C Bond];
end

C3 --> G[Workup & Purification];
D3 --> G;
E3 --> G;
F3 --> G;
G --> H[Final Product];

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style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Experimental decision workflow.

Conclusion

This compound is a highly effective and versatile electrophile for forging new bonds with a diverse array of nucleophiles via the SN2 mechanism. The protocols provided herein offer reliable methods for its application in O-, N-, S-, and C-alkylation reactions, which are fundamental transformations in modern organic synthesis. Its utility as a key building block is well-established, providing a straightforward entry point for the synthesis of complex molecular architectures relevant to drug discovery and materials science.

References

  • SN2 reaction - Wikipedia. Wikipedia. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Alkylation of active methylene compounds. ResearchGate. [Link]

  • Reactions at the benzylic position (video). Khan Academy. [Link]

  • Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. [Link]

  • Photoinduced α‐alkylation reactions of active methylene and methine... ResearchGate. [Link]

  • (PDF) Alkylation of Active Methylene Compounds. ResearchGate. [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - PubMed Central - NIH. [Link]

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Deprotection of the benzyloxy group in 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Deprotection of the Benzyloxy Group in 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the deprotection of the benzyloxy (Bn) group in this compound and its derivatives. The presence of a labile bromomethyl group and an electron-donating methoxy group on the aromatic scaffold presents unique challenges for achieving high-yield and chemoselective cleavage of the benzyl ether. This document explores several deprotection strategies, including catalytic transfer hydrogenolysis, strong acid-mediated cleavage with cation scavengers, and Lewis acid-promoted debenzylation. For each methodology, we delve into the underlying reaction mechanisms, discuss the advantages and limitations, and provide step-by-step experimental protocols suitable for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Selective Debenzylation

The benzyloxy group is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a wide range of acidic and basic conditions, coupled with its straightforward installation, makes it a popular choice.[1][2] However, its removal, particularly in the final stages of a synthetic route, can be problematic when sensitive functional groups are present.

The substrate in focus, this compound[3], exemplifies this challenge. The primary obstacle is the 4-(bromomethyl) group, a benzylic halide that is highly susceptible to reduction and nucleophilic substitution. Standard debenzylation methods, such as catalytic hydrogenation with H₂ gas, can lead to undesired side reactions, including hydrodebromination of the bromomethyl moiety.[4][5][6] Therefore, the selection of a deprotection method must be carefully considered to preserve the integrity of the entire molecular framework.

This guide is designed to navigate these complexities, offering field-proven protocols that prioritize chemoselectivity.

Strategic Overview: Selecting the Optimal Deprotection Pathway

The choice of deprotection method is dictated by the overall stability of the substrate and the desired purity of the final product. The following diagram outlines a decision-making workflow for selecting the most appropriate protocol.

G Start Start: Deprotection of This compound Q1 Is the bromomethyl group absolutely essential for the next step? Start->Q1 Method1 Method 1: Catalytic Transfer Hydrogenolysis Q1->Method1 No, some reduction is tolerable Method2 Method 2: Acidic Cleavage (TFA & Silane Scavenger) Q1->Method2 Yes, must be preserved SideReaction Potential for hydrodebromination. Proceed with caution. Method1->SideReaction Method3 Method 3: Lewis Acid Mediated Cleavage (BCl₃) Method2->Method3 If Method 2 fails or is too slow Consideration2 Mildest conditions. Good for sensitive substrates. Method2->Consideration2 Consideration3 Stronger conditions. May affect other acid-labile groups. Method3->Consideration3

Caption: Decision workflow for selecting a deprotection method.

Method 1: Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis (CTH) offers a milder alternative to traditional hydrogenation using pressurized hydrogen gas.[1][6] In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or triethylsilane, transfers hydrogen to the substrate on the surface of a palladium catalyst.[1][7] This method often provides improved selectivity and operational simplicity.

Mechanism of Action

The reaction proceeds via the transfer of hydrogen from the donor to the palladium catalyst, which then facilitates the reductive cleavage of the carbon-oxygen bond of the benzyl ether. The primary byproducts are toluene and the deprotected phenol.

G cluster_mech Catalytic Transfer Hydrogenolysis Mechanism Substrate R-O-Bn Intermediate [R-O-Bn•••Pd-H] Substrate->Intermediate Catalyst Pd/C Activated_Catalyst Pd-H (Hydride Species) Catalyst->Activated_Catalyst H_Donor H-Donor (e.g., HCOOH) H_Donor->Catalyst Activated_Catalyst->Intermediate Intermediate->Catalyst Regeneration Product R-OH Intermediate->Product Byproduct Toluene Intermediate->Byproduct

Caption: Simplified mechanism of Catalytic Transfer Hydrogenolysis.

Protocol 1: CTH using Palladium on Carbon and Triethylsilane

This protocol utilizes triethylsilane as a mild hydrogen donor, which can offer good selectivity in preserving the bromomethyl group under carefully controlled conditions.[7]

Materials:

  • This compound derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq by weight of substrate)

  • Triethylsilane (Et₃SiH) (3.0 - 5.0 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • To a round-bottom flask, add the benzyloxy-protected substrate.

  • Dissolve the substrate in an appropriate solvent (e.g., MeOH, 0.1 M concentration).

  • Carefully add the 10% Pd/C catalyst under a stream of inert gas.

  • Add triethylsilane to the reaction mixture dropwise at room temperature.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired phenol.

Causality and Insights:

  • Why Triethylsilane? Unlike formic acid or ammonium formate, which can generate more acidic conditions, triethylsilane provides a neutral environment, minimizing acid-catalyzed side reactions.[7]

  • Catalyst Loading: Keeping the catalyst loading to a minimum (5-10 wt%) is crucial. Higher loadings increase the rate of debenzylation but also significantly elevate the risk of hydrodebromination.[8]

  • Monitoring: Close monitoring is essential. Over-running the reaction will inevitably lead to the loss of the bromomethyl group.

Method 2: Acidic Cleavage with a Cation Scavenger

Cleavage of benzyl ethers using a strong acid like trifluoroacetic acid (TFA) is a robust, non-reductive method. The key to success is the inclusion of a cation scavenger, such as triethylsilane (Et₃SiH), to irreversibly trap the benzyl cation formed during the reaction, preventing it from reattaching or causing other side reactions.[9][10]

Mechanism of Action

The ether oxygen is first protonated by TFA, making it a good leaving group. The C-O bond cleaves to form the desired phenol and a stable benzyl cation. The cation is then immediately quenched by the silane scavenger.

G cluster_mech2 Acidic Cleavage with Silane Scavenger Substrate R-O-Bn Protonated_Ether R-O⁺(H)-Bn Substrate->Protonated_Ether + H⁺ TFA TFA (H⁺) Phenol R-OH Protonated_Ether->Phenol Bn_Cation Bn⁺ (Benzyl Cation) Protonated_Ether->Bn_Cation Trapped_Cation Et₃Si-Bn Bn_Cation->Trapped_Cation + Et₃SiH Silane Et₃SiH Silane->Trapped_Cation TFA_Anion TFA⁻

Caption: Mechanism of TFA/Triethylsilane mediated debenzylation.

Protocol 2: TFA/Triethylsilane Debenzylation

This method is often highly effective and chemoselective for substrates sensitive to reduction.[11][12]

Materials:

  • This compound derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Triethylsilane (Et₃SiH) (5.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylsilane to the solution.

  • Add TFA dropwise to the stirred solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in EtOAc or DCM and carefully quench with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Causality and Insights:

  • Why a Scavenger is Critical: Without Et₃SiH, the generated benzyl cation can re-aromatize the starting material or polymerize. Triethylsilane acts as an efficient hydride donor to quench the cation.[10]

  • Solvent Choice: DCM is a common solvent as it is inert to the strong acid conditions.

  • Ortho-substituent Effect: The presence of ortho-substituents on the phenolic ring can accelerate the cleavage by TFA, possibly through a proton chelation effect.[9]

Method 3: Lewis Acid Mediated Cleavage

Strong Lewis acids, particularly boron trihalides like boron trichloride (BCl₃) and boron tribromide (BBr₃), are highly effective at cleaving ethers.[13] BCl₃ is often preferred for debenzylation as it can be more selective than the more reactive BBr₃, which can also cleave the aryl methyl ether.[14][15] The use of a cation scavenger like pentamethylbenzene can further improve yields and reduce side products.[16][17]

Protocol 3: BCl₃ Debenzylation with a Scavenger

This protocol provides a powerful method for robust substrates where other methods may fail.

Materials:

  • This compound derivative (1.0 eq)

  • Boron trichloride solution (BCl₃, 1.0 M in DCM) (1.5 - 2.0 eq)

  • Pentamethylbenzene (scavenger) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Procedure:

  • Dissolve the substrate and pentamethylbenzene in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution via syringe over 10-15 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours at 0 °C).

  • Upon completion, re-cool the mixture to -78 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and filter.

  • Concentrate and purify by silica gel column chromatography.

Causality and Insights:

  • Temperature Control: Low temperature is critical to control the high reactivity of BCl₃ and improve selectivity.[17]

  • Why BCl₃ over BBr₃? BBr₃ is extremely effective at cleaving aryl methyl ethers.[13][18] BCl₃ is generally less aggressive towards the methoxy group on the substrate, offering a window of selectivity for cleaving the benzyl ether.[14]

  • Scavenger Role: Pentamethylbenzene is an electron-rich aromatic ring that readily traps the electrophilic benzyl cation, preventing side reactions.[16][17]

Comparative Summary of Protocols

ParameterMethod 1: CTHMethod 2: Acidic CleavageMethod 3: Lewis Acid Cleavage
Primary Reagents 10% Pd/C, Et₃SiHTFA, Et₃SiHBCl₃, Pentamethylbenzene
Conditions Room Temperature, Neutral0 °C to Room Temp, Acidic-78 °C to 0 °C, Anhydrous
Selectivity Moderate; risk of debrominationHigh; preserves bromomethyl groupGood; potential for methoxy cleavage
Key Advantage Operationally simple, mildExcellent chemoselectivityEffective for stubborn substrates
Key Disadvantage Potential for side-reactionRequires handling of corrosive TFARequires strict anhydrous/low temp.

Safety Precautions

  • Palladium on Carbon: Pd/C is flammable, especially when dry. Handle in a well-ventilated area and avoid sources of ignition.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always wear appropriate PPE, including gloves, lab coat, and safety glasses. Work in a fume hood.

  • Boron Trichloride (BCl₃): Extremely corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and techniques.

References

  • ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved January 17, 2026, from [Link]

  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as Cation Scavenger. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved January 17, 2026, from [Link]

  • Reddit. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?. Retrieved January 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Retrieved January 17, 2026, from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved January 17, 2026, from [Link]

  • Ingenta Connect. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved January 17, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, optimize reaction conditions, and ultimately improve your synthetic yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Reagent Profile & Essential Handling (FAQs)

This section addresses the most frequent initial questions regarding the nature, storage, and safe handling of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound (CAS No. 55667-12-4) is a substituted benzyl bromide derivative.[1] Its primary utility in organic synthesis stems from the highly reactive benzylic bromide functional group.[2][3] This makes it an excellent electrophile for SN2 reactions. It is most commonly used to introduce the O-benzyl isovanillyl moiety, which serves as a protected form of the isovanillyl group, a key structural motif in various biologically active molecules. Its principal application is in the protection of alcohols and phenols via Williamson ether synthesis.[4][5][6]

Property Value Reference
CAS Number 55667-12-4[7]
Molecular Formula C₁₅H₁₅BrO₂[7]
Molecular Weight 307.18 g/mol [7]
Melting Point 94.5 °C[8]
Appearance Solid[9]

Q2: How should I properly store and handle this reagent to ensure its stability?

A: The stability of this compound is critical for reproducible results. Like many benzyl bromides and α-haloketones, it is susceptible to degradation from moisture, heat, and light.[10]

  • Temperature: Store in a freezer at -20°C for long-term stability.[10] For short-term use, storage at 2-8°C is acceptable.[7]

  • Atmosphere: The reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[10]

  • Light: Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[10][11]

Signs of degradation include a noticeable color change, a lowered melting point, or the appearance of impurity spots on a Thin Layer Chromatography (TLC) analysis, most commonly a more polar spot corresponding to the hydrolyzed alcohol byproduct.[10]

Q3: What are the key safety precautions when working with this compound?

A: Benzyl bromides are potent lachrymators, meaning they are severe irritants to the eyes, skin, and mucous membranes.[12][13] Exposure can cause effects similar to tear gas.[12] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Section 2: Troubleshooting Low Yields in Nucleophilic Substitution Reactions

This is the core troubleshooting section, designed to address the most common cause of poor yield: competing side reactions and suboptimal conditions.

G cluster_main Troubleshooting Low Yield start Low or No Product Yield Observed by TLC/LCMS q1 Is Starting Material (SM) Consumed? start->q1 q2 Is a New, More Polar Byproduct Observed? q1->q2 Yes cause1 Cause: Inactive Reaction • Weak Nucleophile • Low Temperature • Poor Solvent Choice • Degraded Reagent q1->cause1 No cause2 Cause: Hydrolysis • The primary side reaction is the conversion of the benzylic bromide to the corresponding alcohol due to trace water in the reaction. q2->cause2 Yes cause3 Cause: Other Side Reactions • Elimination (E2) with bulky, strong bases. • C-Alkylation with phenoxides. • Complex decomposition. q2->cause3 No solution1 Solution: 1. Ensure Nucleophile is Deprotonated (e.g., use NaH, K₂CO₃). 2. Increase Temperature Incrementally. 3. Use Polar Aprotic Solvent (DMF, Acetonitrile). 4. Verify Reagent Quality. cause1->solution1 solution2 Solution: 1. Use Anhydrous Solvents. 2. Dry Glassware Thoroughly (oven or flame-dry). 3. Run Reaction Under Inert Atmosphere (N₂/Ar). cause2->solution2 solution3 Solution: 1. Use a less-hindered base if possible. 2. Lower reaction temperature. 3. Favor O-alkylation with polar aprotic solvents. cause3->solution3 G reagents R-OH + Base (e.g., NaH) nucleophile R-O⁻ Na⁺ (Alkoxide) reagents->nucleophile Deprotonation product Desired Ether Product (R-O-CH₂-Ar) nucleophile->product Desired SN2 Pathway (High Yield) benzyl_bromide 2-(Benzyloxy)-4-(bromomethyl) -1-methoxybenzene benzyl_bromide->product Desired SN2 Pathway (High Yield) byproduct Hydrolysis Byproduct (HO-CH₂-Ar) benzyl_bromide->byproduct Competing Hydrolysis (Low Yield) water H₂O (Trace Moisture) water->byproduct Competing Hydrolysis (Low Yield)

Caption: Desired SN2 reaction vs. the competing hydrolysis side reaction.

Q6: Besides hydrolysis, what other side reactions can lower my yield?

A: While hydrolysis is the most frequent issue, other side reactions can occur under specific conditions.

Side Reaction Promoting Conditions How to Mitigate Reference
E2 Elimination Use of strong, sterically hindered bases (e.g., potassium tert-butoxide). High reaction temperatures.Use a non-hindered base (e.g., K₂CO₃, NaH). Use the minimum effective temperature. Since the substrate is a primary bromide, this is less common but possible.[14][15]
C-Alkylation Specific to phenoxide nucleophiles. Protic solvents can favor C-alkylation by hydrogen-bonding to the phenoxide oxygen, making it less nucleophilic.Use polar aprotic solvents (DMF, DMSO) which favor O-alkylation.[5][14]

Section 3: Experimental Protocol & Purification

This section provides a trusted, step-by-step protocol for a common application, followed by guidance on work-up and purification.

Protocol: Synthesis of a Benzyl Ether via Williamson Ether Synthesis

This protocol describes the O-alkylation of a generic primary alcohol (R-CH₂OH) and is a self-validating system for optimizing your reaction.

Materials:

  • Primary Alcohol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous NH₄Cl solution

  • Deionized Water

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Base Preparation: In the flask, weigh the required amount of NaH (60% dispersion). Add anhydrous hexanes via syringe, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexanes via cannula or syringe. Repeat this washing step twice to remove the mineral oil.

  • Nucleophile Formation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise via syringe. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. A clear solution or fine suspension of the sodium alkoxide should form.

  • Alkylation: Prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred alkoxide mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting benzyl bromide spot has been completely consumed (typically 2-8 hours).

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water (3 times to remove DMF), and finally with brine. [16] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to yield the pure ether product. [17][18] Q7: What is the best way to remove high-boiling solvents like DMF or DMSO during work-up?

A: Rotary evaporation is ineffective for removing these solvents. The standard and most effective method is through repeated aqueous extraction as described in the protocol. [16]Diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it multiple times with water will partition the DMF or DMSO into the aqueous layer, which is then discarded. A final wash with brine helps to remove residual water from the organic layer and break any emulsions that may have formed. [16]

References

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Technical Support Center: Alkylation Reactions with Benzylic Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzylic bromide alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and frequent challenges encountered during the use of benzylic bromides as alkylating agents. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the side reactions of benzylic bromides in alkylation.

Q1: My alkylation reaction with a primary benzylic bromide is giving a significant amount of an elimination byproduct. What is causing this and how can I prevent it?

A1: The formation of an elimination byproduct, typically a styrene derivative, from a primary benzylic bromide is a common issue that arises from the competition between substitution (SN2) and elimination (E2) pathways. While primary benzylic halides generally favor the SN2 pathway due to reduced steric hindrance, the choice of base and reaction conditions can significantly influence the outcome.[1]

Causality:

  • Strong, Sterically Hindered Bases: Bases such as potassium tert-butoxide (t-BuOK) are sterically bulky, making it difficult for them to act as nucleophiles and attack the benzylic carbon. Instead, they will preferentially abstract a proton from the adjacent carbon, leading to an E2 elimination.

  • High Temperatures: Increased reaction temperatures favor elimination over substitution entropically.[2]

  • Solvent Choice: While less impactful for E2 reactions than E1, the solvent can play a role. Aprotic solvents are generally preferred for SN2 reactions.

Troubleshooting Protocol:

  • Base Selection: Switch to a less sterically hindered and/or weaker base. For example, instead of t-BuOK, consider using potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a milder organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the elimination side reaction.

  • Solvent Optimization: Employ a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to favor the SN2 pathway.

Q2: I am observing polyalkylation in my Friedel-Crafts reaction with a benzylic bromide. How can I achieve mono-alkylation?

A2: Polyalkylation is a classic challenge in Friedel-Crafts alkylation reactions.[3] This occurs because the initial alkylation product is often more electron-rich, and therefore more reactive, than the starting aromatic compound. This increased reactivity leads to subsequent alkylation events.

Causality:

  • Activating Nature of Alkyl Groups: The newly introduced benzyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic substitution.

  • Excess Alkylating Agent or Catalyst: Using a stoichiometric excess of the benzylic bromide or the Lewis acid catalyst can drive the reaction towards polyalkylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use the aromatic substrate in large excess relative to the benzylic bromide. This statistically favors the mono-alkylation product.

  • Reverse Addition: Add the benzylic bromide slowly to the mixture of the aromatic substrate and the Lewis acid catalyst. This maintains a low concentration of the alkylating agent throughout the reaction.

  • Catalyst Choice and Amount: Use a milder Lewis acid catalyst (e.g., FeCl3, ZnCl2) instead of a highly reactive one like AlCl3. Additionally, use only a catalytic amount of the Lewis acid.

  • Consider Friedel-Crafts Acylation: A more robust, albeit longer, route is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group is deactivating, preventing polyacylation, and the subsequent reduction yields the desired mono-alkylated product.[4]

Q3: My reaction is yielding the corresponding benzyl alcohol instead of the desired alkylated product. What is the source of this hydrolysis?

A3: The formation of benzyl alcohol is a clear indication of a hydrolysis side reaction, where water is acting as a nucleophile.[5][6] Benzylic bromides are particularly susceptible to this due to the stability of the resulting benzylic carbocation (in an SN1 pathway) or the electrophilicity of the benzylic carbon (in an SN2 pathway).[7][8]

Causality:

  • Water in Solvents or Reagents: The most common source is residual water in the reaction solvent or reagents.

  • Atmospheric Moisture: Reactions run open to the atmosphere can absorb moisture, leading to hydrolysis.

  • "Wet" Work-up: Premature quenching of the reaction with aqueous solutions can lead to hydrolysis of unreacted benzylic bromide.

Troubleshooting Protocol:

  • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are thoroughly dried before use. The use of molecular sieves can also help to remove trace amounts of water.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Careful Work-up: Ensure the reaction has gone to completion (monitored by TLC, GC, or LC-MS) before performing an aqueous work-up.

  • Phase-Transfer Catalysis: For reactions involving aqueous and organic phases, a phase-transfer catalyst can sometimes facilitate the desired reaction at the interface, potentially reducing hydrolysis in the bulk aqueous phase.[5]

Troubleshooting Guides

This section provides a more in-depth analysis of complex issues that may arise during alkylation with benzylic bromides.

Guide 1: Distinguishing and Controlling SN1 vs. SN2 Pathways

A frequent challenge is the unpredictable nature of the substitution pathway, which can lead to a mixture of products or unexpected stereochemical outcomes. The choice between an SN1 and SN2 mechanism is governed by several factors.[9][10]

Decision Workflow for Mechanism Control:

sn1_vs_sn2 start Benzylic Bromide Substrate primary Primary (1°) start->primary Steric Hindrance? secondary Secondary (2°) start->secondary tertiary Tertiary (3°) start->tertiary sn2_favored Favors SN2 primary->sn2_favored competition Competition (SN1/SN2) secondary->competition sn1_favored Favors SN1 tertiary->sn1_favored nucleophile_strong Strong Nucleophile (e.g., RS⁻, CN⁻) competition->nucleophile_strong Nucleophile? nucleophile_weak Weak Nucleophile (e.g., H₂O, ROH) competition->nucleophile_weak solvent_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) nucleophile_strong->solvent_aprotic Solvent? solvent_protic Polar Protic Solvent (e.g., EtOH, H₂O) nucleophile_weak->solvent_protic solvent_aprotic->sn2_favored solvent_protic->sn1_favored

Caption: Decision tree for predicting SN1 vs. SN2 pathways.

Experimental Protocols for Directing the Reaction Pathway:

  • To Favor SN2 (for Primary and Secondary Benzylic Bromides):

    • Reactants: Use a strong, non-bulky nucleophile (e.g., sodium azide, sodium cyanide).

    • Solvent: Employ a polar aprotic solvent like DMF or acetonitrile.

    • Temperature: Maintain a low to moderate temperature (0-50 °C).

    • Concentration: Use a high concentration of the nucleophile.

  • To Favor SN1 (for Secondary and Tertiary Benzylic Bromides):

    • Reactants: Use a weak nucleophile that can also act as the solvent (e.g., ethanol, water).

    • Solvent: A polar protic solvent is required to stabilize the carbocation intermediate.

    • Temperature: Gentle heating may be necessary.

    • Catalyst: In some cases, a Lewis acid (e.g., silver nitrate) can be added to facilitate the departure of the bromide and promote carbocation formation.

Data Summary: Factors Influencing Substitution Pathway

FactorFavors SN1Favors SN2Rationale
Substrate Tertiary > Secondary >> PrimaryPrimary > Secondary >> TertiarySteric hindrance at the reaction center.[1]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)SN2 requires a strong nucleophile to attack the substrate directly.
Solvent Polar Protic (e.g., alcohols, water)Polar Aprotic (e.g., acetone, DMF)Protic solvents stabilize the carbocation intermediate in SN1. Aprotic solvents do not solvate the nucleophile as strongly, making it more reactive.
Leaving Group Good (Br⁻ is a good leaving group)Good (Br⁻ is a good leaving group)A good leaving group is essential for both mechanisms.
Guide 2: Addressing Unexpected Rearrangements in Friedel-Crafts Alkylations

While benzylic carbocations themselves are resonance-stabilized and less prone to rearrangement, rearrangements can occur with the alkylating agent before it attacks the aromatic ring, especially when using longer-chain primary benzylic bromides with Lewis acids.[11][12]

Mechanism of Rearrangement:

rearrangement start Primary Benzylic Bromide + AlCl₃ complex [R-Br-AlCl₃] Complex start->complex primary_carbocation Primary Carbocation (less stable) complex->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift alkylation_direct Direct Substitution Product primary_carbocation->alkylation_direct Attack by Arene secondary_carbocation Secondary Carbocation (more stable) hydride_shift->secondary_carbocation alkylation_rearranged Rearranged Product secondary_carbocation->alkylation_rearranged Attack by Arene

Caption: Carbocation rearrangement during Friedel-Crafts alkylation.

Mitigation Strategies:

  • Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ are more likely to generate a free carbocation that can rearrange. Using a milder catalyst such as FeCl₃ or a solid acid catalyst (e.g., zeolites) can sometimes favor a more concerted mechanism with less carbocation character, thus suppressing rearrangement.

  • Friedel-Crafts Acylation Route: As mentioned for polyalkylation, acylation followed by reduction is the most reliable method to avoid rearrangements. The acylium ion intermediate does not rearrange.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, which often has a higher activation energy.

References

  • University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). E1 and E2 elimination reactions in primary allylic and benzylic halides. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 83(17), 3709–3713. Retrieved from [Link]

  • Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. YouTube. Retrieved from [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Study Prep. Retrieved from [Link]

  • ResearchGate. (2019, June 21). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules. Its synthesis, typically achieved through the Wohl-Ziegler bromination of 2-(benzyloxy)-1-methoxy-4-methylbenzene, can present several purification challenges.[1][2][3] This guide will address common issues encountered during purification, providing a framework for logical troubleshooting and process optimization.

The primary goal of the purification is to remove unreacted starting materials, reagents, and, most importantly, side products that can interfere with subsequent reactions. The most common and problematic impurity is the dibrominated species, 2-(benzyloxy)-4-(dibromomethyl)-1-methoxybenzene, which arises from over-bromination of the benzylic methyl group.[1] Other potential impurities include the starting methylarene, residual N-bromosuccinimide (NBS) and its byproduct succinimide, and degradation products such as the corresponding benzyl alcohol or benzaldehyde.

This resource will provide a structured approach to purification, focusing on two primary techniques: recrystallization and column chromatography. We will delve into the rationale behind procedural steps and offer solutions to common problems.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₅BrO₂[4][5]
Molecular Weight 307.18 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Melting Point 94.5 °C[6]
Solubility Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes at room temperature.General chemical principles
CAS Number 55667-12-4[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: My crude product is a sticky oil/gum. How can I get it to solidify?

An oily or gummy consistency often indicates the presence of impurities that are depressing the melting point of your product.

  • Rationale: Pure crystalline solids have sharp melting points. The presence of dissolved impurities disrupts the crystal lattice, leading to a lower and broader melting range, and in some cases, preventing solidification at room temperature.

  • Troubleshooting:

    • Trituration: Try triturating the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. A cold non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate is a good starting point. This process can often induce crystallization of the product while washing away oily impurities.

    • Solvent Removal: Ensure all residual solvent from the reaction work-up (e.g., dichloromethane, ethyl acetate) has been thoroughly removed under high vacuum.

    • Initiate Crystallization: If the oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product if available.

Q2: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

A typical TLC of the crude reaction mixture will likely show several spots.

  • Workflow for Impurity Identification:

Caption: Typical TLC profile of crude this compound.

  • Explanation of Spots:

    • Highest Rf (less polar): Unreacted starting material, 2-(benzyloxy)-1-methoxy-4-methylbenzene.

    • Intermediate Rf: The desired mono-brominated product.

    • Close to product Rf (often slightly lower): The di-brominated side product. Separation of these two can be challenging.

    • Low Rf/streaking: Succinimide, the byproduct of NBS. This is quite polar and should be easily separable.

    • Baseline: Highly polar impurities or residual radical initiator.

Q3: My purified product is unstable and turns yellow/brown upon storage. What is causing this?

Benzyl bromides can be susceptible to degradation.[7]

  • Causality:

    • Light Sensitivity: Like many brominated compounds, benzyl bromides can be light-sensitive and may decompose over time, releasing bromine and forming colored impurities.

    • Hydrolysis: Exposure to moisture can lead to hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, 2-(benzyloxy)-4-(hydroxymethyl)-1-methoxybenzene.

    • Residual Acidity: Trace amounts of acid (e.g., HBr from the bromination reaction) can catalyze decomposition pathways.

  • Preventative Measures:

    • Store the purified product in a dark, well-sealed container, preferably under an inert atmosphere (nitrogen or argon).

    • Ensure the product is completely dry and free of residual solvents.

    • During the work-up, a wash with a mild base like saturated sodium bicarbonate solution can help neutralize any residual acidity.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.

Problem 1: Product "oils out" instead of crystallizing.

This is a common issue where the solute comes out of solution as a liquid phase rather than a solid.

  • Causality: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. Alternatively, the solution may be supersaturated to a degree that favors nucleation of a liquid phase.

  • Solutions:

    • Add more solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool slowly.

    • Use a two-solvent system: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone). Then, while hot, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow to cool slowly. A mixture of ethyl acetate and hexanes is a good starting point for this compound.[8]

Problem 2: Poor recovery of the product.

Low yield after recrystallization can be due to several factors.

  • Causality:

    • Using too much solvent.

    • The product has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solutions:

    • Minimize solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool thoroughly: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Pre-heat the funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing out prematurely.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes) at room and elevated temperatures. The ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or "good" solvent) and heat with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Purification by Column Chromatography

Column chromatography is often necessary to separate the desired product from impurities with similar solubility profiles, such as the di-brominated side product.[9]

Problem 1: Poor separation of the product and a close-running impurity (likely the di-bromo species).

  • Causality: The chosen eluent system does not have sufficient resolving power for the two compounds.

  • Solutions:

    • Optimize the eluent: Use TLC to systematically screen different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[10] Aim for an Rf value of ~0.3 for the desired product. To improve separation from a less polar impurity, decrease the polarity of the eluent (increase the proportion of hexanes).

    • Use a shallower gradient: If using gradient elution, make the gradient shallower in the region where the compounds of interest are eluting.

    • Column dimensions: Use a longer, narrower column for better resolution.

Problem 2: Low recovery or decomposition of the product on the column.

  • Causality: Benzyl bromides can be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition.[11]

  • Solutions:

    • Neutralize the silica: Prepare a slurry of silica gel in the eluent and add a small amount of a base like triethylamine (~0.5-1%) to neutralize the acidic sites.

    • Use a different stationary phase: Consider using neutral alumina, although this may require re-optimization of the eluent system.

    • Run the column quickly: Flash chromatography, where pressure is used to increase the flow rate, minimizes the time the compound spends on the stationary phase, thus reducing the opportunity for degradation.[9]

    • Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes improve resolution and minimize band broadening.[12]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1 v/v). The target Rf for the product should be between 0.2 and 0.4.[10]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Logical Flow for Purification Strategy

Purification_Strategy cluster_0 Initial Assessment cluster_1 Purification Path Selection cluster_2 Purification Methods cluster_3 Final Product Crude_Product Crude 2-(benzyloxy)-4- (bromomethyl)-1-methoxybenzene TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Decision Is the major impurity the starting material/succinimide? TLC_Analysis->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Yes Column_Chromatography Perform Column Chromatography Decision->Column_Chromatography No (di-bromo present) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision-making workflow for the purification of this compound.

References

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. [Link]

  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?[Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Reddit. (2016, December 15). BnBr purification via basic alumina?[Link]

  • PubMed Central (PMC). (n.d.). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Google Patents. (n.d.). HU226938B1 - Method for preparing substituted benzyl bromides.

Sources

Technical Support Center: Optimizing Base Conditions for Alkylation with 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

This compound is a versatile alkylating agent, prized for its ability to introduce a protected phenol moiety in multi-step syntheses. The success of alkylation reactions with this reagent is highly dependent on the careful selection of base and reaction conditions. This guide will help you navigate the complexities of these reactions, from choosing the right base to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in alkylation with this compound?

A base is crucial for deprotonating the nucleophile (e.g., a phenol or an alcohol), thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the bromomethyl group.[1][2][3] For instance, a phenol is converted to a more reactive phenoxide anion in the presence of a suitable base.[4]

Q2: How do I select the appropriate base for my specific nucleophile?

The choice of base is dictated by the acidity (pKa) of the nucleophile. The base must be strong enough to deprotonate the nucleophile without causing unwanted side reactions.

  • For phenols (pKa ≈ 10): Weak to moderate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.[5]

  • For aliphatic alcohols (pKa ≈ 16-18): Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required.

  • For amines: While some N-alkylations can proceed without a base, an external base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to neutralize the HBr byproduct. For less nucleophilic amines, a stronger base may be needed to generate the corresponding amide.

Q3: Which solvents are recommended for this alkylation reaction?

Polar aprotic solvents are generally the best choice as they can solvate the cation of the base, leaving the nucleophilic anion more reactive.[4]

  • Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices for reactions with carbonate bases.

  • Tetrahydrofuran (THF) is a good option when using stronger bases like sodium hydride.

  • Protic solvents like ethanol or water should be avoided as they can react with strong bases and may lead to hydrolysis of the alkylating agent.[4]

Q4: What are the typical reaction temperatures and durations?

Most alkylations with this compound can be carried out at room temperature to moderate heat (40-80 °C). The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile and the reaction temperature. It is always advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is one of the most common challenges. Here’s a breakdown of potential causes and their solutions:

  • Possible Cause: The base is not strong enough to deprotonate the nucleophile. Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective for an alcohol alkylation, consider using NaH.

  • Possible Cause: The reaction temperature is too low.[6] Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction.

  • Possible Cause: Poor solubility of the reactants or base.[6] Solution: Change to a more suitable solvent like DMF or DMSO. In cases of poor base solubility, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be beneficial.[5]

  • Possible Cause: Degradation of the alkylating agent. Solution: this compound can be sensitive to strong bases and high temperatures, which can lead to decomposition.[6] Ensure your reagents and solvent are anhydrous, as water can cause hydrolysis of the benzylic bromide.[6]

Issue 2: Formation of Multiple Products or Impurities
  • Possible Cause: Dialkylation of the nucleophile.[7] Solution: This is common with nucleophiles having multiple reactive sites. To favor mono-alkylation, use an excess of the nucleophile relative to the alkylating agent.

  • Possible Cause: C-alkylation versus O-alkylation of phenols.[4] Solution: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF generally favor O-alkylation, while protic solvents can promote C-alkylation.[4]

  • Possible Cause: Formation of a homocoupled dimer of the alkylating agent. Solution: This can occur under certain basic conditions. Using milder bases and controlled temperatures can minimize this side reaction.

Data Presentation

Table 1: Common Bases and Solvents for Alkylation

BasepKa of Conjugate AcidSuitable NucleophilesRecommended Solvents
Potassium Carbonate (K₂CO₃)10.3Phenols, Carboxylic AcidsDMF, MeCN, Acetone
Cesium Carbonate (Cs₂CO₃)10.3Phenols, hindered substratesDMF, MeCN
Sodium Hydride (NaH)~35Alcohols, weakly acidic N-HTHF, DMF (anhydrous)
Potassium tert-butoxide (KOtBu)~19AlcoholsTHF
Triethylamine (Et₃N)10.8Acid scavenger for N-alkylationDCM, MeCN

Experimental Protocols

Standard Protocol for O-Alkylation of a Phenol

  • To a solution of the phenol (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in DMF.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization

Troubleshooting Workflow for Low Product Yield

Caption: Troubleshooting flowchart for low product yield.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd.
  • McGlacken, G. P., et al. (2020). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide. Beilstein Journal of Organic Chemistry.
  • PharmaXChange.info. (2011).
  • Reddit. (2024).
  • Alfa Chemistry.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • BenchChem. Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
  • Reddit. (2023).

Sources

Stability of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex multi-step syntheses, 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene stands as a valuable building block for drug development professionals and organic chemists. Its utility, however, is intrinsically linked to its chemical stability. The presence of two key functional groups—a benzyl ether and a benzylic bromide—necessitates a nuanced understanding of its behavior, particularly under acidic conditions which are common in synthetic transformations and deprotection steps.

This Technical Support Center is designed to be your dedicated resource for navigating the experimental challenges associated with this reagent. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address the specific issues you may encounter at the bench. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are not only successful but also reproducible and scalable.

Q1: What are the primary points of instability for this compound under acidic conditions?

A1: The molecule possesses two main functionalities susceptible to degradation under acidic conditions:

  • The Benzyl Ether Linkage: The C-O bond of the benzyl ether is the most significant liability. It can be cleaved by strong Brønsted or Lewis acids, a reaction known as debenzylation.[1][2] This process is often accelerated by heat.

  • The Benzylic Bromide: The C-Br bond at the benzylic position is highly reactive. The stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring, makes this group susceptible to solvolysis or nucleophilic substitution (SN1-type reactions), especially in polar protic solvents.[3][4][5]

Q2: What is the general mechanism for acid-catalyzed cleavage of the benzyl ether?

A2: The debenzylation process is typically initiated by the protonation of the ether oxygen by an acid. This makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. In the presence of a strong acid, this can lead to the formation of a resonance-stabilized benzyl cation and the free phenol.[6][7]

G cluster_0 Acid-Catalyzed Benzyl Ether Cleavage start R-O-Bn + H-A step1 [R-O(H)-Bn]+ A- start->step1 Protonation step2 R-OH + [Bn]+ step1->step2 C-O Bond Cleavage step3 Bn-A step2->step3 Cation Trapping G cluster_workflow Stability Assessment Workflow A Prepare Stock Solution B Add Acidic Reagent A->B C Incubate at Target Temp B->C D Sample at Time Points C->D E Quench & Extract D->E F Analyze (TLC/HPLC) E->F G Compare to Control F->G

Sources

Technical Support Center: A Researcher's Guide to 2-(bromomethyl)-1-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(bromomethyl)-1-fluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling and using this versatile reagent. Our goal is to empower you with the knowledge to prevent common pitfalls, such as hydrolysis, and ensure the success of your experiments.

Understanding the Challenge: The Reactivity of Benzylic Bromides

2-(bromomethyl)-1-fluoro-4-methoxybenzene is a member of the benzylic bromide family. The key to its reactivity, and also its instability, lies in the bromine atom being attached to a carbon adjacent to a benzene ring. This "benzylic" position is highly activated. The adjacent aromatic ring can stabilize a developing positive charge on the benzylic carbon through resonance, making the bromide an excellent leaving group.[1][2][3] This inherent reactivity makes it a valuable synthetic intermediate but also highly susceptible to nucleophilic attack, with water being a common and often unwanted nucleophile.

The primary degradation pathway for 2-(bromomethyl)-1-fluoro-4-methoxybenzene is hydrolysis, where water reacts with the compound to form the corresponding 2-(hydroxymethyl)-1-fluoro-4-methoxybenzene and hydrobromic acid. This side reaction can significantly reduce the yield of your desired product and introduce impurities that may be difficult to remove.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the handling and use of 2-(bromomethyl)-1-fluoro-4-methoxybenzene.

Q1: What are the optimal storage conditions for 2-(bromomethyl)-1-fluoro-4-methoxybenzene to prevent degradation?

A1: To ensure the long-term stability of 2-(bromomethyl)-1-fluoro-4-methoxybenzene, it is crucial to store it in a cool, dry, and well-ventilated area, away from light.[4][5] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For optimal protection, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[6]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaqueProtects from moisture and light-induced degradation.
Location Dry, well-ventilated areaMinimizes environmental exposure to moisture.

Q2: Which solvents are recommended for reactions involving 2-(bromomethyl)-1-fluoro-4-methoxybenzene to minimize hydrolysis?

A2: The choice of solvent is critical to prevent hydrolysis. Always use anhydrous (dry) aprotic solvents. Protic solvents like water, alcohols, and even solvents with trace amounts of water can act as nucleophiles and lead to the formation of the corresponding benzyl alcohol.

Recommended Solvents:

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dioxane

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

Solvents to Avoid:

  • Water

  • Methanol, Ethanol, and other alcohols

  • Solvents with known high water content

Pro-Tip: Using freshly distilled solvents or solvents from a solvent purification system is best practice. The use of molecular sieves can also help to ensure the solvent is dry.

Q3: My reaction with 2-(bromomethyl)-1-fluoro-4-methoxybenzene is giving low yields. Could hydrolysis be the cause?

A3: Yes, hydrolysis is a very likely culprit for low yields. The presence of water in your reaction, even in trace amounts, can consume your starting material by converting it to the inactive alcohol. It is essential to meticulously dry all glassware, solvents, and other reagents. Running a reaction under an inert atmosphere will also help to exclude moisture.

Q4: I see an unexpected impurity in my reaction mixture. How can I identify if it's the hydrolysis product?

A4: The hydrolysis product, 2-(hydroxymethyl)-1-fluoro-4-methoxybenzene, will have a different retention time in chromatography (TLC, HPLC, GC) and a distinct mass in mass spectrometry. You can confirm its presence by comparing your analytical data to a reference standard of the alcohol or by using techniques like NMR spectroscopy to identify the characteristic signals of the benzylic alcohol.

Troubleshooting Guide: Common Issues and Solutions

This troubleshooting guide is designed to help you identify and resolve common problems encountered when working with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of the starting material: The reagent has been consumed by reaction with water.1. Ensure all glassware is oven-dried or flame-dried before use.2. Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).4. If possible, add a drying agent like molecular sieves to the reaction mixture (ensure compatibility with your reagents).
Presence of a polar impurity by TLC Formation of the benzyl alcohol due to hydrolysis: This alcohol is more polar than the starting bromide.1. Confirm the identity of the impurity using analytical techniques (e.g., MS, NMR).2. If confirmed as the hydrolysis product, implement the solutions for "Low or no product yield."3. Purify the desired product using column chromatography to remove the polar impurity.
Inconsistent reaction outcomes Variable amounts of water in reagents or solvents: Leading to varying degrees of hydrolysis.1. Standardize your procedure for drying solvents and reagents.2. Always use freshly opened bottles of anhydrous solvents or purify them before use.3. Store 2-(bromomethyl)-1-fluoro-4-methoxybenzene under an inert atmosphere to prevent degradation over time.
Reaction fails to go to completion Deactivation of the reagent by hydrolysis: Insufficient active reagent to complete the reaction.1. Use a fresh batch of 2-(bromomethyl)-1-fluoro-4-methoxybenzene.2. Re-evaluate the reaction setup to ensure it is completely free of moisture.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic substitution reaction where water attacks the electrophilic benzylic carbon, leading to the formation of the corresponding alcohol and hydrobromic acid. This can proceed through an SN1 or SN2 mechanism, both of which are facilitated by the stability of the benzylic position.[7][8]

Hydrolysis_Pathway reagent 2-(bromomethyl)-1-fluoro-4-methoxybenzene intermediate Transition State / Carbocation Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Nucleophile) water->intermediate product 2-(hydroxymethyl)-1-fluoro-4-methoxybenzene intermediate->product Loss of H⁺ side_product HBr intermediate->side_product Loss of Br⁻

Caption: Hydrolysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a step-by-step methodology for a typical nucleophilic substitution reaction using 2-(bromomethyl)-1-fluoro-4-methoxybenzene, with a focus on preventing hydrolysis.

Materials:

  • 2-(bromomethyl)-1-fluoro-4-methoxybenzene

  • Nucleophile (e.g., a primary amine, a carboxylate salt)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Mild, non-hydroxide base (if required, e.g., K₂CO₃, Cs₂CO₃)[9]

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or balloon filled with an inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Purge the flask with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reagents:

    • Dissolve the nucleophile and any base in the anhydrous solvent in the reaction flask.

    • In a separate, dry flask, dissolve the 2-(bromomethyl)-1-fluoro-4-methoxybenzene in the anhydrous solvent.

  • Reaction:

    • Slowly add the solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene to the solution of the nucleophile via syringe.

    • Stir the reaction mixture at the appropriate temperature (often room temperature, but may vary depending on the nucleophile) and monitor the progress by TLC or another suitable analytical technique.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert prep_reagents Prepare Anhydrous Reagents & Solvents prep_inert->prep_reagents add_nucleophile Add Nucleophile & Base prep_reagents->add_nucleophile add_bromide Add 2-(bromomethyl)-1-fluoro-4-methoxybenzene add_nucleophile->add_bromide monitor_reaction Monitor Progress (TLC, etc.) add_bromide->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify

Caption: Workflow for a hydrolysis-sensitive reaction.

By understanding the inherent reactivity of 2-(bromomethyl)-1-fluoro-4-methoxybenzene and diligently applying these best practices, you can significantly improve the outcome of your experiments and achieve your synthetic goals.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • University of Calgary. (n.d.). Ch 11: Benzylic systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Over-alkylation with Benzylic Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation reactions, specifically those involving benzylic halides. Over-alkylation is a persistent challenge in these reactions, leading to the formation of undesired secondary, tertiary, and even quaternary ammonium salt byproducts.[1] This not only reduces the yield of the target mono-alkylated product but also complicates purification processes.

The core of the problem lies in the fact that the mono-alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the benzylic halide.[1] This guide provides a comprehensive overview of the mechanistic factors at play and offers practical, field-proven strategies to enhance the selectivity of your reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my benzylation reaction producing a mixture of mono-, di-, and sometimes tri-alkylated products?

This is a classic case of over-alkylation. The primary amine, upon mono-benzylation, becomes a secondary amine. This secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the benzyl halide. This leads to the formation of a tertiary amine, which can further react to form a quaternary ammonium salt.[1][2]

Q2: I've noticed the formation of a white precipitate in my reaction. What is it likely to be?

If you are not using a base, the precipitate is likely the hydrohalide salt of your amine starting material or product. If you are using a base, and have an excess of the benzylic halide, the precipitate could be the quaternary ammonium salt, which is typically insoluble in many organic solvents.

Q3: Can I simply use a large excess of the amine to favor mono-alkylation?

Yes, this is a common and effective strategy. Using a large excess of the starting amine shifts the reaction equilibrium towards the formation of the mono-alkylated product by increasing the probability of the benzylic halide reacting with the starting amine rather than the product amine.[1] However, this approach can be resource-intensive and may require a challenging separation of the product from the unreacted starting material.

Q4: Are there alternatives to benzylic halides that are less prone to over-alkylation?

Reductive amination is a powerful alternative that offers greater control over mono-alkylation.[1] This two-step, one-pot process involves the formation of an imine from the amine and benzaldehyde, followed by its reduction to the desired secondary amine. This method avoids the direct use of highly reactive benzylic halides. Another approach is the "borrowing hydrogen" methodology, which uses benzyl alcohols as the alkylating agent in the presence of a suitable catalyst.[3][4]

Troubleshooting Guide: Enhancing Selectivity in Benzylation Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered during N-benzylation with benzylic halides.

Issue 1: Low Selectivity - Formation of Multiple Alkylated Products

Symptoms:

  • TLC or LC-MS analysis shows multiple product spots/peaks corresponding to mono-, di-, and tri-benzylated amines.

  • Low isolated yield of the desired mono-benzylated product.

Root Cause Analysis & Solutions:

The primary cause is the increased nucleophilicity of the benzylated amine product compared to the starting amine.[3] The following strategies can be employed to mitigate this:

1. Stoichiometric Control:

  • Action: Use a significant excess (3-5 equivalents or more) of the primary amine relative to the benzylic halide.

  • Rationale: This statistically favors the reaction of the electrophilic benzylic halide with the more abundant primary amine.[1]

2. Reaction Temperature:

  • Action: Lower the reaction temperature. For highly reactive benzylic halides, consider starting at 0°C or even lower.

  • Rationale: Alkylation is an exothermic process. Lowering the temperature reduces the reaction rate, allowing for better control and minimizing the subsequent, often faster, over-alkylation reactions.[1][5]

3. Controlled Addition of the Benzylic Halide:

  • Action: Add the benzylic halide dropwise or via a syringe pump over an extended period to a solution of the amine and base.

  • Rationale: This maintains a low concentration of the benzylic halide throughout the reaction, reducing the likelihood of it reacting with the newly formed mono-benzylated product.

4. Choice of Base:

  • Action: Use a non-nucleophilic, sterically hindered base.

  • Rationale: A bulky base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), can selectively deprotonate the less sterically hindered primary amine over the more hindered secondary or tertiary amine products, thereby suppressing the formation of quaternary ammonium salts.[6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with the latter often showing high chemoselectivity.[7]

5. Solvent Selection:

  • Action: Employ a less polar solvent.

  • Rationale: The SN2 reaction between an amine and a benzylic halide involves a charge-separated transition state. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[8][9] However, in cases of over-alkylation, a less polar solvent can sometimes help to temper the reactivity and improve selectivity.[1]

Issue 2: Formation of Quaternary Ammonium Salts

Symptoms:

  • Formation of a significant amount of a solid byproduct, often insoluble in the reaction solvent.

  • The desired tertiary amine is not observed, or is present in low yields.

Root Cause Analysis & Solutions:

This occurs when a tertiary amine is further alkylated by the benzylic halide. This is often unavoidable when attempting to synthesize tertiary amines from secondary amines via direct alkylation.

1. Strict Stoichiometric Control:

  • Action: Use a slight excess (1.1-1.2 equivalents) of the secondary amine relative to the benzylic halide.

  • Rationale: This ensures that the benzylic halide is the limiting reagent, minimizing the chance of it reacting with the tertiary amine product.

2. Alternative Synthetic Routes:

  • Action: Consider reductive amination of a secondary amine with benzaldehyde.

  • Rationale: This provides a more controlled route to the desired tertiary amine without the risk of quaternization.

Issue 3: Steric Hindrance Limiting Reactivity

Symptoms:

  • The reaction is sluggish or does not proceed to completion, even with extended reaction times and elevated temperatures.

  • This is common when dealing with bulky amines or sterically demanding benzylic halides.

Root Cause Analysis & Solutions:

Steric hindrance around the nitrogen atom of the amine or the benzylic carbon of the halide can significantly slow down the SN2 reaction.[10][11]

1. Increase Reaction Temperature:

  • Action: Gradually increase the reaction temperature while carefully monitoring for byproduct formation.

  • Rationale: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[12]

2. Use a More Reactive Halide:

  • Action: If using a benzyl chloride, consider switching to the corresponding benzyl bromide or iodide.

  • Rationale: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F, as iodide is the best leaving group.

3. Employ a More Active Catalyst System:

  • Action: For challenging alkylations, consider using a catalyst such as a palladium-doped Metal-Organic Framework (MOF) for N-benzylation with benzyl alcohols.[13]

Experimental Protocols

Protocol 1: Controlled Mono-N-Benzylation of a Primary Amine

This protocol is designed to maximize the yield of the mono-benzylated product while minimizing over-alkylation.

Materials:

  • Primary amine (3.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the benzyl bromide).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, prepare a solution of benzyl bromide (1.0 eq) in a small amount of acetonitrile.

  • Add the benzyl bromide solution dropwise to the stirred amine suspension over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Mono-N-Benzylation using Phase-Transfer Catalysis

This method is particularly useful for reactions where the amine or base has low solubility in the organic solvent.

Materials:

  • Primary amine (1.2 eq)

  • Benzyl chloride (1.0 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add the primary amine (1.2 eq), benzyl chloride (1.0 eq), and toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Parameter Effect on Mono-alkylation Selectivity Rationale
Amine:Halide Ratio Increasing the ratio (e.g., >3:1) significantly increases selectivity.Statistically favors reaction with the primary amine.[1]
Temperature Lower temperatures generally improve selectivity.Reduces the rate of competing over-alkylation reactions.[1]
Rate of Addition Slow, controlled addition of the halide enhances selectivity.Maintains a low concentration of the electrophile.
Base Strength/Sterics Bulky, non-nucleophilic bases (e.g., DIPEA) can improve selectivity.Preferentially deprotonates the less hindered primary amine.[6]
Solvent Polarity Polar aprotic solvents (e.g., DMF, ACN) accelerate the reaction but may decrease selectivity.Stabilizes the charged transition state of the SN2 reaction.[14]

Visualizations

Reaction Pathway Diagram

Overalkylation_Pathway cluster_reactants Reactants cluster_products Products Primary Amine Primary Amine Mono-alkylated (Desired) Mono-alkylated (Desired) Primary Amine->Mono-alkylated (Desired) + Benzylic Halide Benzylic Halide Benzylic Halide Di-alkylated Di-alkylated Mono-alkylated (Desired)->Di-alkylated + Benzylic Halide Tri-alkylated Tri-alkylated Di-alkylated->Tri-alkylated + Benzylic Halide Quaternary Salt Quaternary Salt Tri-alkylated->Quaternary Salt + Benzylic Halide

Caption: Competing reaction pathways in the N-benzylation of a primary amine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Over-alkylation Observed Stoichiometry Increase Amine:Halide Ratio (>3:1) Start->Stoichiometry Temperature Lower Reaction Temperature Stoichiometry->Temperature Addition Slow Halide Addition Temperature->Addition Base Use Bulky/Weak Base (DIPEA/Cs₂CO₃) Addition->Base Solvent Consider Less Polar Solvent Base->Solvent Check Re-analyze Product Mixture Solvent->Check Check->Stoichiometry No Success Mono-alkylation Achieved Check->Success Selective? Yes Alternative Consider Alternative Route (e.g., Reductive Amination) Check->Alternative Still an issue

Caption: A decision-making workflow for troubleshooting over-alkylation.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • BenchChem. (2025, November). Optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support Team.
  • National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • National Institutes of Health. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • ACS Publications. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Royal Society of Chemistry. (2025, June 27). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • ACS Publications. (2024, June 4).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.).
  • National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.).
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Master Organic Chemistry. (2017, May 26).
  • ResearchGate. (2025, August 6). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system.
  • Reddit. (2021, March 17).
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • ResearchGate. (2025, August 6). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Reddit. (2023, November 13).
  • Sciencemadness.org. (2022, March 3).
  • ResearchGate. (2025, August 6). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach.
  • Chemistry LibreTexts. (2022, February 28). Steric Hindrance.
  • ResearchGate. (2014, May 30).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Royal Society of Chemistry Publishing. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Phase Transfer Catalysis Communications. (n.d.).
  • ResearchGate. (2025, August 7). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.).
  • YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.
  • Scholars@Duke. (n.d.).

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Technical Support Center: Column Chromatography Purification of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for the column chromatography purification of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. As a molecule with both sensitive and moderately polar functional groups, its purification requires careful consideration of stationary and mobile phase conditions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: I'm purifying this compound for the first time. What are the recommended starting conditions for column chromatography?

A1: For a compound with the structural features of this compound—a benzyl ether, a methoxy group, and a reactive benzylic bromide—a standard normal-phase chromatography setup is the most effective starting point.

Stationary Phase: Standard silica gel (230-400 mesh) is the most common and appropriate choice.[1] Its polarity allows for effective separation of moderately polar organic compounds.

Mobile Phase (Eluent): The key is to find a solvent system that provides an optimal retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate, ideally between 0.3 and 0.4 .[1] A mixture of a non-polar and a polar solvent is standard.

A highly recommended starting solvent system is Hexane/Ethyl Acetate . Begin with a low polarity mixture and gradually increase the proportion of ethyl acetate.

Eluent System (v/v)Typical ApplicationExpected Rf*
95:5 Hexane:Ethyl Acetate Initial trial for resolving non-polar impurities.Low (<0.2)
90:10 Hexane:Ethyl Acetate Good starting point for TLC analysis.0.2 - 0.3
80:20 Hexane:Ethyl Acetate Likely optimal range for elution.[2]0.3 - 0.5
70:30 Hexane:Ethyl Acetate Use if the compound is eluting too slowly.[2]High (>0.5)

*Expected Rf is an estimate. Always confirm with TLC using your crude material.

The workflow begins with finding the right mobile phase using TLC before committing to the larger-scale column.

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Column Purification TLC_Start Spot crude product on TLC plate TLC_Solvent Develop plate in 9:1 Hexane:EtOAc TLC_Start->TLC_Solvent TLC_Analyze Visualize under UV (254 nm) & calculate Rf TLC_Solvent->TLC_Analyze TLC_Decision Is Rf between 0.3-0.4? TLC_Analyze->TLC_Decision TLC_Adjust Adjust solvent polarity (e.g., 8:2, 7:3) & re-test TLC_Decision->TLC_Adjust No TLC_Proceed Optimal solvent system found TLC_Decision->TLC_Proceed Yes TLC_Adjust->TLC_Solvent Col_Pack Pack column with silica gel TLC_Proceed->Col_Pack Col_Load Load crude product Col_Pack->Col_Load Col_Elute Elute with optimized solvent system Col_Load->Col_Elute Col_Collect Collect fractions Col_Elute->Col_Collect Col_Analyze Analyze fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine pure fractions & evaporate Col_Analyze->Col_Combine G Start Low yield and/or new spots on TLC during column run Check_Stability Perform TLC stability test (spot, wait 1h, re-spot, develop) Start->Check_Stability Decomposition_Confirmed Decomposition Confirmed Check_Stability->Decomposition_Confirmed Yes, new spots appear No_Decomposition Compound is Stable Check_Stability->No_Decomposition No, spot is stable Action_Deactivate Option 1: Deactivate Silica (Use 1% Et3N in packing solvent) Decomposition_Confirmed->Action_Deactivate Action_Alumina Option 2: Use Neutral Alumina (Re-optimize solvent on Alumina TLC) Decomposition_Confirmed->Action_Alumina Action_Speed Option 3: Minimize Contact Time (Run a faster 'flash' column) Decomposition_Confirmed->Action_Speed Other_Issue Investigate other issues: - Improper column packing - Incorrect solvent system No_Decomposition->Other_Issue

Sources

Technical Support Center: Anhydrous Reaction Conditions for Moisture-Sensitive Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling moisture-sensitive bromides. This guide is designed for researchers, scientists, and drug development professionals who work with reactive organobromides and other bromide-containing compounds where the presence of water can be detrimental to reaction outcomes. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

The Criticality of Anhydrous Conditions

Many organobromides, particularly those used in Grignard reactions, Suzuki couplings, and other organometallic transformations, are highly sensitive to moisture.[1][2] Water can act as a proton source, leading to the quenching of reactive intermediates, or as a nucleophile, resulting in unwanted side products.[2] For instance, in the formation of a Grignard reagent, even trace amounts of water can react with the highly basic organomagnesium species, converting it into an unreactive hydrocarbon and magnesium hydroxide.[2][3][4] This not only reduces the yield of the desired product but can also completely inhibit the reaction.[4][5] Therefore, establishing and maintaining strictly anhydrous conditions is paramount for the success of these synthetic endeavors.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems that arise when working with moisture-sensitive bromides.

Q1: My Grignard reaction with an alkyl bromide is not initiating. What are the likely causes and how can I fix it?

A1: Failure of a Grignard reaction to initiate is a classic and frustrating problem, almost always linked to the presence of moisture or impurities.[3][4]

  • Causality: The surface of the magnesium metal can be passivated by a layer of magnesium oxide or hydroxide, which prevents the insertion of magnesium into the carbon-bromine bond.[4] Water in the solvent or on the glassware surface will readily react with and destroy the Grignard reagent as it forms.[3][4]

  • Troubleshooting Steps:

    • Glassware Preparation: Ensure all glassware is scrupulously dried. Oven-drying at a high temperature (e.g., 125°C) for several hours or overnight is a standard and effective method.[6][7] Assembling the apparatus while still hot and allowing it to cool under a stream of inert gas (nitrogen or argon) will prevent atmospheric moisture from re-adsorbing onto the glass surfaces.[6][8]

    • Solvent Purity: The solvent (typically diethyl ether or THF) must be rigorously dried. While older methods relied on distillation from sodium/benzophenone, a safer and highly effective modern approach is to use activated molecular sieves (3Å or 4Å).[9][10] Allowing the solvent to stand over activated sieves for at least 24-48 hours can reduce water content to low ppm levels.[9][11]

    • Reagent Quality: The alkyl bromide should be free of water. If necessary, it can be dried by passing it through a short column of activated alumina or by azeotropic distillation with a suitable solvent like toluene.[12]

    • Initiation Techniques: If the reaction still fails to start, several methods can be employed to activate the magnesium surface:

      • Add a small crystal of iodine. The iodine will etch the magnesium surface, exposing fresh, reactive metal.[3][13]

      • Add a few drops of a pre-formed Grignard reagent from a previous successful reaction.

      • Gently heat the flask. A mild increase in temperature can sometimes provide the activation energy needed to initiate the reaction.[3]

      • Crushing a piece of magnesium with a dry stirring rod can also expose a fresh surface, but this should be done with caution to avoid breaking the glassware.[3]

Q2: I'm performing a Suzuki coupling with an aryl bromide, and I'm observing significant amounts of the debrominated arene as a byproduct. What's causing this?

A2: The formation of a debrominated arene in a Suzuki coupling is often due to a side reaction called protodeboronation, which is exacerbated by the presence of water.[14]

  • Causality: In the catalytic cycle, the boronic acid can react with water to be replaced by a hydrogen atom, effectively removing it from the desired cross-coupling reaction.[14] This leads to the formation of the arene corresponding to the boronic acid starting material.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As with Grignard reactions, ensure all components of the reaction—solvents, reagents, and glassware—are thoroughly dried.[14]

    • Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are generally less susceptible to protodeboronation.[14]

    • Degassing the Solvent: Dissolved oxygen can also lead to unwanted side reactions, including the oxidative homocoupling of the boronic acid.[14] It is crucial to degas the solvent before use. The freeze-pump-thaw method is highly effective for this purpose.[14]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the ingress of both moisture and oxygen.[14]

Q3: How do I properly dry my solvents and reagents for reactions with moisture-sensitive bromides?

A3: Proper drying of all reaction components is non-negotiable.

  • Solvents:

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are an excellent choice for drying a wide range of organic solvents.[9] The sieves should be activated by heating them in a vacuum oven before use. A loading of 10-20% (m/v) is typically sufficient.[9][11]

    • Solvent Stills: While still in use, distillation from drying agents like sodium/benzophenone for ethers or calcium hydride for hydrocarbons carries inherent risks and should be performed with extreme caution.[9]

  • Liquid Reagents: Liquid bromides can be dried over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride, followed by filtration or distillation.[15][16]

  • Solid Reagents: Solid reagents can be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide. Azeotropic distillation with toluene is also an effective method for removing water from solid compounds.[12]

Q4: What is the best way to set up a reaction under an inert atmosphere?

A4: A Schlenk line or a glovebox is the standard equipment for carrying out reactions under an inert atmosphere.[17] For many applications, a well-executed Schlenk line setup is sufficient.

  • Basic Schlenk Line Technique:

    • Assemble the dried glassware.

    • Evacuate the apparatus using the vacuum manifold of the Schlenk line.[18]

    • Backfill the apparatus with a dry, inert gas (nitrogen or argon).[18]

    • Repeat the evacuate/backfill cycle three times to ensure the complete removal of atmospheric gases.[18]

    • Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[17]

Experimental Protocols

Protocol 1: Drying Glassware for Anhydrous Reactions
  • Clean the glassware thoroughly with soap and water, followed by rinses with deionized water and a suitable organic solvent (e.g., acetone).

  • Place the glassware in an oven at 125°C for at least 24 hours.[6]

  • While still hot, assemble the reaction apparatus and connect it to a source of dry inert gas.[6][8]

  • Allow the glassware to cool to room temperature under a positive pressure of the inert gas.

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF) using Molecular Sieves
  • Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a vacuum oven at high temperature.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated sieves (approximately 20% mass/volume) to a bottle of commercially available anhydrous THF.[9]

  • Seal the bottle and allow it to stand for at least 48 hours before use.[9] The solvent can then be withdrawn via a syringe or cannula.

Visualizing Anhydrous Reaction Setup

The following diagram illustrates a typical Schlenk line setup for performing a reaction under an inert atmosphere.

Anhydrous_Reaction_Setup cluster_schlenk_line Schlenk Line cluster_reaction_apparatus Reaction Apparatus Inert Gas Inert Gas Manifold Dual Manifold (Inert Gas / Vacuum) Inert Gas->Manifold Supplies Vacuum Pump Vacuum Pump Vacuum Pump->Manifold Evacuates Reaction Flask Reaction Flask Manifold->Reaction Flask Controls Atmosphere Condenser Condenser Reaction Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Vents to Addition Funnel Addition Funnel Addition Funnel->Reaction Flask

Caption: A standard Schlenk line setup for anhydrous reactions.

Troubleshooting Decision Tree

If your reaction with a moisture-sensitive bromide fails, this decision tree can help diagnose the potential issue.

Troubleshooting_Tree Start Reaction Failed (Low or No Yield) Q1 Was the glassware rigorously dried? Start->Q1 A1_No Re-dry glassware (Protocol 1) Q1->A1_No No Q2 Was the solvent anhydrous? Q1->Q2 Yes Success Re-run reaction A1_No->Success A2_No Dry solvent (Protocol 2) Q2->A2_No No Q3 Was a strict inert atmosphere maintained? Q2->Q3 Yes A2_No->Success A3_No Improve inert atmosphere technique Q3->A3_No No Q4 Were reagents of sufficient purity? Q3->Q4 Yes A3_No->Success A4_No Purify or use fresh reagents Q4->A4_No No Q4->Success Yes A4_No->Success

Caption: A decision tree for troubleshooting failed anhydrous reactions.

Summary of Common Drying Agents

The choice of drying agent is critical and depends on the solvent and the required level of dryness.

Drying AgentCommon SolventsCapacitySpeedComments
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, DichloromethaneHighFastFine powder, requires filtration.[15][16]
Sodium Sulfate (Na₂SO₄) Dichloromethane, Ethyl acetateModerateSlowGranular, easy to decant from.[15]
Calcium Chloride (CaCl₂) Hydrocarbons, EthersHighFastCan form adducts with alcohols and amines.
Molecular Sieves (3Å or 4Å) Most organic solventsHighModerateExcellent for achieving very low water content.[9][11]
Calcium Hydride (CaH₂) Hydrocarbons, EthersHighModerateReacts with protic solvents; handle with care.[9]

References

  • Reaction Set-up - Drug Discovery Unit - University of Dundee. (n.d.). Retrieved from [Link]

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). Retrieved from [Link]

  • Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. (2021, January 15). Retrieved from [Link]

  • Anhydrous Conditions - Sciencemadness Discussion Board. (2021, May 17). Retrieved from [Link]

  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • Chemistry Teaching Labs - Removing residual water from organic solutions - University of York. (n.d.). Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

  • Moisture treatment in Grignard reaction vessel : r/OrganicChemistry - Reddit. (2022, September 7). Retrieved from [Link]

  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Why does my Grignard reaction did not turn violet in the end? - Quora. (2018, November 5). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • Anhydrous conditions Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]

  • Why do some organic reactions need anhydrous conditions? - TutorChase. (n.d.). Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a versatile building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive understanding of how subtle molecular modifications are reflected in their NMR spectra, thereby aiding in the confident identification and characterization of similar molecules.

The Structural Significance of this compound

This compound incorporates several key functional groups: a methoxy group, a benzyloxy protecting group, and a reactive bromomethyl moiety. This combination makes it a valuable intermediate for introducing a substituted benzyl fragment in the synthesis of more complex molecules. Accurate interpretation of its ¹H NMR spectrum is crucial for verifying its successful synthesis and purity.

Predicted ¹H NMR Spectrum of this compound

The key proton environments in this compound are:

  • Methoxy Protons (-OCH₃): These three protons are expected to appear as a sharp singlet, as they are not coupled to any neighboring protons. The electron-donating nature of the oxygen atom will shield these protons, but their attachment to an aromatic ring will shift them downfield compared to aliphatic methoxy groups.[1]

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are also expected to be a singlet. Their chemical shift will be significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom.

  • Benzyloxy Methylene Protons (-OCH₂Ph): These two protons will appear as a singlet. The adjacent oxygen and phenyl ring will cause a downfield shift.

  • Aromatic Protons (on the dimethoxybenzene ring): This ring system has three protons, and their chemical shifts and multiplicities will be influenced by the methoxy and benzyloxy substituents. The substitution pattern will lead to distinct signals for each aromatic proton.

  • Aromatic Protons (on the benzyl ring): The five protons on the terminal phenyl ring of the benzyloxy group will typically appear as a multiplet in the aromatic region.

The following diagram illustrates the predicted ¹H NMR assignments:

Caption: Predicted ¹H NMR chemical shifts for this compound.

Comparative Analysis with Alternative Compounds

To understand the spectral contributions of the different functional groups, we will compare the predicted spectrum of our target compound with the experimental spectra of two simpler, related molecules: 1-(benzyloxy)-4-methoxybenzene and benzyl bromide.

1-(Benzyloxy)-4-methoxybenzene

This compound lacks the bromomethyl group present in our target molecule. Its ¹H NMR spectrum provides a baseline for the signals of the benzyloxy and methoxy groups and their influence on the aromatic protons.

Experimental ¹H NMR Data (400 MHz, CDCl₃): δ 7.47-7.33 (m, 5H), 6.96-6.86 (m, 4H), 5.05 (s, 2H), 3.80 (s, 3H).[2]

  • Comparison: The signals for the benzyloxy protons (-OCH₂Ph, 5.05 ppm) and the methoxy protons (-OCH₃, 3.80 ppm) in this simpler molecule are in close agreement with our predictions for the target compound. The aromatic protons of the benzyloxy group appear as a multiplet between 7.47 and 7.33 ppm. The four protons on the methoxy-substituted ring appear as a multiplet between 6.96 and 6.86 ppm. The absence of the electron-withdrawing bromomethyl group in 1-(benzyloxy)-4-methoxybenzene results in a slightly more upfield chemical shift for the aromatic protons on that ring compared to our target compound.

Benzyl Bromide

This simple molecule allows us to isolate the signal of the bromomethyl group.

Experimental ¹H NMR Data (90 MHz, CDCl₃): The spectrum shows a singlet for the -CH₂Br protons. The chemical shift of benzylic protons is typically in the range of 2.2-2.5 ppm, but the presence of the highly electronegative bromine atom shifts this signal significantly downfield.[3]

  • Comparison: The chemical shift for the -CH₂Br protons in benzyl bromide is a key reference point. In our target molecule, the electronic environment of the aromatic ring to which the bromomethyl group is attached will further influence this chemical shift, likely pushing it slightly further downfield compared to unsubstituted benzyl bromide.

Data Summary

CompoundMethoxy (-OCH₃) δ (ppm)Bromomethyl (-CH₂Br) δ (ppm)Benzyloxy (-OCH₂Ph) δ (ppm)Aromatic (Substituted Ring) δ (ppm)Aromatic (Benzyl Ring) δ (ppm)
This compound (Predicted)~3.8 (s, 3H)~4.5 (s, 2H)~5.1 (s, 2H)~6.8-7.0 (m, 3H)~7.3-7.5 (m, 5H)
1-(Benzyloxy)-4-methoxybenzene (Experimental)[2]3.80 (s, 3H)N/A5.05 (s, 2H)6.96-6.86 (m, 4H)7.47-7.33 (m, 5H)
Benzyl Bromide (Experimental)[3]N/A~4.5 (s, 2H)N/A7.3 (m, 5H)N/A

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum, applicable to the compounds discussed.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Sample (~5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is a critical step for obtaining high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (~5-10 mg in CDCl₃) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (Pulse Sequence, Scans) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are highly characteristic of its structure. By dissecting the contributions of its constituent functional groups through comparison with simpler analogues, we can confidently assign the expected chemical shifts and multiplicities. This guide underscores the power of ¹H NMR spectroscopy as a tool for structural verification in organic synthesis and drug development. The provided experimental protocol serves as a robust framework for obtaining high-quality data, ensuring the integrity and reliability of research findings.

References

  • SpectraBase. Benzylbromide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for: Continuous Flow Benzylic Bromination. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(benzyloxy)-4-methoxybenzene. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

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A Comparative Guide to ¹³C NMR Chemical Shifts for 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a versatile intermediate in organic synthesis, and its structural analogs. By understanding the electronic and steric influences of its constituent functional groups, researchers can more accurately interpret spectra and confirm the identity and purity of their synthesized compounds.

The Significance of Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to the nature of the substituents attached. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electron density around the ring, causing characteristic upfield (shielding) or downfield (deshielding) shifts of the carbon signals. In the case of this compound, we have a complex interplay of a methoxy group (-OCH₃), a benzyloxy group (-OCH₂Ph), and a bromomethyl group (-CH₂Br), each exerting its own influence on the aromatic carbons.

The methoxy group is a strong electron-donating group through resonance, shielding the ortho and para positions. The benzyloxy group, also an ether, behaves similarly. The bromomethyl group, however, is inductively electron-withdrawing due to the electronegativity of the bromine atom. Understanding these competing effects is key to assigning the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound, alongside experimental data for key structural analogs. This comparative approach allows for a more robust understanding of the spectral features.

Carbon AtomThis compound (Predicted)Anisole[1]1-Benzyloxy-2-methoxybenzene4-Bromomethylanisole
C-1 (-OCH₃)~149 ppm159.9 ppm~149 ppm~159 ppm
C-2 (-OCH₂Ph)~147 ppm114.1 ppm (C-2/6)~147 ppm114.2 ppm (C-2/6)
C-3~113 ppm129.5 ppm (C-3/5)~113 ppm129.7 ppm (C-3/5)
C-4 (-CH₂Br)~130 ppm120.8 ppm (C-4)~122 ppm~138 ppm
C-5~115 ppm129.5 ppm (C-3/5)~121 ppm129.7 ppm (C-3/5)
C-6~121 ppm114.1 ppm (C-2/6)~116 ppm114.2 ppm (C-2/6)
-OCH₃~56 ppm54.8 ppm~56 ppm~55 ppm
-CH₂Br~33 ppm--~33 ppm
-OCH₂Ph~71 ppm-~71 ppm-
Benzyl C-ipso~137 ppm-~137 ppm-
Benzyl C-ortho~128 ppm-~128 ppm-
Benzyl C-meta~128.5 ppm-~128.5 ppm-
Benzyl C-para~127.5 ppm-~127.5 ppm-

Analysis of the Predicted Shifts:

  • C-1 and C-2: These carbons, directly attached to the oxygen atoms of the methoxy and benzyloxy groups, are significantly deshielded and appear at the lowest field in the aromatic region. The strong electron-donating nature of the oxygen atoms increases the electron density at the ortho and para carbons, but the inductive effect deshields the ipso-carbons.

  • C-3 and C-5: These carbons are shielded relative to benzene (128.5 ppm) due to the electron-donating effects of the adjacent ether groups.

  • C-4: The presence of the electron-withdrawing bromomethyl group at this position leads to a downfield shift compared to the unsubstituted C-4 of anisole.[1]

  • C-6: This carbon is ortho to the methoxy group and meta to the bromomethyl group, resulting in a shielded chemical shift.

  • Aliphatic Carbons: The chemical shifts of the methoxy, bromomethyl, and benzylic methylene carbons are found in their expected aliphatic regions. The electronegativity of bromine causes the -CH₂Br carbon to be further downfield than a typical methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR spectra for this class of compounds, the following experimental protocol is recommended. The causality behind these choices is crucial for obtaining reproducible and accurate data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds due to its excellent dissolving power and the single, well-defined solvent peak at ~77 ppm which can be used as an internal reference.

  • Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. Higher concentrations can improve the signal-to-noise ratio but may lead to viscosity-related line broadening.

2. NMR Spectrometer Setup:

  • Instrument: A spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) is recommended for good spectral dispersion.

  • Probe: A standard broadband or dual-channel probe is suitable.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.[2]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[2]

  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate integrations if needed.[2]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[2]

  • Spectral Width (SW): A spectral width of 0-220 ppm is appropriate for most organic compounds, encompassing both aromatic and aliphatic regions.[2]

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to 77.16 ppm.

Visualizing Substituent Effects

The following diagrams, generated using Graphviz, illustrate the structure of the target molecule and the key electronic effects influencing the ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound showing the electron-donating (+R) and electron-withdrawing (-I) groups.

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_carbons Affected Carbons OCH3 Methoxy (-OCH3) Strong +R, weak -I Shielding Shielding (Upfield Shift) Increased electron density OCH3->Shielding Donates e⁻ to ring Deshielding Deshielding (Downfield Shift) Decreased electron density OCH3->Deshielding Inductive effect on C1 OCH2Ph Benzyloxy (-OCH2Ph) Strong +R, weak -I OCH2Ph->Shielding Donates e⁻ to ring OCH2Ph->Deshielding Inductive effect on C2 CH2Br Bromomethyl (-CH2Br) Weak -I CH2Br->Deshielding Inductive withdrawal OrthoPara ortho (C6) para (C4 - counteracted) Shielding->OrthoPara Ipso ipso (C1, C2) Deshielding->Ipso C4_Br C4 Deshielding->C4_Br Meta meta (C3, C5)

Caption: Influence of substituent electronic effects on the ¹³C NMR chemical shifts of the aromatic carbons.

Conclusion

The ¹³C NMR spectrum of this compound and its derivatives provides a rich source of structural information. By systematically analyzing the electronic contributions of the methoxy, benzyloxy, and bromomethyl substituents, researchers can confidently assign the observed chemical shifts. This guide offers a framework for this analysis, combining predictive data with established experimental protocols. As a self-validating system, the principles outlined here can be applied to a wide range of substituted aromatic compounds, empowering scientists in their pursuit of novel chemical entities.

References

  • VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing. Available at: [Link]

  • Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthetic Chemistry

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules is a foundational activity. Intermediates such as 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene are critical building blocks, valued for their versatile reactive sites—the bromomethyl group for nucleophilic substitution and the benzyl ether as a stable protecting group. The success of any synthesis utilizing this intermediate hinges on the precise characterization of its reaction products. Monitoring reaction progress, identifying side products, and confirming the structure of the final compound are non-negotiable steps for ensuring purity, efficacy, and safety in drug development.

This guide provides an in-depth comparison of mass spectrometry (MS) with other key analytical techniques for the analysis of reaction mixtures containing this compound and its derivatives. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers to select the most effective analytical strategy.

I. Mass Spectrometry: A Deep Dive into Molecular Composition and Structure

Mass spectrometry is a cornerstone technique for the analysis of organic compounds due to its exceptional sensitivity and its ability to provide direct information about molecular weight and structure. When analyzing the products of a reaction involving this compound, MS offers a rapid and definitive means of identification.

The Power of Isotopic Signatures and Fragmentation

The presence of a bromine atom in the target molecule is a significant advantage for mass spectrometry analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[1] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as an unmistakable signature for successful incorporation of the brominated starting material.[1]

Furthermore, the structure of this compound contains several bonds that are prone to cleavage under ionization, leading to a predictable fragmentation pattern that can be used to piece together the molecular structure.

Hypothetical Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it allows for the separation of the reaction mixture components prior to mass analysis, simplifying complex spectra.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Expected Results and Interpretation

For the parent compound, this compound (C₁₅H₁₅BrO₂), the following would be expected:

  • Molecular Ion: A high-resolution mass spectrum would show two peaks of nearly equal intensity corresponding to the [M+H]⁺ adducts for the two bromine isotopes.

    • [C₁₅H₁₆⁷⁹BrO₂]⁺ at m/z 307.0328.

    • [C₁₅H₁₆⁸¹BrO₂]⁺ at m/z 309.0308. The ability to obtain this high-resolution data confirms the elemental composition, a key aspect of trustworthy identification.

  • Key Fragmentation Pathways: The fragmentation of benzyl ethers is well-documented.[2][3] The primary fragmentations for this molecule would involve the cleavage of the ether linkage and the loss of the benzyl group, which are energetically favorable processes.[4]

    • Loss of Benzyl Group: The most prominent fragmentation pathway is often the cleavage of the C-O bond to lose a neutral toluene molecule or the formation of a stable benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 .[4]

    • Formation of Bromobenzoyl Cation: Alpha-cleavage can lead to the formation of a bromobenzoyl cation, providing structural information.[5]

    • Detection of Bromide: In negative ion mode, a characteristic signal for the bromide isotopes at m/z 79 and 81 can be selectively detected.[6][7]

Caption: Predicted fragmentation of this compound.

II. Comparative Analysis: MS vs. Alternative Techniques

While powerful, mass spectrometry is not the only tool available. A comprehensive analytical strategy often involves orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a complete structural map of a molecule. It relies on the magnetic properties of atomic nuclei to reveal the connectivity and chemical environment of every atom in the structure.

  • Strengths:

    • Unambiguous Structure Elucidation: ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, crucial for identifying isomers that may be indistinguishable by MS alone.[8][9]

    • Quantitative Analysis (qNMR): NMR can be used for absolute quantification without the need for identical reference standards, a significant advantage over MS and HPLC.

  • Limitations:

    • Lower Sensitivity: NMR requires significantly more sample (milligram quantities) compared to the nanogram or picogram sensitivity of MS.

    • Complex Mixtures: Overlapping signals in the spectra of complex mixtures can be challenging to resolve and interpret without prior separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique, essential for analyzing the composition of crude reaction mixtures.[10]

  • Strengths:

    • Purity Assessment: HPLC with UV detection is the gold standard for determining the purity of a sample by separating the main product from starting materials, reagents, and byproducts.[11][12]

    • Quantification: With appropriate calibration standards, HPLC provides highly accurate and reproducible quantification of reaction components.[13][14]

  • Limitations:

    • Limited Structural Information: A standard HPLC-UV setup only provides retention time and UV absorbance, which is insufficient for definitive structural identification of unknown compounds. This limitation is overcome by coupling HPLC with a mass spectrometer (LC-MS).

    • Requires Reference Standards: Accurate identification and quantification are dependent on the availability of pure reference standards for each compound of interest.

Data Summary: A Head-to-Head Comparison
FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Elemental Formula (HRMS), Fragmentation PatternAtomic Connectivity, 3D Structure, Isomer DifferentiationPurity, Retention Time, Quantification
Sensitivity Very High (pg - ng)Low (mg)High (ng - µg)
Specificity High (especially HRMS)Very HighModerate (dependent on detector)
Quantitative Ability Semi-quantitative without standards; good with isotopic labelingExcellent (qNMR)Excellent (with standards)
Mixture Analysis Challenging without separation (LC/GC)ChallengingExcellent
Key Advantage Speed and sensitivity for molecular weight determination.Unambiguous structural elucidation.Robust separation and quantification.

III. The Integrated Analytical Workflow: A Self-Validating System

For authoritative and trustworthy results, a multi-technique approach is recommended. This creates a self-validating system where the strengths of one technique compensate for the limitations of another.

Caption: Integrated workflow for reaction product analysis.

This workflow begins with HPLC-UV to get a rapid assessment of the reaction's success and complexity. Based on this chromatogram, LC-MS is employed to obtain the molecular weight and fragmentation data for each separated peak, allowing for tentative identification. Finally, for unambiguous confirmation, especially for the main product or significant unknowns, the sample is analyzed by NMR.

Conclusion

For the analysis of this compound reaction products, mass spectrometry offers an unparalleled combination of speed, sensitivity, and structural insight , particularly when coupled with liquid chromatography. The characteristic bromine isotope pattern and predictable fragmentation pathways make it a highly trustworthy tool for initial identification.

However, for the authoritative grounding required in drug development and scientific publication, a singular approach is insufficient. The most robust and scientifically sound strategy is an integrated one. The separation power of HPLC , the molecular weight and fragmentation data from MS , and the definitive structural elucidation from NMR together form a self-validating system that provides the highest degree of confidence in the analytical results.

References

  • Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Available at: [Link]

  • Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • Beilstein Journals. Supplementary Information for: Regioselective Monobromination of Electron-Rich Phenols with N-Bromosuccinimide. Available at: [Link]

  • ResearchGate. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

  • University Slide Share. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Consensus. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

  • StuDocu. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]

  • Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. Available at: [Link]

  • PubMed Central. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubMed Central. 4-Benzyloxy-2-bromo-1-methoxybenzene. Available at: [Link]

  • Wikipedia. Benzene. Available at: [Link]

  • MDPI. Supporting Information for: Copper-MOF catalyzed synthesis of imines from alcohols and amines via aerobic oxidative coupling reaction. Available at: [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Available at: [Link]

  • ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • UKRO. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Available at: [Link]

  • PubMed Central. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene and 4-Methoxybenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the intricate pathways of drug development and materials science, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Benzyl bromides are a cornerstone class of compounds for the introduction of benzyl groups, which serve as versatile protecting groups or integral structural motifs. Their reactivity, however, is exquisitely sensitive to the substitution pattern on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such analogues: 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene and the more commonly encountered 4-methoxybenzyl bromide .

This analysis is grounded in the principles of physical organic chemistry, leveraging established experimental data on related compounds to elucidate the subtle yet significant differences in their reactivity profiles. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Unveiling the Contestants: Structures and Intrinsic Properties

The seemingly minor structural distinctions between this compound and 4-methoxybenzyl bromide belie significant differences in their electronic and steric environments, which in turn dictate their reactivity in nucleophilic substitution reactions.

CompoundStructureKey Features
4-Methoxybenzyl bromide 4-Methoxybenzyl bromideA single, electron-donating methoxy group at the para position relative to the bromomethyl group.
This compound this compoundA bulky benzyloxy group at the ortho position and a methoxy group at the meta position relative to the bromomethyl group.

The Heart of the Matter: Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions of benzyl bromides can proceed through two primary mechanistic pathways: the unimolecular SN1 reaction, which involves the formation of a carbocation intermediate, and the bimolecular SN2 reaction, characterized by a concerted backside attack of the nucleophile.[1] The preferred pathway is a function of the substrate structure, the nature of the nucleophile, the solvent, and the temperature.

The SN1 Pathway: A Tale of Carbocation Stability

The rate of an SN1 reaction is critically dependent on the stability of the benzylic carbocation formed upon departure of the bromide leaving group.[2] Electron-donating groups (EDGs) on the aromatic ring can stabilize this positive charge through resonance and inductive effects, thereby accelerating the reaction.[3]

For 4-methoxybenzyl bromide , the para-methoxy group is a potent electron-donating group through resonance. The lone pairs on the oxygen atom can delocalize into the benzene ring, effectively stabilizing the positive charge on the benzylic carbon. This leads to a significantly enhanced rate of SN1 reactions compared to unsubstituted benzyl bromide.[4]

In the case of This compound , the electronic effects are more complex. The ortho-benzyloxy group, while also capable of resonance donation, introduces a significant steric impediment. The meta-methoxy group, however, exerts a primarily electron-withdrawing inductive effect and a weaker resonance effect from the meta position.[5] The electron-withdrawing nature of a meta-methoxy group can destabilize the adjacent benzylic carbocation.[6] Furthermore, the bulky ortho-benzyloxy group can twist the benzylic carbon out of the plane of the aromatic ring, disrupting the resonance stabilization that is crucial for the SN1 pathway.

Caption: Comparative stability of carbocation intermediates.

Therefore, it is anticipated that 4-methoxybenzyl bromide will exhibit a significantly higher reactivity in SN1 reactions compared to this compound due to superior carbocation stabilization.

The SN2 Pathway: A Dance of Steric Accessibility and Electrophilicity

The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[7] A bulky substituent near the benzylic carbon can impede the backside approach of the nucleophile, thereby slowing down the reaction rate.

4-Methoxybenzyl bromide , with no substituents in the ortho positions, presents a relatively unhindered benzylic carbon, allowing for facile nucleophilic attack.

Conversely, This compound possesses a large benzyloxy group in the ortho position. This group is expected to create significant steric hindrance, shielding the benzylic carbon from the approaching nucleophile and drastically reducing the rate of SN2 reactions.[8] While the electron-withdrawing inductive effect of the ortho-benzyloxy and meta-methoxy groups might slightly increase the electrophilicity of the benzylic carbon, this electronic enhancement is likely to be overwhelmingly counteracted by the steric impediment.

Caption: Steric effects on the SN2 reaction pathway.

Based on this analysis, 4-methoxybenzyl bromide is predicted to be substantially more reactive in SN2 reactions than this compound.

Quantitative Insights: The Hammett Equation

The Hammett equation provides a means to quantify the electronic effects of substituents on the reactivity of aromatic compounds.[9] It relates the rate or equilibrium constant of a reaction to the substituent constant (σ) and the reaction constant (ρ).

log(k/k₀) = σρ

SubstituentPositionHammett Constant (σ)Effect on Reactivity
Methoxy (-OCH₃)para-0.27Strongly activating (electron-donating)
Methoxy (-OCH₃)meta+0.12Weakly deactivating (electron-withdrawing)

The negative σ value for the para-methoxy group in 4-methoxybenzyl bromide indicates its strong electron-donating character, which accelerates reactions that develop a positive charge at the benzylic position (SN1).[11] For this compound, the meta-methoxy group has a positive σ value, signifying an electron-withdrawing effect that would disfavor SN1 reactions. The electronic contribution of the ortho-benzyloxy group is more ambiguous due to the interplay of opposing inductive and resonance effects, further complicated by steric inhibition of resonance.

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The following protocol outlines a general method for monitoring the rate of a nucleophilic substitution reaction of benzyl bromides using conductometry.[12][13]

Objective: To determine and compare the second-order rate constants for the reaction of 4-methoxybenzyl bromide and this compound with a model nucleophile (e.g., aniline) in a suitable solvent system.

Materials:

  • 4-Methoxybenzyl bromide

  • This compound

  • Aniline (or other suitable nucleophile)

  • High-purity solvent (e.g., methanol, acetone)

  • Conductivity meter and cell

  • Thermostated water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each benzyl bromide and the nucleophile in the chosen solvent.

  • Reaction Setup:

    • Equilibrate the reactant solutions and the conductivity cell in the thermostated water bath to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by mixing equal volumes of the benzyl bromide and nucleophile solutions in the conductivity cell.

  • Data Acquisition:

    • Immediately begin recording the conductance of the reaction mixture at regular time intervals. The reaction produces bromide ions, leading to an increase in conductivity.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined by plotting 1/(C₀ - C) versus time, where C₀ is the initial concentration of the reactants and C is the concentration at time t. The concentration can be related to the measured conductance.

G cluster_prep Preparation cluster_reaction Reaction cluster_data Data Collection & Analysis prep_sol Prepare stock solutions of benzyl bromides and nucleophile equilibrate Equilibrate solutions and conductivity cell at constant temperature prep_sol->equilibrate mix Mix reactants in conductivity cell equilibrate->mix record Record conductance over time mix->record plot Plot 1/(C₀ - C) vs. time record->plot calculate Calculate second-order rate constant (k₂) plot->calculate

Caption: Experimental workflow for kinetic analysis.

Conclusion: A Clear Distinction in Reactivity

Based on a thorough analysis of electronic and steric effects, a clear hierarchy of reactivity emerges. 4-Methoxybenzyl bromide is unequivocally the more reactive compound in both SN1 and SN2 nucleophilic substitution reactions. Its reactivity is enhanced by the potent electron-donating para-methoxy group and the absence of significant steric hindrance.

In stark contrast, This compound is predicted to be considerably less reactive . The formidable steric bulk of the ortho-benzyloxy group severely impedes the SN2 pathway, while the combination of steric inhibition of resonance and the electron-withdrawing nature of the meta-methoxy group disfavors the SN1 mechanism.

For synthetic chemists, this translates to practical considerations: reactions with 4-methoxybenzyl bromide will proceed under milder conditions and at a faster rate. Conversely, inducing nucleophilic substitution on this compound will likely necessitate more forcing conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times, and may be prone to lower yields due to competing side reactions. This comparative guide serves as a valuable tool for anticipating these reactivity trends and for the rational design of synthetic routes in the pursuit of novel molecules.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]

  • Solvolysis Rates of Some Disubstituted Benzyl Bromides. Creighton ResearchWorks. Available at: [Link]

  • Hammett substituent constants. Stenutz. Available at: [Link]

  • Arrange the following compounds in decreasing order of rate of solvolysis reaction. Filo. Available at: [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society. Available at: [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Unit 4: Free Energy Relationships. Available at: [Link]

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A Senior Application Scientist's Guide to O-Alkylation: Selecting the Optimal Reagent Beyond 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in multi-step organic synthesis, particularly in drug development, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. The choice of an O-alkylating agent is not merely about installing a protecting group; it is a critical decision that impacts reactivity, selectivity, and the overall efficiency of a synthetic route. The reagent 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is a highly specific, substituted benzylating agent designed for intricate molecular architectures. However, a vast and versatile toolkit of alternatives exists, each offering unique advantages in terms of stability, reactivity, and, most importantly, orthogonal cleavage strategies.

This guide provides an in-depth comparison of viable alternative reagents and methodologies for O-alkylation. We will move beyond a simple listing of options to explore the causality behind experimental choices, empowering you to select the ideal strategy for your specific synthetic challenge.

The Benchmark: Understanding this compound

Before exploring alternatives, it is crucial to understand the benchmark reagent. Its structure reveals its purpose: it is a bifunctional protecting group carrier. The bromomethyl group is the reactive handle for alkylation, while the benzyloxy and methoxy substituents on the aromatic ring serve to modify the electronic properties and provide a secondary site for future deprotection (cleavage of the benzyl ether). The need for an alternative typically arises when the specific deprotection conditions for this group are incompatible with other functionalities in the molecule, a concept known as orthogonality.[1][2][3]

Part 1: A Comparative Analysis of Alternative Benzyl-Type Alkylating Agents

The most direct alternatives are other substituted benzyl halides that offer different deprotection pathways. The classic method for their installation is the Williamson ether synthesis, a robust SN2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and the alkyl halide.[4][5][6]

The Classic Workhorse: Benzyl Bromide (BnBr)

The unsubstituted benzyl (Bn) group is one of the most fundamental and widely used protecting groups for alcohols and phenols.

  • Reactivity Profile : Benzyl bromide is highly reactive towards nucleophilic substitution due to the formation of a stable benzylic carbocation intermediate in SN1 pathways or a stabilized transition state in SN2 pathways. Its reactivity makes it a reliable choice for alkylating even sterically hindered hydroxyl groups.

  • Deprotection Strategy (Hydrogenolysis) : The key feature of the Bn group is its cleavage under catalytic hydrogenation conditions (e.g., H₂ gas over Palladium on carbon, Pd/C). This method is exceptionally clean, yielding the deprotected alcohol and toluene as the only byproduct.[7]

  • Expert Insights : The primary drawback of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, azides, and some nitro groups. However, this "disadvantage" is the very source of its orthogonality. If your molecule is devoid of these groups, Bn protection is a robust and high-yielding strategy. For sensitive substrates containing reducible groups, transfer hydrogenation using reagents like 1,4-cyclohexadiene can sometimes offer a milder alternative to high-pressure H₂ gas.[7]

The Oxidatively Labile Alternative: p-Methoxybenzyl Bromide (PMBBr)

The p-methoxybenzyl (PMB) group is arguably the most popular alternative to the standard benzyl group, offering a distinct and milder cleavage pathway.

  • Reactivity Profile : The electron-donating methoxy group at the para-position further stabilizes the benzylic carbocation, making PMB halides even more reactive than their unsubstituted benzyl counterparts under conditions that favor SN1 character.[8]

  • Deprotection Strategy (Oxidative Cleavage) : The true power of the PMB group lies in its selective removal under oxidative conditions using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[9] The reaction proceeds via a single-electron transfer mechanism, facilitated by the electron-rich PMB ring, which is stable for simple benzyl ethers under the same conditions.[7][9]

  • Expert Insights : The ability to deprotect a PMB ether in the presence of a standard Bn ether (and vice-versa) is a textbook example of orthogonal protection.[2] This allows for the selective unmasking of different hydroxyl groups within the same molecule. One must be cautious, as the substrate must be stable to the oxidant; molecules with other electron-rich aromatic systems or sensitive functionalities may not be suitable.

The Photochemically Cleavable Option: o-Nitrobenzyl Bromide (ONBBr)

For applications requiring spatiotemporal control over deprotection, particularly in biochemistry and materials science, the o-nitrobenzyl (ONB) group is an invaluable tool.

  • Reactivity Profile : The electron-withdrawing nitro group deactivates the benzyl bromide towards SN1-type reactions but has a less pronounced effect on the SN2 pathway typically employed in Williamson ether synthesis. Its reactivity is generally lower than that of BnBr or PMBBr.

  • Deprotection Strategy (Photolysis) : The ONB group is stable to a wide range of chemical reagents but can be cleaved upon irradiation with UV light (typically 350-365 nm).[7] This triggers an intramolecular rearrangement that releases the protected alcohol.

  • Expert Insights : Photolytic cleavage is the ultimate orthogonal strategy, as it requires no chemical reagents. This is ideal for sensitive biological systems or for patterning surfaces. However, yields can be variable, and the nitroso-aldehyde byproduct can sometimes interfere with the desired product. The substrate itself must also be stable to UV irradiation.

Data Presentation: Comparison of Benzyl-Type Alkylating Agents

Protecting Group Reagent Example Typical Alkylation Conditions Deprotection Conditions Key Advantages Key Limitations
Benzyl (Bn) Benzyl BromideNaH or K₂CO₃, in DMF/AcetoneH₂, Pd/C (Hydrogenolysis)High stability, clean deprotectionHarsh conditions, incompatible with reducible groups (alkenes, alkynes)[7]
p-Methoxybenzyl (PMB) p-Methoxybenzyl BromideNaH or K₂CO₃, in DMF/AcetoneDDQ or CAN (Oxidation)Mild, orthogonal to Bn groupIncompatible with oxidatively sensitive groups[9]
o-Nitrobenzyl (ONB) o-Nitrobenzyl BromideK₂CO₃, in DMF, often requires heatUV light (λ ≈ 350 nm) (Photolysis)Reagent-free cleavage, spatiotemporal controlPotential for low yields, byproduct interference, substrate must be UV-stable[7]

Part 2: Alternative O-Alkylation Methodologies

Beyond simply changing the alkylating agent, altering the entire reaction mechanism can provide significant advantages in terms of substrate scope and reaction conditions.

The Mitsunobu Reaction: Inversion of Stereochemistry under Neutral Conditions

The Mitsunobu reaction is a powerful method for forming ethers from alcohols, particularly when control of stereochemistry is paramount.[10][11] It is not a nucleophilic substitution on an alkyl halide, but rather an activation of the alcohol itself.

  • Mechanism & Causality : The reaction involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol. The phenoxide then attacks the activated alcohol in an SN2 fashion, leading to a clean inversion of stereochemistry at the alcohol's carbon center.[10][12]

  • Expert Insights : The Mitsunobu reaction's greatest strength is its ability to convert a secondary alcohol to an ether with complete inversion of configuration, something not achievable with a standard Williamson synthesis. It also proceeds under mild, neutral conditions, which is beneficial for acid- or base-sensitive substrates. The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[11][13]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase (SN2) PPh3 PPh3 Betaine R₃P⁺-N⁻-N=C... PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R'O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R'OH - DEAD-H ROH R'OH (Alcohol) Product Ar-O-R' (Ether) Alkoxyphosphonium->Product SN2 Attack TPPO O=PPh₃ Alkoxyphosphonium->TPPO Phenol ArOH (Nucleophile) Phenol->Product Attacks R'

Caption: The Mitsunobu reaction proceeds via alcohol activation followed by SN2 attack.

Phase Transfer Catalysis (PTC): Enhancing Williamson Synthesis

Phase Transfer Catalysis is a powerful technique to accelerate reactions between reactants located in different, immiscible phases (e.g., a water-soluble phenoxide and an organic-soluble alkyl halide).

  • Mechanism & Causality : A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous (or solid) phase into the organic phase where the alkylating agent resides. The large organic groups on the catalyst render the ion pair soluble in the organic solvent, where the "naked," poorly-solvated phenoxide anion exhibits greatly enhanced nucleophilicity.[14][15][16]

  • Expert Insights : PTC is exceptionally useful for O-alkylation of phenols. It often allows the use of weaker, cheaper bases like NaOH or K₂CO₃ in a biphasic system, avoiding the need for strong, anhydrous bases like NaH.[5] A key advantage is the significant suppression of the competing C-alkylation side reaction.[17][18][19] By minimizing hydrogen-bonding species in the organic phase, the more electronegative oxygen atom of the phenoxide remains highly reactive, leading to superior O-selectivity.[17]

PTC_Workflow cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Phenoxide_aq ArO⁻ M⁺ (Phenoxide Salt) Catalyst_org Q⁺ArO⁻ (Activated Nucleophile) Phenoxide_aq->Catalyst_org Ion Exchange Catalyst_aq Q⁺X⁻ (PTC Catalyst) Catalyst_aq->Catalyst_org AlkylHalide R-Br (Alkylating Agent) Product Ar-O-R (Ether Product) AlkylHalide->Product Product->Catalyst_aq Regenerates Catalyst Catalyst_org->Product SN2 Reaction

Caption: PTC workflow for enhanced O-alkylation of phenols.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its clarity and reproducibility. The following are generalized yet detailed procedures for key transformations discussed.

Protocol 1: General O-Alkylation of a Phenol using p-Methoxybenzyl Bromide (PMBBr)
  • Objective : To protect a phenolic hydroxyl group as a PMB ether.

  • Methodology :

    • To a stirred solution of the phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Add p-methoxybenzyl bromide (PMBBr, 1.2 eq) dropwise to the suspension.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired PMB ether.

  • Self-Validation : Successful reaction is confirmed by the disappearance of the phenol spot on TLC and the appearance of a new, less polar product spot. ¹H NMR spectroscopy will show characteristic peaks for the PMB group (a singlet around 5.0 ppm for the benzylic -CH₂- protons and signals in the aromatic region).

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
  • Objective : To selectively cleave a PMB ether to reveal the free phenol.

  • Methodology :

    • Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) portion-wise. The solution will typically turn dark.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC for the disappearance of the starting material.[9]

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography. The byproduct, reduced DDQ (DDQH₂), is often less soluble and may be partially removed by filtration prior to concentration.

  • Self-Validation : The appearance of the more polar phenol product on TLC is a key indicator. ¹H NMR will confirm the absence of the PMB group signals and the appearance of a phenolic -OH proton (often a broad singlet).

Conclusion: Strategic Selection for Synthetic Success

The selection of an O-alkylation reagent is a strategic decision that reverberates through an entire synthetic sequence. While this compound is a specialized tool, a broader understanding of alternatives like benzyl bromide, PMB bromide, and o-nitrobenzyl bromide equips the modern chemist with a palette of orthogonal deprotection strategies. Furthermore, embracing alternative methodologies such as the Mitsunobu reaction or Phase Transfer Catalysis can overcome challenges of stereochemistry, selectivity, and reaction efficiency. The optimal choice is rarely the most reactive reagent, but rather the one that integrates most seamlessly with the overall synthetic plan, ensuring that each step validates the logic of the one that came before it.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

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  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

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A Researcher's Guide to Benzyl vs. MOM Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. A protecting group must be easily installed, remain inert during subsequent transformations, and be selectively removed under conditions that leave the rest of the molecule unscathed.[1][2] Among the arsenal of choices for protecting hydroxyl groups, the Benzyl (Bn) ether and the Methoxymethyl (MOM) ether are two of the most ubiquitous.

This guide provides a detailed comparison of these two workhorse protecting groups, moving beyond a simple list of reagents to explore the causality behind experimental choices. We will delve into their respective stability profiles, mechanisms of protection and deprotection, and their orthogonal relationship, providing field-proven insights and experimental protocols for the modern synthetic chemist.

The Benzyl (Bn) Group: A Pillar of Stability

The benzyl group is renowned for its exceptional stability, making it a reliable choice for lengthy synthetic campaigns that involve a wide array of reaction conditions.[3][4]

Installation of the Benzyl Ether

The most traditional and widely used method for forming a benzyl ether is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, typically sodium hydride (NaH), followed by an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5] The use of a catalytic amount of a tetraalkylammonium salt, such as tetrabutylammonium iodide (TBAI), can accelerate the reaction by generating the more reactive benzyl iodide in situ.[5]

While effective, the strongly basic conditions of the Williamson synthesis are incompatible with base-sensitive substrates. For these cases, alternative methods are employed:

  • Acidic Conditions: The reaction of an alcohol with benzyl trichloroacetimidate under acidic catalysis provides a powerful alternative for acid-stable substrates.[5]

  • Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allow for the benzylation of a wide range of alcohols under mild, nearly neutral conditions upon warming.[6][7]

G

Cleavage of the Benzyl Ether

The defining feature of the benzyl group is its unique removal by catalytic hydrogenolysis.[4] This method involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[4][8] The process is highly efficient and cleaves the C-O bond of the benzyl ether to regenerate the alcohol and produce toluene as a byproduct.[4]

For molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups) where the use of H₂ gas would be non-selective, catalytic transfer hydrogenolysis is a superior alternative. This technique uses a hydrogen donor in place of H₂ gas, providing milder and often more selective deprotection.[9] Common hydrogen donors include:

  • Ammonium formate (NH₄HCO₂)[10]

  • Formic acid[11]

  • Cyclohexene[12]

  • 2-Propanol[13]

The Methoxymethyl (MOM) Group: An Acid-Labile Acetal

The methoxymethyl ether is an acetal-type protecting group, which defines its chemical behavior. It is stable under a wide range of non-acidic conditions but is readily cleaved by acid.[3][14]

Installation of the MOM Ether

The traditional method for introducing a MOM group involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[15] However, a significant drawback of this method is the extreme carcinogenicity of MOMCl.[16][17]

To circumvent this hazard, safer alternatives have been developed:

  • Acetal Exchange: Using dimethoxymethane in the presence of a Lewis or protic acid catalyst is a common, safer alternative to MOMCl.[18]

  • Other Reagents: Methoxymethyl-2-pyridylsulfide (MOM-ON) has also been introduced as a less hazardous reagent for methoxymethylation.

G

Cleavage of the MOM Ether

The MOM group is readily removed under acidic conditions.[14][19] The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the acetal to release the alcohol, formaldehyde, and methanol.[14] A variety of acidic reagents can be used, with the choice depending on the sensitivity of the substrate. Common conditions include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]

  • Hydrochloric acid (HCl) in a protic solvent like methanol or ethanol.[20]

  • Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃).[21]

Head-to-Head Comparison: Stability and Orthogonality

The fundamental difference between the Benzyl and MOM groups lies in their deprotection chemistry. Benzyl ethers are cleaved by reduction, while MOM ethers are cleaved by acid.[3] This distinction makes them orthogonal , a critical concept in complex synthesis.[22] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.

G cluster_path1 Path 1: Reductive Cleavage cluster_path2 Path 2: Acidic Cleavage Start Diol Protected with Bn and MOM Groups Hydrogenolysis H₂, Pd/C Start->Hydrogenolysis Selective Deprotection Acid Aq. HCl Start->Acid Selective Deprotection Product1 MOM-Protected Mono-ol Hydrogenolysis->Product1 Bn group removed Product2 Bn-Protected Mono-ol Acid->Product2 MOM group removed

This orthogonality allows for intricate synthetic planning where, for example, a MOM-protected alcohol can be unveiled for a reaction without disturbing a Bn-protected alcohol elsewhere in the molecule, and vice-versa.

Comparative Stability Data

The following table summarizes the stability of benzyl and MOM ethers under various common reaction conditions.

Condition Reagent Class Benzyl (Bn) Ether MOM Ether
Acidic Strong Protic Acids (HCl, H₂SO₄)Generally Stable (cleaved by very strong acid)[23]Labile [14]
Lewis Acids (BF₃·OEt₂, TiCl₄)Generally StableLabile [21]
Basic Strong Bases (NaOH, NaH, LDA)Stable [5]Stable [14]
Nucleophilic Organometallics (RLi, RMgX)Stable Stable [14]
Other Nucleophiles (CN⁻, N₃⁻)Stable Stable [14]
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)Labile [4][8]Stable [23]
Dissolving Metal (Na, NH₃)Labile [3]Stable [24]
Hydride Reagents (LiAlH₄, NaBH₄)Stable Stable [24]
Oxidative Most Oxidants (PCC, MnO₂, O₃)Stable Stable [24]

Experimental Protocols

Protocol 1: Protection of an Alcohol as a Benzyl Ether

This protocol describes the benzylation of a primary alcohol using sodium hydride and benzyl bromide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol to destroy excess NaH, followed by the addition of saturated aqueous NH₄Cl solution.[5]

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenolysis

This protocol provides a safer alternative to using hydrogen gas.[10]

  • Setup: To a round-bottom flask, add the benzyl ether (1.0 equiv), 10% Palladium on Carbon (Pd/C, 10 mol% Pd), and methanol.

  • Hydrogen Donor: Add ammonium formate (5.0 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove ammonium salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Further purification may be performed if necessary.

Protocol 3: Protection of an Alcohol as a MOM Ether

This protocol uses MOMCl and DIPEA. Caution: MOMCl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. [16][17]

  • Preparation: To a round-bottom flask, add the alcohol (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • MOM Addition: Add chloromethyl methyl ether (MOMCl, 1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a MOM Ether

This protocol uses trifluoroacetic acid for cleavage.[14]

  • Setup: Dissolve the MOM-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 10:1 v/v).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, e.g., 2-5 equiv) dropwise.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench: Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography if necessary.

Conclusion

The choice between a benzyl and a MOM protecting group is a strategic decision dictated by the planned synthetic route. The Benzyl group offers robust protection, ideal for withstanding a gauntlet of acidic, basic, and nucleophilic reagents, with its removal keyed to reductive conditions. In contrast, the MOM group, while stable to bases and many redox reagents, is specifically designed for facile removal under mild acidic conditions. Their orthogonal nature is a powerful tool, enabling chemists to perform selective manipulations on polyfunctional molecules with precision and control. By understanding the fundamental reactivity and stability of each group, researchers can design more elegant and efficient synthetic pathways.

References

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A Comparative Guide to the Purity Assessment of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for assessing the purity of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a key building block in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, benchmark it against alternative analytical techniques, and provide the experimental data and rationale necessary for informed decision-making in a laboratory setting.

The Critical Role of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of a wide range of target molecules. Its bifunctional nature, possessing both a benzyl ether and a bromomethyl group, allows for diverse chemical transformations. However, impurities arising from its synthesis can lead to unwanted side reactions, decreased yields, and the introduction of difficult-to-remove contaminants in subsequent steps. Therefore, a reliable and accurate method for purity determination is not just a quality control measure but a fundamental necessity for successful research and development.

Common impurities can originate from starting materials, by-products, or degradation. Based on a typical synthetic route involving the benzylation of vanillyl alcohol followed by bromination, potential impurities may include:

  • Starting Materials: Vanillyl alcohol, benzyl bromide.

  • By-products: Dibenzyl ether, 4-(benzyloxy)-3-methoxybenzaldehyde (over-oxidation product).

  • Degradation Products: 4-(benzyloxy)-3-methoxybenzoic acid.

The Power of Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in the pharmaceutical industry.[2] For this particular compound, a reversed-phase HPLC method is the most suitable approach.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a reversed-phase C18 column is the logical first choice for this analysis. The non-polar nature of the C18 stationary phase provides excellent retention for the relatively non-polar analyte, this compound, through hydrophobic interactions.[3] The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main compound and the separation of potential impurities with varying polarities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The use of a photodiode array (PDA) or a UV detector is ideal, as the aromatic rings in the analyte and potential impurities provide strong chromophores for sensitive detection.[4] A detection wavelength of 254 nm is a good starting point, as it corresponds to a common absorbance maximum for benzene-containing compounds.[5]

A Self-Validating HPLC Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the generated data. This is achieved through the incorporation of system suitability tests, which are performed before any sample analysis to ensure the chromatographic system is performing adequately.[6]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 50% B

    • 30-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identification
15.815,2340.75Impurity 1
212.51,989,56798.50This compound
315.214,8760.75Impurity 2

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Acetonitrile (1 mg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Prepare Water (A) and Acetonitrile (B) SystemEquilibration Equilibrate C18 column with initial mobile phase MobilePhasePrep->SystemEquilibration SST Perform System Suitability Test SystemEquilibration->SST SST->Injection If Pass GradientElution Run Gradient Elution Injection->GradientElution Detection Detect at 254 nm GradientElution->Detection Integration Integrate Peak Areas Detection->Integration PurityCalc Calculate Purity (%) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.[7]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[2]Requires specialized equipment, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[8]Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors.Not suitable for non-volatile or thermally labile compounds like this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities, can be a primary method for quantification.[9]Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity for impurity identification, especially when coupled with a separation technique (LC-MS).Not a standalone separation technique for purity determination, quantification can be complex.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Technique_Selection Start Purity Assessment of This compound IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile IsQuant Is quantitative purity the primary goal? IsVolatile->IsQuant No GC GC IsVolatile->GC Yes NeedStructure Is structural elucidation of impurities required? IsQuant->NeedStructure No HPLC HPLC IsQuant->HPLC Yes NMR NMR NeedStructure->NMR Yes, for major impurities LCMS LC-MS NeedStructure->LCMS Yes, for trace impurities HPLC->NeedStructure For impurity identification

Caption: Decision tree for selecting an analytical technique.

Conclusion: An Integrated Approach to Purity Assessment

For the routine and reliable purity assessment of this compound, reversed-phase HPLC stands out as the most robust and appropriate technique. Its high resolving power, sensitivity, and quantitative accuracy provide the necessary confidence for researchers and drug development professionals. While other techniques like NMR and MS offer valuable complementary information, particularly for structural elucidation of unknown impurities, HPLC remains the workhorse for quantitative purity determination. By employing a well-developed and validated HPLC method, scientists can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible research outcomes.

References

  • Benchchem. (2024). A Comparative Guide to HPLC and NMR for Purity Assessment of 3-Bromo-2-oxocyclohexanecarboxamide.
  • Benchchem. (2024). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide.
  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography.
  • ResearchGate. (2014). Purity comparison by NMR and HPLC.
  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from Research Journal of Pharmacy and Technology website.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • SIELC Technologies. (n.d.). Separation of Benzyl butyl ether on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Synthesis and Characterization of Bemotrizinol Impurities. (2025).
  • Synthesis and evaluation of resveratrol for anticancer. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
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The Unseen Molecules: A Comparative Guide to Byproduct Characterization in 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical synthesis, the pursuit of a target molecule is often accompanied by the formation of a cast of unseen characters: the byproducts. The characterization of these unintended molecules is not merely an academic exercise; it is a critical component of process development, ensuring the safety, efficacy, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the characterization of byproducts arising from reactions involving 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a versatile building block in medicinal chemistry. By understanding the genesis of these byproducts and the techniques to identify them, researchers can refine reaction conditions, streamline purification processes, and ultimately, deliver safer and more effective therapeutics.

The Synthetic Crossroads: Potential Byproduct Formation

Reactions utilizing this compound typically involve nucleophilic substitution at the benzylic bromide. However, the inherent reactivity of this functional group, coupled with the other functionalities present in the molecule, creates a landscape ripe for side reactions. The primary synthetic route to this starting material itself, often a Williamson ether synthesis followed by benzylic bromination, can also introduce impurities that carry through to subsequent steps.

A critical analysis of the structure and reactivity of this compound allows us to anticipate the formation of several classes of byproducts:

  • Hydrolysis Products: The benzylic bromide is susceptible to hydrolysis, leading to the formation of the corresponding benzyl alcohol. This can occur in the presence of trace water in solvents or reagents.

  • Oxidation Products: The benzylic position can be oxidized, particularly if benzylic bromination is incomplete or if the product is exposed to air and light, yielding the corresponding benzaldehyde.

  • Over-bromination Products: During the synthesis of the starting material via benzylic bromination (e.g., using N-bromosuccinimide), the aromatic ring can undergo electrophilic substitution, leading to bromination of the benzene ring.

  • Ether Cleavage Products: The benzyl ether protecting group, while generally stable, can be cleaved under certain acidic or reductive conditions, yielding a phenolic byproduct.

  • Self-condensation Products: Under basic conditions, the benzyl bromide can react with any corresponding benzyl alcohol formed in situ to produce a dibenzyl ether derivative.

The following diagram illustrates the potential pathways to these common byproducts.

Byproduct_Formation main 2-(Benzyloxy)-4-(bromomethyl)- 1-methoxybenzene hydrolysis 2-(Benzyloxy)-4-(hydroxymethyl)- 1-methoxybenzene main->hydrolysis H2O oxidation 2-(Benzyloxy)-4-formyl- 1-methoxybenzene main->oxidation [O] over_bromination Brominated Aromatic Ring Byproduct main->over_bromination Excess Br2/NBS ether_cleavage 2-Hydroxy-4-(bromomethyl)- 1-methoxybenzene main->ether_cleavage Acid/Reduction self_condensation Bis[2-(benzyloxy)-4-methyl- 1-methoxy]benzyl ether main->self_condensation Base, heat hydrolysis->oxidation [O]

Caption: Potential byproduct formation pathways from this compound.

A Comparative Analysis of Analytical Techniques for Byproduct Characterization

The effective identification and quantification of byproducts necessitate a multi-pronged analytical approach. Each technique offers unique advantages and limitations, and their synergistic use provides the most comprehensive picture of the reaction mixture.

Analytical TechniquePrincipleAdvantages for Byproduct AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating complex mixtures and quantifying byproduct levels. Versatile with various detectors (UV, MS).[1][2][3]Peak co-elution can occur. Identification is presumptive without a mass spectrometer.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Provides molecular weight information, crucial for identifying unknown byproducts. High sensitivity.[4][5][6]Isomers may not be distinguishable. Fragmentation patterns can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information, enabling unambiguous identification of byproducts.Lower sensitivity compared to MS. Requires relatively pure samples for complex structure elucidation.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Ideal for analyzing volatile byproducts and residual solvents.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols for Byproduct Characterization

The following protocols provide a framework for the systematic identification and quantification of potential byproducts.

Protocol 1: HPLC-UV Method for Quantification of Key Byproducts

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of the starting material and its primary non-volatile byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%B
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Causality Behind Experimental Choices:

  • A C18 column is chosen for its broad applicability in separating non-polar to moderately polar compounds.

  • The gradient elution allows for the separation of compounds with a range of polarities, from the more polar hydrolysis product to the less polar starting material and other byproducts.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Detection at 254 nm is suitable for aromatic compounds.

Protocol 2: LC-MS Method for Identification of Unknown Byproducts

This protocol utilizes the resolving power of HPLC with the identification capabilities of mass spectrometry.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • The same column and mobile phase as in Protocol 1 can be used.

Mass Spectrometer Settings (Example for ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100-1000

Causality Behind Experimental Choices:

  • ESI is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation in the source and providing a clear molecular ion peak.

  • High-resolution mass spectrometry (Q-TOF or Orbitrap) allows for the determination of the elemental composition of the byproducts, greatly aiding in their identification.

Protocol 3: 1H NMR for Structural Elucidation

Once a byproduct is isolated or sufficiently concentrated, 1H NMR provides definitive structural information.

Sample Preparation: Dissolve ~5-10 mg of the isolated byproduct in ~0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: Standard 1D proton

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

Interpreting the Data:

  • Hydrolysis Product (Alcohol): Appearance of a broad singlet for the hydroxyl proton and a singlet for the benzylic CH2OH protons around 4.6-4.8 ppm.

  • Oxidation Product (Aldehyde): Appearance of a singlet for the aldehyde proton around 9.8-10.0 ppm.

  • Dibenzyl Ether Byproduct: The 1H NMR spectrum of dibenzyl ether itself shows a singlet for the methylene protons at approximately 4.5 ppm and aromatic protons in the 7.2-7.4 ppm range.[7][8] The byproduct from the target molecule would show a more complex aromatic region due to the substituents.

The following diagram outlines a logical workflow for byproduct characterization.

Byproduct_Characterization_Workflow start Reaction Mixture hplc_uv HPLC-UV Analysis start->hplc_uv lc_ms LC-MS Analysis start->lc_ms quantification Quantify Known Byproducts hplc_uv->quantification identification Identify Unknown Byproducts (Molecular Weight, Formula) lc_ms->identification isolation Isolate Byproduct (Prep-HPLC, Column Chromatography) identification->isolation nmr Structural Elucidation (1H, 13C, 2D NMR) isolation->nmr final_id Confirm Byproduct Structure nmr->final_id

Caption: A typical workflow for the characterization of reaction byproducts.

Conclusion: From Byproduct to Better Process

The thorough characterization of byproducts in reactions involving this compound is a cornerstone of robust drug development. By anticipating potential side reactions and employing a synergistic suite of analytical techniques, researchers can gain a comprehensive understanding of their chemical processes. This knowledge is not only vital for meeting regulatory requirements but also empowers scientists to optimize reaction conditions, improve yields, and ultimately, ensure the quality and safety of life-saving medicines. The methodologies and insights presented in this guide serve as a valuable resource for any scientist working with this important class of molecules.

References

  • Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

  • Chen, Y., et al. (2011). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2330. Retrieved from [Link]

  • Joshi, S. R., Sawant, S. B., & Joshi, J. B. (2003). Process Development Aspects of Production of Dibenzyl Ether. Organic Process Research & Development, 7(5), 673–679. Retrieved from [Link]

  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(34), 4377–4384. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dibenzyl ether. Retrieved from [Link]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

  • Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-(Chloromethyl) and 2-(Bromomethyl) Analogs in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, 2-(halomethyl) compounds are indispensable electrophilic building blocks. They are frequently employed for the alkylation of a wide array of nucleophiles, forming key carbon-heteroatom and carbon-carbon bonds in the synthesis of active pharmaceutical ingredients (APIs). The choice between a 2-(chloromethyl) and a 2-(bromomethyl) analog, while seemingly subtle, has profound implications for reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence, to empower researchers in making informed decisions for their synthetic endeavors.

The Theoretical Framework: Understanding the Basis of Reactivity

The reactivity of these analogs is predominantly governed by nucleophilic substitution reactions, typically proceeding via a bimolecular (SN2) mechanism for these primary halides.[1][2] The rate of an SN2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile].[3] While the nucleophile and substrate backbone are critical, the defining difference between the chloro- and bromo-analogs lies in the identity of the halogen atom, which functions as the leaving group .

A superior leaving group is one that can best stabilize the negative charge it acquires upon departing from the electrophilic carbon.[4] The key principle is that weaker bases make better leaving groups .[4][5] This is because a weak base is, by definition, a stable anion that has a low tendency to share its electron pair.[4]

The enhanced reactivity of 2-(bromomethyl) analogs over their 2-(chloromethyl) counterparts can be attributed to three interconnected factors:

  • Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[6] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a more stable, and better, leaving group.[3][6]

  • Carbon-Halogen (C-X) Bond Strength: The bond dissociation energy for a typical C-Br bond is significantly lower than that of a C-Cl bond. This weaker bond requires less energy to break during the rate-determining step of the substitution reaction, leading to a lower activation energy and a faster reaction rate.[7]

  • Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[8] This higher polarizability allows the electron density to be more easily distorted, which helps to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state.

Quantitative Reactivity Comparison

While exact reaction rates are highly dependent on the specific substrate, nucleophile, and solvent, the general trend in reactivity is well-established and significant. The order of reactivity for alkyl halides in SN2 reactions is consistently I > Br > Cl > F.[3][4]

Table 1: Physicochemical Properties Influencing Leaving Group Ability

Feature2-(Bromomethyl) Analog2-(Chloromethyl) AnalogJustification
C-X Bond Strength Weaker (~285 kJ/mol)Stronger (~340 kJ/mol)The C-Br bond is inherently weaker and requires less energy to cleave.[7]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻).[7][9]
pKa of Conjugate Acid (HX) ~ -9 (HBr)~ -7 (HCl)HBr is a stronger acid, indicating Br⁻ is a weaker conjugate base.[6]
Polarizability HigherLowerThe larger electron cloud of bromine is more easily distorted to stabilize the transition state.[8]

Table 2: Illustrative Relative Reaction Rates in SN2 Reactions

The following data, compiled from studies on simple alkyl halides, illustrates the dramatic difference in reaction rates.

Alkyl HalideRelative Rate (vs. Alkyl Chloride)
R-Cl1
R-Br~50 - 100
R-I~2,500

Note: Relative rates are illustrative and can vary significantly based on reaction conditions, but consistently show bromides to be substantially more reactive than chlorides.[10][11]

Visualization of the SN2 Mechanism

The following diagram illustrates the concerted, single-step SN2 mechanism. The nucleophile (Nu⁻) attacks the electrophilic carbon from the backside, leading to a trigonal bipyramidal transition state. The C-X bond breaks as the C-Nu bond forms. The superior stability of Br⁻ compared to Cl⁻ lowers the energy of this transition state, accelerating the reaction.

Caption: SN2 reaction pathway for 2-(halomethyl) analogs.

Experimental Protocol: A Competition Experiment for Reactivity Assessment

To empirically validate the reactivity difference, a competition experiment provides a self-validating system. By subjecting an equimolar mixture of the chloro- and bromo-analogs to a limited amount of a nucleophile, the product ratio directly reflects their relative reaction rates.

Objective: To determine the relative reactivity of a 2-(chloromethyl) and a 2-(bromomethyl) analog by reacting a mixture with a sub-stoichiometric amount of a common nucleophile.

Materials:

  • 2-(chloromethyl) analog (e.g., 2-(chloromethyl)benzothiazole)

  • 2-(bromomethyl) analog (e.g., 2-(bromomethyl)benzothiazole)

  • Nucleophile (e.g., Sodium thiophenoxide)

  • Aprotic Solvent (e.g., Anhydrous Dimethylformamide - DMF)

  • Internal Standard for analysis (e.g., Dodecane)

  • Reaction vessel, magnetic stirrer, inert gas supply (Argon or Nitrogen)

  • Analytical instrument (GC-MS or LC-MS)

Procedure:

  • Preparation: To a dry, inerted reaction vessel, add the 2-(chloromethyl) analog (1.0 mmol, 1.0 equiv), the 2-(bromomethyl) analog (1.0 mmol, 1.0 equiv), and the internal standard (0.5 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir the mixture until all solids are dissolved.

  • Initiation: In a separate flask, dissolve the sodium thiophenoxide (0.5 mmol, 0.5 equiv) in anhydrous DMF (5 mL). Add this nucleophile solution dropwise to the reaction mixture at a controlled temperature (e.g., 25 °C) over 5 minutes. The sub-stoichiometric amount of the nucleophile is critical to ensure competition.

  • Reaction Monitoring: Allow the reaction to stir for a set period (e.g., 1 hour). The time should be sufficient to allow for significant conversion of the more reactive species without complete consumption of the less reactive one.

  • Quenching: Quench the reaction by adding deionized water (20 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS or LC-MS. Quantify the relative peak areas of the unreacted chloro-analog, the unreacted bromo-analog, and the single substitution product, all relative to the internal standard.

Expected Outcome: The analysis will show a significantly greater consumption of the 2-(bromomethyl) analog compared to the 2-(chloromethyl) analog, confirming its higher reactivity. The ratio of consumed starting materials provides a semi-quantitative measure of their relative reaction rates under the chosen conditions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_analysis 4. Analysis prep Combine equimolar 2-(chloromethyl) & 2-(bromomethyl) analogs + internal standard in DMF initiate Add 0.5 equiv. of Nucleophile (Nu⁻) at 25 °C prep->initiate stir Stir for 1 hour initiate->stir quench Quench with H₂O stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry analyze Analyze by GC-MS or LC-MS dry->analyze quantify Quantify unreacted starting materials and product vs. internal standard analyze->quantify

Caption: Workflow for the competition experiment.

Practical Considerations for the Synthetic Chemist

The choice between a chloro- and bromo-analog is a practical decision based on a trade-off between reactivity, stability, and cost.

  • Choose 2-(bromomethyl) analogs when:

    • High reactivity is required: For reactions with weak nucleophiles or when aiming for faster reaction times and lower temperatures.

    • Mild conditions are paramount: To avoid decomposition of sensitive functional groups elsewhere in the molecule.

  • Choose 2-(chloromethyl) analogs when:

    • Cost is a primary driver: Chloro-analogs are generally less expensive to produce and purchase.

    • Long-term stability is needed: They are less prone to degradation during storage compared to their more reactive bromo-counterparts.

    • Controlled reactivity is desired: When working with highly reactive nucleophiles, the lower reactivity of the chloride can prevent side reactions or over-alkylation.

Conclusion

For professionals in drug development and organic synthesis, a clear understanding of these reactivity principles is essential for designing efficient and robust synthetic routes.[1] The 2-(bromomethyl) analogs are demonstrably and significantly more reactive than their 2-(chloromethyl) counterparts in nucleophilic substitution reactions.[7][9] This heightened reactivity is fundamentally due to the superior leaving group ability of the bromide ion, which is a weaker, more stable base with a more easily broken carbon-halogen bond.[4] While this makes bromides the reagents of choice for rapid and mild alkylations, the stability and economic advantages of chlorides ensure they retain a critical role in the synthetic chemist's toolkit. The experimental protocol provided herein offers a reliable method for empirically confirming these differences and for evaluating reactivity within specific molecular contexts.

References

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  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. link

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. link

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. link

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A Comparative Guide to Base Selection in the Alkylation of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. The alkylation of nucleophiles using 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene is a critical transformation for introducing a versatile substituted benzyl moiety, a common scaffold in pharmacologically active compounds. The efficacy of this SN2 reaction is profoundly influenced by the choice of base. This guide provides an in-depth comparison of commonly employed bases, supported by mechanistic insights and established experimental protocols, to empower chemists in making informed decisions for optimizing this key synthetic step.

The Critical Role of the Base in Benzylation Reactions

This compound is an ideal electrophile for SN2 reactions due to the benzylic nature of the carbon-bromine bond. The adjacent aromatic ring stabilizes the transition state, accelerating the rate of nucleophilic attack. The primary function of a base in this context is twofold: to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity, or to act as an acid scavenger, neutralizing the HBr byproduct generated during the reaction. The choice of base dictates not only the reaction rate but also the product yield and purity by influencing the extent of side reactions.

Comparative Efficacy of Common Bases

The selection of an appropriate base is contingent upon the nature of the nucleophile (e.g., alcohol, phenol, amine, or carbanion), the solvent, and the desired reaction conditions. Here, we compare the performance of three classes of commonly used bases: inorganic carbonates, tertiary amines, and metal hydrides.

BaseTypical NucleophileStrengthAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) Phenols, Alcohols, AminesWeakInexpensive, easy to handle, mild conditions.[1]Heterogeneous in many organic solvents, may require higher temperatures or longer reaction times.[1]
Triethylamine (Et₃N) Amines, AlcoholsModerateSoluble in most organic solvents, acts as an effective acid scavenger.[2]Can lead to the formation of quaternary ammonium salts with the electrophile, can be nucleophilic itself.
Sodium Hydride (NaH) Alcohols, Phenols, Amides, Active Methylene CompoundsStrongHighly effective for deprotonating weak nucleophiles, drives reactions to completion.[3][4]Highly reactive and pyrophoric, requires anhydrous conditions and careful handling, can act as a reducing agent leading to side products.[3][5]
Mechanistic Considerations

The alkylation proceeds via a classical SN2 pathway. The choice of base directly impacts the concentration and reactivity of the nucleophile.

Figure 1: Generalized SN2 mechanism for the alkylation reaction.

  • Weak Inorganic Bases (e.g., K₂CO₃): Potassium carbonate is a mild and cost-effective choice, particularly for O-alkylation of phenols and N-alkylation of primary and secondary amines.[6] Its limited solubility in common organic solvents like acetone or acetonitrile often necessitates the use of more polar aprotic solvents such as DMF or DMSO, and frequently requires elevated temperatures to achieve a reasonable reaction rate. The heterogeneous nature of the reaction can sometimes be advantageous for simplifying product work-up.

  • Organic Amine Bases (e.g., Et₃N): Triethylamine is a homogeneous base that is readily soluble in a wide range of organic solvents. It is primarily used as an acid scavenger to neutralize the HBr formed during the alkylation of alcohols and amines. While effective, its basicity may be insufficient to deprotonate less acidic nucleophiles. A notable drawback is its potential to compete with the primary nucleophile, leading to the formation of a quaternary ammonium salt byproduct.

  • Strong Hydride Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base capable of deprotonating a wide array of nucleophiles, including alcohols, phenols, and even some activated C-H bonds.[3] This makes it highly effective for reactions involving less reactive nucleophiles. However, its high reactivity demands stringent anhydrous conditions to prevent quenching and potential fire hazards. A significant, often overlooked, complication is the dual role of NaH as both a base and a reducing agent, which can lead to the formation of byproducts, especially when using solvents like DMF or acetonitrile.[3][5]

Experimental Protocols

Below are representative protocols for the alkylation of a generic nucleophile (Nu-H) with this compound using the discussed bases.

Protocol 1: Alkylation using Potassium Carbonate

K2CO3_Protocol start Start setup Combine Nucleophile (1.0 eq), K₂CO₃ (1.5 eq), and DMF start->setup stir_rt Stir at Room Temperature for 15 min setup->stir_rt add_electrophile Add Alkylating Agent (1.1 eq) stir_rt->add_electrophile heat Heat to 60-80 °C add_electrophile->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for alkylation using potassium carbonate.

  • To a round-bottom flask containing the nucleophile (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents), add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere.

  • Add a solution of this compound (1.1 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C and add a solution of the nucleophile (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction to proceed at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of base for the alkylation of nucleophiles with this compound is a critical parameter that must be tailored to the specific substrate and desired reaction conditions.

  • For routine O- and N-alkylations of moderately nucleophilic substrates, potassium carbonate offers a balance of reactivity, cost-effectiveness, and safety.

  • Triethylamine is a suitable choice when a homogeneous acid scavenger is required, particularly for reactions that proceed readily at or near room temperature.

  • For less reactive nucleophiles that require a strong base for deprotonation, sodium hydride is highly effective, though its use necessitates stringent safety precautions and careful consideration of potential side reactions.

It is strongly recommended to perform small-scale optimization experiments to identify the ideal base, solvent, and temperature for any new combination of nucleophile and this versatile alkylating agent.

References

  • Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2010). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 75(23), 8382–8385. [Link]

  • Meng, L., Niu, H., Ning, J., & Yi, J. (2020). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. Molecules, 25(1), 1-11. [Link]

  • Various Authors. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Zhejiang Synose Technology Co ltd. (2020). Process for benzylation of monoglycosides.
  • Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2025). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ResearchGate. [Link]

  • Various Authors. (n.d.). Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a a. ResearchGate. [Link]

  • Bank, S., & Bockrath, B. (1971). The high reactivity of radical-anion-prepared sodium hydride: reaction with benzyl chloride. Journal of the Chemical Society D: Chemical Communications, (21), 1373. [Link]

  • Various Authors. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate. [Link]

  • Study.com. (n.d.). Compare the basicity of aniline with that of benzylamine. Explain and illustrate your answer with diagrams. Homework.Study.com. [Link]

  • Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • Bickelhaupt, F. M., & Houk, K. N. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 117(5), 4185–4236. [Link]

  • The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]

  • Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Master Organic Chemistry. [Link]

  • Ece, H., Uras, A., Kumbaraci, V., & Talinli, N. (n.d.). Alkylation of Active Methylene Compounds. ResearchGate. [Link]

  • Various Authors. (2025). The Effect of Allylic Groups on SN2 Reactivity. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]

  • Various Authors. (n.d.). Method of making benzylated phenols.
  • Various Authors. (2021). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]

  • Various Authors. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]

  • Reddit user. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]

  • Various Authors. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 145(42), 23158–23167. [Link]

  • Various Authors. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(2), 1089-1095. [Link]

  • Various Authors. (2016). Preparation of hydroxy-benzylbenzene derivatives.
  • Various Authors. (n.d.). Synthesis of compounds 11–22: (a) benzyl bromide (1.03 equiv), K2CO3... ResearchGate. [Link]

  • Various Authors. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Course Hero. [Link]

  • Various Authors. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and Characterization of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the reagents we handle. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring each procedure is a self-validating system of safety.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is a substituted aromatic compound whose primary hazard profile is dictated by the benzyl bromide functional group. Benzyl bromides are a well-documented class of lachrymatory agents, meaning they cause irritation to the eyes, leading to tearing, pain, and potentially severe eye damage.[1][2] Furthermore, they are potent irritants and corrosive to the skin and respiratory tract.[1][3][4][5] Failure to employ appropriate protective measures can result in chemical burns and long-term respiratory sensitization.[3][4]

Therefore, all handling procedures must be based on the assumption that this compound is corrosive and lachrymatory. The personal protective equipment (PPE) ensemble described herein is not merely a recommendation but a critical requirement for safe handling.

Hazard ClassificationNature of RiskPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation and potential chemical burns upon contact.[3][4][5]Dermal (direct contact)
Serious Eye Damage/Irritation A potent lachrymator; causes severe eye irritation and may lead to permanent damage.[1][3][4]Ocular (vapors or splash)
Respiratory Irritation Vapors and dust can cause significant irritation to the nose, throat, and lungs.[1][2][6]Inhalation

The Core Protective Ensemble: A Multi-Layered Defense

Effective protection from this compound relies on a combination of engineering controls and a meticulously selected PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, it is imperative to state that all handling of this compound must take place inside a certified chemical fume hood. [2][3][7] The fume hood is your primary line of defense, designed to contain vapors and prevent inhalation exposure. PPE should be considered the last line of defense, intended to protect you from accidental spills and splashes within this controlled environment.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical safety goggles are required at all times when the compound is in the laboratory.[1][7] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Recommended for High-Risk Procedures: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction, solution transfers), a full face shield must be worn over the chemical safety goggles.[8][9] Contact lenses pose a significant hazard as they can trap vapors against the cornea and should not be worn.[8]

Hand Protection: A Critical Barrier

Selecting the correct gloves is arguably one of the most critical decisions in this process. Glove materials vary significantly in their resistance to different chemicals.[10][11] For benzyl bromides and similar halogenated aromatic compounds, nitrile gloves are a common choice for incidental splash protection but may not be suitable for prolonged contact.[12][13]

It is highly recommended to wear two pairs of gloves (double-gloving). [11] This practice significantly reduces the risk of exposure in case the outer glove is torn or permeated.

Glove MaterialBreakthrough Time (General for Benzyl Halides)DexterityRecommendation
Nitrile Fair to Good (for incidental splash)[13]ExcellentSuitable as the inner glove or for short-duration tasks with low splash risk. Immediately replace if contamination is suspected.[12]
Neoprene Good to ExcellentGoodRecommended as the outer glove. Offers good resistance to acids, caustics, and organic compounds.[10]
Butyl Rubber ExcellentFairProvides excellent protection against a wide range of corrosive chemicals but may impair dexterity.[10] Ideal for spill cleanup or large-scale transfers.
Natural Rubber (Latex) PoorExcellentNot recommended. Offers poor protection against many organic solvents and halogenated compounds.[10][14]

Always inspect gloves for tears or punctures before use.[2][15] After handling, remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly.[16]

Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from minor splashes.[16][17] For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional layer of safety.

  • Respiratory Protection: Under normal operating conditions within a fume hood, no respiratory protection is needed. However, in the event of a significant spill or fume hood failure, respiratory protection is essential. A full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[8][9]

Procedural Guidance: Safe Operational Plans

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Don Lab Coat Don2 2. Don Safety Goggles / Face Shield Don1->Don2 Don3 3. Wash Hands Don2->Don3 Don4 4. Don Inner Gloves Don3->Don4 Don5 5. Don Outer Gloves Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Inner Gloves Doff2->Doff3 Doff4 4. Remove Goggles / Face Shield Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Emergency Exposure Protocols

In the event of an accidental exposure, immediate and correct action is vital.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately move to the nearest safety shower or drench hose. Flush the affected area with copious amounts of water for at least 15 minutes.[3][15] While flushing, remove all contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately proceed to an eyewash station and flush eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][15] Remove contact lenses if present. Seek immediate medical attention.[3]
Inhalation Move the affected individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[3][7]
Ingestion Do NOT induce vomiting.[3][7] Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Management and Disposal Plan

Disposal of this compound and associated materials must be handled as regulated hazardous waste.[3][18] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [15][19]

Waste Segregation
  • Halogenated Organic Waste: Collect all solutions containing the compound, as well as rinsate from cleaning contaminated glassware, in a designated, properly labeled hazardous waste container.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a separate, clearly labeled container lined with a heavy-duty plastic bag.[19]

Disposal Workflow

The path from waste generation to final disposal is a regulated process that ensures safety and compliance.

Waste_Disposal Start Waste Generation (In Fume Hood) Segregate 1. Segregate Waste (Halogenated Liquid vs. Contaminated Solid) Start->Segregate Container 2. Select Compatible, Leak-Proof Container Segregate->Container Label 3. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Label Collect 4. Collect Waste (Keep container closed when not in use) Label->Collect SAA 5. Store in Designated Satellite Accumulation Area (SAA) Collect->SAA Pickup 6. Arrange for Pickup by Environmental Health & Safety (EHS) SAA->Pickup End 7. Disposal by Licensed Waste Management Facility Pickup->End

Caption: Workflow for the safe collection and disposal of chemical waste.

All waste containers must be kept securely sealed when not in use and stored in a designated satellite accumulation area within the laboratory, preferably within secondary containment, until collected by your institution's Environmental Health and Safety (EHS) department.[19][20]

By adhering to these rigorous protocols, you ensure not only your own safety but also that of your colleagues and the integrity of your research.

References

  • PPE FOR FUMIGANT HANDLING AND USE. Genera. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. [Link]

  • Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene. Angene Chemical. [Link]

  • Safety in the laboratory. EPFL. [Link]

  • Laboratory Safety. Clayton State University. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Laboratory Safety: Working Safely with Chemicals. The Codelucky. [Link]

  • Glove Selection. University of Colorado Colorado Springs. [Link]

  • OSHA Glove Selection Chart. University of Houston. [Link]

  • GLOVE SELECTION CHART. WSU Spokane. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.